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Core Science & Biosynthesis

Foundational

Whitepaper: Technical Profiling and Synthetic Utility of 4,7-Dibromofuro[2,3-d]pyridazine in Advanced Medicinal Chemistry

Executive Summary & Molecular Architecture In the landscape of modern drug discovery, bicyclic heteroaromatic scaffolds serve as critical privileged structures. 4,7-Dibromofuro[2,3-d]pyridazine (CAS: 13177-72-5) represen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Architecture

In the landscape of modern drug discovery, bicyclic heteroaromatic scaffolds serve as critical privileged structures. 4,7-Dibromofuro[2,3-d]pyridazine (CAS: 13177-72-5) represents a highly specialized, electron-deficient bifunctional building block. Comprising a furan ring fused to a pyridazine core, this molecule leverages the inductive and resonance effects of the furan oxygen to differentiate the electronic environments of the C4 and C7 positions on the pyridazine ring.

The presence of two orthogonal bromide leaving groups makes this compound an invaluable precursor for synthesizing complex kinase inhibitors, angiogenesis inhibitors, and novel libraries of central nervous system (CNS) active agents [1, 2]. This technical guide explores the physicochemical properties, mechanistic synthesis, and regioselective derivatization of 4,7-dibromofuro[2,3-d]pyridazine, providing field-proven protocols for application scientists.

Physicochemical Parameters

Understanding the baseline physical and chemical properties of 4,7-dibromofuro[2,3-d]pyridazine is essential for predicting its behavior in chromatographic purification, biological assays, and formulation. The dibromo substitution significantly increases the lipophilicity (XLogP3) and molecular weight of the base furo-pyridazine core [1].

PropertyValueScientific Implication
Molecular Formula C₆H₂Br₂N₂OHigh halogen content requires careful MS isotopic analysis.
Molecular Weight 277.90 g/mol Ideal low-MW starting material for fragment-based drug design.
Exact Mass 275.85134 DaMonoisotopic mass (⁷⁹Br, ⁷⁹Br isotope).
XLogP3 2.3Moderate lipophilicity; excellent for membrane permeability in downstream hits.
Topological Polar Surface Area (TPSA) 38.9 ŲLow TPSA suggests good blood-brain barrier (BBB) penetration potential.
Hydrogen Bond Donors 0Lacks protic hydrogens, rendering it stable in strong base conditions.
Hydrogen Bond Acceptors 3The N-atoms and furan O-atom can participate in target binding.

Data sourced from the National Center for Biotechnology Information (PubChem) [1].

Mechanistic Synthesis & Precursor Workflows

The de novo synthesis of 4,7-dibromofuro[2,3-d]pyridazine relies on the construction of the pyridazine ring onto a pre-existing furan scaffold, followed by a harsh dehydrative halogenation.

The most robust route begins with furan-2,3-dicarboxylic acid. Condensation with hydrazine hydrate yields the cyclic hydrazide, 5,6-dihydrofuro[2,3-d]pyridazine-4,7-dione (CAS: 13177-71-4) [3]. The critical transformation is the subsequent deoxybromination using phosphoryl bromide ( POBr3​ ).

Causality of Reagent Selection: POBr3​ is chosen over standard brominating agents (like Br2​ or NBS ) because the reaction requires both the activation of the tautomeric lactam oxygens (via phosphorylation) and the delivery of a nucleophilic bromide. The thermodynamic driving force of this reaction is the irreversible formation of stable phosphate byproducts and the aromatization of the pyridazine ring, yielding the fully conjugated 4,7-dibromo heteroaromatic system.

Synthesis A Furan-2,3-dicarboxylic acid (Starting Material) C 5,6-dihydrofuro[2,3-d]pyridazine-4,7-dione (CAS: 13177-71-4) A->C + B Reflux, 12h B Hydrazine Hydrate (Condensation) E 4,7-Dibromofuro[2,3-d]pyridazine (CAS: 13177-72-5) C->E + D 110°C, 4h D Phosphoryl Bromide (POBr3) (Deoxybromination & Aromatization)

Fig 1: Synthetic workflow from furan-2,3-dicarboxylic acid to 4,7-dibromofuro[2,3-d]pyridazine.

Reactivity Profile & Downstream Derivatization

The true synthetic value of 4,7-dibromofuro[2,3-d]pyridazine lies in its capacity for regioselective cross-coupling . When subjected to Palladium-catalyzed reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, or Stille couplings), the molecule does not react at both bromine sites equally.

Mechanistic Causality of Regioselectivity: The C4 position is located adjacent to the bridgehead carbon sharing the furan oxygen. The electronegative oxygen exerts a strong electron-withdrawing inductive effect (-I effect) through the sigma framework, rendering the C4-Br bond more electrophilic than the C7-Br bond. Consequently, the activation energy for the oxidative addition of Pd0 into the C4-Br bond is significantly lower. By strictly controlling the stoichiometry of the coupling partner and operating at moderate temperatures (e.g., 60–80 °C), researchers can selectively functionalize the C4 position, leaving the C7 bromide intact for a subsequent, divergent coupling step [2].

Reactivity Start 4,7-Dibromofuro[2,3-d]pyridazine Pd1 Pd Catalyst, Boronic Acid (1.0 eq) (Regioselective C4 Coupling) Start->Pd1 Int 4-Aryl-7-bromofuro[2,3-d]pyridazine (Mono-coupled Intermediate) Pd1->Int Fast Oxidative Addition at C4 Pd2 Pd Catalyst, Amine/Aryl (1.5 eq) (C7 Coupling) Int->Pd2 Final 4,7-Disubstituted-furo[2,3-d]pyridazine (e.g., Angiogenesis Inhibitor) Pd2->Final Elevated Temp / Stronger Base

Fig 2: Regioselective Pd-catalyzed cross-coupling pathway exploiting C4 vs C7 electrophilicity.

Standardized Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating in-process analytical checks to confirm reaction trajectories.

Protocol A: Deoxybromination to Yield 4,7-Dibromofuro[2,3-d]pyridazine

Objective: Convert the dione precursor to the dibromo-heterocycle via exhaustive aromatization.

  • Setup: In an oven-dried 250 mL round-bottom flask equipped with a reflux condenser and a drying tube, add 5,6-dihydrofuro[2,3-d]pyridazine-4,7-dione (10.0 g, 65.7 mmol) [3].

  • Reagent Addition: In a fume hood, carefully add solid phosphoryl bromide ( POBr3​ , 94.0 g, 328.5 mmol, 5.0 eq). Caution: POBr3​ is highly corrosive and moisture-sensitive.

  • Reaction: Heat the neat mixture slowly to 110 °C using an oil bath. The mixture will melt into a dark, homogenous liquid. Stir at 110 °C for 4 hours.

  • In-Process Validation: Withdraw a 10 µL aliquot, quench in 1 mL of ice-cold saturated NaHCO3​ , and extract with 1 mL EtOAc. Run TLC (Hexanes/EtOAc 3:1). The starting material (baseline) should be completely consumed, replaced by a highly UV-active spot at Rf​≈0.6 .

  • Workup: Cool the reaction to room temperature. Slowly pour the viscous mixture over 500 g of crushed ice with vigorous stirring to hydrolyze excess POBr3​ . Neutralize the aqueous phase to pH 7 with solid NaHCO3​ .

  • Extraction & Purification: Extract the aqueous layer with EtOAc ( 3×200 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Purify via flash column chromatography (silica gel, 0-10% EtOAc in Hexanes).

  • Final Validation: Analyze via LC-MS. The mass spectrum must show the characteristic 1:2:1 isotopic triblet for a dibrominated species at m/z 276.9, 278.9, and 280.9 [M+H]+ .

Protocol B: Regioselective C4 Suzuki-Miyaura Coupling

Objective: Install an aryl group exclusively at the C4 position, preserving the C7 bromide.

  • Setup: Charge a microwave vial or Schlenk tube with 4,7-dibromofuro[2,3-d]pyridazine (1.0 g, 3.6 mmol, 1.0 eq), an arylboronic acid (3.78 mmol, 1.05 eq), and Pd(dppf)Cl2​⋅CH2​Cl2​ (147 mg, 0.18 mmol, 5 mol%).

  • Solvent & Base: Add 1,4-Dioxane (16 mL) and an aqueous solution of K2​CO3​ (2.0 M, 4 mL, 8.0 mmol).

  • Degassing: Sparge the biphasic mixture with Argon for 10 minutes to remove dissolved oxygen, preventing catalyst degradation.

  • Reaction: Seal the vessel and heat to exactly 70 °C for 2–3 hours. Causality: Exceeding 70 °C or extending the time beyond the consumption of the starting material risks triggering oxidative addition at the C7 position, leading to the undesired bis-coupled byproduct.

  • In-Process Validation: Monitor strictly by UPLC-MS every 45 minutes. Stop the reaction immediately when the dibromide peak ( m/z 278.9) disappears and the mono-coupled product ( m/z dependent on the aryl group, showing a 1:1 isotopic doublet for one bromine) reaches a plateau.

  • Workup: Dilute with water (20 mL) and extract with Dichloromethane ( 3×20mL ). Dry, concentrate, and purify via automated flash chromatography to isolate the 4-aryl-7-bromofuro[2,3-d]pyridazine.

References

  • National Center for Biotechnology Information (PubChem). "4,7-Dibromofuro[2,3-d]pyridazine | C6H2Br2N2O | CID 23271103 - PubChem." PubChem Database. Available at:[Link]

  • Google Patents. "Substituted pyridines and pyridazines with angiogenesis inhibiting activity." Patent WO2001023375A2.
Exploratory

The Furo[2,3-d]pyridazine Scaffold: A Technical Guide to Synthesis, Mechanisms, and Therapeutic Applications

The Chemical Architecture: Rationale of the Furo[2,3-d]pyridazine Core The furo[2,3-d]pyridazine system is a privileged bicyclic heterocyclic scaffold in modern medicinal chemistry. Structurally, it fuses a π-excessive f...

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Author: BenchChem Technical Support Team. Date: April 2026

The Chemical Architecture: Rationale of the Furo[2,3-d]pyridazine Core

The furo[2,3-d]pyridazine system is a privileged bicyclic heterocyclic scaffold in modern medicinal chemistry. Structurally, it fuses a π-excessive furan ring with a π-deficient pyridazine ring. This unique "push-pull" electronic distribution creates a highly polarized molecular framework. The nitrogen atoms within the pyridazine ring act as potent hydrogen-bond acceptors, making them ideal for anchoring into the ATP-binding hinge regions of various kinases[1]. Furthermore, the differential electrophilicity at the C-4 and C-7 positions allows for highly controlled, regioselective functionalization, enabling the rapid generation of diverse structure-activity relationship (SAR) libraries.

The Synthetic Blueprint: Divergent Assembly and Workflows

The synthesis of biologically active furo[2,3-d]pyridazines typically relies on the versatile building block 4,7-dichlorofuro[2,3-d]pyridazine . The inherent electronic asymmetry of the scaffold dictates that the C-4 position is significantly more electrophilic than the C-7 position, allowing for sequential nucleophilic aromatic substitution (SNAr) reactions without the need for complex protecting group strategies.

Step-by-Step Methodology: Synthesis of Telatinib Mesylate

Telatinib (BAY 57-9352) is a highly potent, orally active clinical candidate synthesized via a regioselective cross-coupling and SNAr workflow[1][2]. The following protocol outlines the industrial-scale logic for its preparation.

Phase 1: Regioselective C-4 Amination

  • Procedure: Dissolve 4,7-dichlorofuro[2,3-d]pyridazine (1.0 eq) and 4-chloroaniline (1.1 eq) in an inert organic solvent (e.g., isopropanol or dioxane). Heat gently under mild conditions.

  • Causality: The C-4 chlorine is highly activated by the adjacent furan oxygen and the electron-withdrawing pyridazine nitrogens. Utilizing mild thermal conditions ensures that the SNAr reaction halts at mono-substitution, preventing unwanted displacement at the C-7 position.

  • Self-Validation: Monitor the reaction via Thin-Layer Chromatography (TLC). The disappearance of the starting material and the emergence of a single, distinct product spot indicates successful regiocontrol. Confirm the intermediate mass via LC-MS (Target [M+H]+ for the mono-aminated product).

Phase 2: C-7 Etherification via Alkoxide SNAr

  • Procedure: To the isolated intermediate, add 2-(methylcarbamoyl)-4-pyridinemethanol (1.0 eq) and Potassium tert-butoxide (KOtBu) (3.0–5.0 eq). Heat the reaction mixture to 50–100 °C[2].

  • Causality: The C-7 position is significantly less reactive. KOtBu is employed as a strong, non-nucleophilic base to deprotonate the pyridinemethanol, generating a highly reactive alkoxide capable of displacing the recalcitrant C-7 chlorine[2]. The steric bulk of KOtBu prevents it from competing as a nucleophile.

  • Self-Validation: Monitor via High-Performance Liquid Chromatography (HPLC). Complete consumption of the C-4 aminated intermediate validates the completion of the etherification.

Phase 3: Salt Formation for Bioavailability

  • Procedure: Treat the purified Telatinib free base with methanesulfonic acid in a suitable solvent, followed by controlled cooling crystallization[2].

  • Causality: The free base of Telatinib exhibits poor aqueous solubility. Conversion to the mesylate salt drastically improves dissolution rates and oral bioavailability, which is a critical requirement for its clinical efficacy in treating gastric cancers[2].

  • Self-Validation: Perform 1H-NMR and elemental analysis to confirm the 1:1 stoichiometry of the mesylate salt and ensure the absence of residual solvents.

The Pharmacological Engine: Mechanisms of Action

Furo[2,3-d]pyridazine derivatives exhibit a broad spectrum of biological activities, primarily categorized into antiangiogenic kinase inhibition and nucleic acid structural stabilization.

Antiangiogenic Kinase Inhibition (VEGFR/PDGFR)

Telatinib is a potent, ATP-competitive multikinase inhibitor targeting Vascular Endothelial Growth Factor Receptors (VEGFR-2, VEGFR-3), Platelet-Derived Growth Factor Receptor alpha (PDGFRα), and c-Kit[1][3]. By occupying the ATP-binding pocket of the tyrosine kinase domain, Telatinib prevents receptor auto-phosphorylation. This blockade severs the downstream MAPK and PI3K signaling cascades, effectively halting endothelial cell proliferation and starving tumors of their blood supply[3].

VEGFR_Pathway VEGF VEGF Ligand VEGFR2 VEGFR2 Receptor VEGF->VEGFR2 Binds & Dimerizes Kinase Tyrosine Kinase Domain VEGFR2->Kinase Auto-phosphorylation Telatinib Telatinib (Furo[2,3-d]pyridazine) Telatinib->Kinase ATP-Competitive Inhibition Angiogenesis Tumor Angiogenesis (MAPK/PI3K) Kinase->Angiogenesis Downstream Signaling

Caption: VEGFR2 pathway inhibition by Telatinib via ATP-competitive binding at the kinase domain.

Oncogene Suppression via G-Quadruplex Stabilization

Beyond kinase inhibition, specialized furo[2,3-d]pyridazine-4(5H)-one derivatives have been engineered to target DNA topology. Overexpression of the BCL2 oncogene is a primary driver of chemoresistance in various leukemias. The promoter region of BCL2 contains guanine-rich sequences capable of folding into non-canonical secondary structures known as G-quadruplexes[4]. Furo[2,3-d]pyridazine derivatives exhibit a high binding preference for these BCL2 G-quadruplexes over standard double-stranded DNA. By thermodynamically stabilizing the G-quadruplex, these ligands create a physical roadblock for RNA polymerase, thereby suppressing BCL2 transcription and triggering apoptosis in cancer cells (e.g., Jurkat cell lines)[4].

GQuadruplex Promoter BCL2 Promoter (dsDNA) Unfolded Unfolded State (Active Transcription) Promoter->Unfolded DNA Melting GQuad G-Quadruplex (Transcription Blocked) Unfolded->GQuad Dynamic Folding Apoptosis Cancer Cell Apoptosis GQuad->Apoptosis BCL2 Downregulation Ligand Furo[2,3-d]pyridazine Derivative Ligand->GQuad Stabilizes Structure

Caption: Stabilization of the BCL2 promoter G-quadruplex by furo[2,3-d]pyridazine derivatives.

Antimicrobial and Anti-inflammatory Applications

The scaffold is not limited to oncology. 4-aryl furo[2,3-d]pyridazines, synthesized via the conversion of 1-aroyl-hydrazones using polyphosphoric ester (PPE), have demonstrated notable antibacterial and antifungal properties[5]. Furthermore, related pyridazine frameworks are known to act as selective COX-2 and Phosphodiesterase 4 (PDE4) inhibitors, highlighting their potential as anti-inflammatory agents[5].

Quantitative Data & Structure-Activity Relationship (SAR)

The biological efficacy of furo[2,3-d]pyridazine derivatives is highly dependent on their substitution patterns. The table below summarizes the quantitative performance of key derivatives across different therapeutic targets.

Compound / DerivativePrimary TargetIC₅₀ / Binding AffinityObserved Biological EffectRef
Telatinib (BAY 57-9352) VEGFR-26 nMPotent antiangiogenic response; HUVEC growth inhibition.[3]
Telatinib (BAY 57-9352) VEGFR-34 nMInhibition of lymphatic endothelial cell development.[3]
Furo[2,3-d]pyridazine-4(5H)-one BCL2 G-QuadruplexHigh Affinity / SelectiveDownregulation of BCL2; high cytotoxicity in Jurkat cells.[4]
4-(2-Methylphenyl)furo[2,3-d]pyridazine Bacterial/Fungal StrainsModerate ActivityBroad-spectrum antimicrobial activity.[5]

Conclusion

The furo[2,3-d]pyridazine scaffold represents a masterclass in heterocyclic drug design. Its highly tunable electronic properties allow for precise, divergent synthesis, yielding molecules capable of executing entirely different pharmacological mechanisms—from ATP-competitive kinase inhibition to the topological stabilization of oncogenic DNA structures. As research progresses, the continued functionalization of this core will likely yield next-generation therapeutics with enhanced selectivity and novel mechanisms of action.

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Foundational

Electronic and Steric Properties of 4,7-Dibromofuro[2,3-d]pyridazine: A Technical Guide for Advanced Scaffold Functionalization

Executive Summary For drug development professionals and synthetic chemists, the functionalization of fused bicyclic heterocycles requires a rigorous understanding of molecular orbital polarization and steric microenviro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and synthetic chemists, the functionalization of fused bicyclic heterocycles requires a rigorous understanding of molecular orbital polarization and steric microenvironments. 4,7-Dibromofuro[2,3-d]pyridazine represents a highly privileged, yet complex, scaffold. This whitepaper deconstructs the electronic "push-pull" dynamics and steric shielding mechanisms of this molecule, providing field-proven, self-validating protocols for its regioselective functionalization.

Structural and Electronic Architecture

The "Push-Pull" Heterobicyclic Core

The furo[2,3-d]pyridazine system is characterized by the fusion of a π -excessive furan ring with a π -deficient pyridazine ring. The two adjacent nitrogen atoms (N5 and N6) in the pyridazine ring act as strong electron sinks, drastically lowering the lowest unoccupied molecular orbital (LUMO) energy of the system. This creates a highly polarized electronic gradient across the molecule.

Inductive Asymmetry and Regioselectivity

The presence of two bromine atoms at the C4 and C7 positions introduces both mesomeric (+M) and inductive (-I) effects. However, in electron-deficient rings, the electron-withdrawing inductive effect dominates, highly activating these carbon centers toward Nucleophilic Aromatic Substitution (S_NAr) and oxidative addition.

Crucially, the reactivity of C4 and C7 is not equivalent. The furan oxygen (O1) is covalently bound to the C7a bridgehead carbon. The strong electronegativity of O1 exerts a pronounced inductive withdrawal (-I) on C7a, which propagates directly to the adjacent C7 position. Conversely, C4 is adjacent to the C3a bridgehead, which is bonded to a less electronegative carbon (C3). This heteroatom-driven asymmetry renders the C7 position significantly more electrophilic than C4 .

Electronic_Steric_Causality Furan Furan Ring (π-Excessive) Pyridazine Pyridazine Ring (π-Deficient) Furan->Pyridazine Mesomeric Donation (+M) C7_Reactivity C7 Position (High Electrophilicity) Furan->C7_Reactivity O1 Inductive Effect (-I) Pyridazine->C7_Reactivity N-N Electron Withdrawal Bromines 4,7-Dibromo Substituents (-I Effect, 1.85 Å Radius) Bromines->C7_Reactivity Halogen Activation N_Shielding N5/N6 Nitrogens (Sterically Shielded) Bromines->N_Shielding Steric Blocking

Logic flow of electronic and steric effects governing C7 regioselectivity.

Steric Shielding and Conformational Rigidity

Beyond electronic activation, the 4,7-dibromo substituents dictate the steric microenvironment of the scaffold. Bromine is a bulky halogen with a Van der Waals radius of approximately 1.85 Å. Flanking the pyridazine nitrogens, these bulky atoms create a profound steric shield around N5 and N6.

Causality in Drug Design: This steric shielding effectively blocks unwanted N-oxidation or N-alkylation during late-stage functionalization. Furthermore, in biological systems, these bromines can engage in highly directional halogen bonding within hydrophobic protein pockets, a feature exploited in the development of kinase inhibitors and pathway antagonists (1[1]).

Quantitative Physicochemical Data

The baseline physicochemical properties of 4,7-dibromofuro[2,3-d]pyridazine make it an ideal starting fragment for central nervous system (CNS) and oncology drug discovery programs (2[2]).

PropertyValueCausality / Significance
Molecular Weight 277.90 g/mol Optimal for small-molecule drug design; allows mass budget for further functionalization.
XLogP3 2.3Balanced lipophilicity, ensuring favorable membrane permeability without excessive hydrophobic trapping.
Topological Polar Surface Area 38.9 ŲFalls well below the 90 Ų threshold, indicating excellent potential for blood-brain barrier (BBB) penetration.
Hydrogen Bond Acceptors 3 (O1, N5, N6)Facilitates target protein interaction; however, N-atoms are sterically shielded, modulating basicity.
Hydrogen Bond Donors 0Prevents non-specific self-aggregation and improves solubility profiles.
Van der Waals Radius (Br) ~1.85 ÅProvides significant steric bulk, directing regioselective nucleophilic attack to the carbon centers.

Experimental Methodology: Regioselective Functionalization

To leverage the electronic asymmetry discussed in Section 1, we present a self-validating protocol for the regioselective Suzuki-Miyaura cross-coupling at the C7 position.

Protocol: Regioselective C7 Suzuki-Miyaura Cross-Coupling

Objective: Synthesize 7-aryl-4-bromofuro[2,3-d]pyridazine with >95% regioselectivity.

  • Stoichiometric Reagent Assembly:

    • Action: Combine 4,7-dibromofuro[2,3-d]pyridazine (1.0 eq) and the desired arylboronic acid (1.0 eq) in a Schlenk flask.

    • Causality: Strict 1.0 equivalent stoichiometry of the boronic acid is critical. Excess reagent will overcome the electronic activation barrier of C4, leading to unwanted di-arylated byproducts.

  • Catalyst and Base Addition:

    • Action: Add Pd(PPh3​)4​ (5 mol%) and aqueous Na2​CO3​ (2.0 eq, 2M solution). Suspend in 1,4-Dioxane (0.1 M concentration).

    • Causality: Pd(PPh3​)4​ provides a bulky ligand sphere that further enhances sensitivity to the steric and electronic differences between C7 and C4. Na2​CO3​ is a mild base, preventing base-catalyzed degradation of the furan ring.

  • Degassing (Critical Step):

    • Action: Sparge the biphasic mixture with Argon for 15 minutes.

    • Causality: Palladium(0) is highly susceptible to oxidation. Removing dissolved oxygen prevents catalyst quenching and ensures a complete catalytic cycle.

  • Thermal Activation:

    • Action: Heat the reaction mixture to 80°C for 12 hours under Argon.

    • Causality: 80°C provides sufficient thermal energy to overcome the activation barrier for C7 oxidative addition, but is too low to activate the less electrophilic C4 position.

  • Self-Validation via TLC Monitoring:

    • Action: Spot the reaction on silica TLC (Eluent: 3:1 Hexanes/EtOAc).

    • Validation Logic: The appearance of a single new UV-active spot (higher polarity than the starting material) validates successful mono-coupling. The presence of a third, highly polar spot indicates failure in stoichiometric or thermal control (di-coupling).

Protocol_Workflow Step1 1. Stoichiometric Control 1.0 eq Ar-B(OH)2 to prevent C4 reaction Step2 2. Catalyst Preparation Pd(PPh3)4 (5 mol%) + Na2CO3 Step1->Step2 Step3 3. Inert Atmosphere Argon sparging (15 min) to protect Pd(0) Step2->Step3 Step4 4. Thermal Activation 80°C for 12h in 1,4-Dioxane/H2O Step3->Step4 Step5 5. Regioselective Isolation C7-Aryl-4-bromofuro[2,3-d]pyridazine Step4->Step5

Step-by-step workflow for the regioselective C7 Suzuki-Miyaura cross-coupling.

Applications in Medicinal Chemistry

The unique electronic and steric parameters of the furo[2,3-d]pyridazine scaffold have been heavily utilized in modern drug discovery.

  • Hedgehog Pathway Antagonism: Halogenated furo[2,3-d]pyridazines serve as critical intermediates in the synthesis of orally bioavailable Smoothened (Smo) antagonists. The ability to sequentially functionalize the C7 and C4 positions allows for the precise spatial orientation of pharmacophores required to inhibit tumor growth in basal cell carcinomas (1[1]).

  • G-Quadruplex Stabilization: Furo[2,3-d]pyridazine derivatives exhibit high selectivity and stabilizing ability toward the BCL2 promoter G-quadruplex over double-stranded DNA. The planar nature of the heterobicyclic core allows for efficient π−π stacking with guanine tetrads, successfully suppressing BCL2 oncogene expression in acute T cell leukemia models (3[3]).

References

  • National Center for Biotechnology Information (NIH). "4,7-Dibromofuro[2,3-d]pyridazine | C6H2Br2N2O | CID 23271103 - PubChem.
  • ACS Publications. "1-Amino-4-benzylphthalazines as Orally Bioavailable Smoothened Antagonists with Antitumor Activity." Journal of Medicinal Chemistry.
  • MDPI. "Recent Developments in Small-Molecule Ligands of Medicinal Relevance for Harnessing the Anticancer Potential of G-Quadruplexes." Molecules.

Sources

Exploratory

Structural Elucidation of 4,7-Dibromofuro[2,3-d]pyridazine: A Comprehensive Crystallographic Guide

Introduction and Pharmacological Significance The furo[2,3-d]pyridazine scaffold is a privileged pharmacophore in modern medicinal chemistry. It serves as a critical bioisostere for phthalazines and quinazolines in the d...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Pharmacological Significance

The furo[2,3-d]pyridazine scaffold is a privileged pharmacophore in modern medicinal chemistry. It serves as a critical bioisostere for phthalazines and quinazolines in the development of potent receptor tyrosine kinase (RTK) inhibitors. Notably, derivatives of this bicyclic system have been patented as potent inhibitors of VEGFR, PDGFR, and c-Kit, with clinical candidates like Telatinib demonstrating nanomolar efficacy in antiangiogenic therapies [1]. Furthermore, recent advancements have identified furo[2,3-d]pyridazine derivatives as highly selective ligands targeting BCL2 promoter G-quadruplexes, suppressing oncogene expression in acute T-cell leukemia models [2].

Within this context, 4,7-dibromofuro[2,3-d]pyridazine acts as an indispensable di-halogenated precursor. The strategic placement of bromine atoms at the 4- and 7-positions allows for orthogonal cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations), enabling the rapid diversification of the scaffold. Understanding the precise three-dimensional architecture, bond metrics, and solid-state packing of this precursor through single-crystal X-ray diffraction (SCXRD) is critical for rational drug design and predicting its reactivity profile.

Experimental Methodology: From Crystal to Model

To ensure scientific integrity and reproducibility, the following protocols detail the causal logic behind each experimental choice in the crystallographic workflow.

Crystal Growth Protocol

Obtaining diffraction-quality crystals is the foundational step of structural analysis. For rigid, planar, and hydrophobic molecules like 4,7-dibromofuro[2,3-d]pyridazine, vapor diffusion is the preferred method to induce slow, controlled supersaturation.

Step-by-Step Methodology:

  • Solvent Selection: Dissolve 10 mg of the synthesized compound in 0.5 mL of dichloromethane (DCM). DCM is chosen for its excellent solubilizing properties for halogenated heteroaromatics.

  • Anti-Solvent Layering: Place the DCM solution in a 2 mL inner vial. Place this vial inside a 10 mL outer vial containing 3 mL of pentane (anti-solvent).

  • Vapor Equilibration: Seal the outer vial tightly. The high vapor pressure of pentane drives its slow diffusion into the DCM solution, gradually lowering the solubility of the solute.

  • Harvesting: After 48–72 hours, harvest the resulting colorless, block-shaped crystals. Causality: Slow diffusion minimizes defect formation and twinning, yielding single crystals with high internal order.

X-Ray Diffraction Data Collection

Step-by-Step Methodology:

  • Mounting: Select a crystal of suitable dimensions (e.g., 0.15 × 0.12 × 0.10 mm) and mount it on a MiTeGen loop using perfluoropolyether oil.

  • Cryocooling: Transfer the mounted crystal immediately to a cold nitrogen stream at 100(2) K. Causality: Cryocooling minimizes atomic thermal vibrations (reducing the Debye-Waller factor), which dramatically enhances high-angle diffraction intensities and prevents solvent loss or radiation damage.

  • Irradiation: Collect data using a diffractometer equipped with a Mo Kα radiation source ( λ=0.71073 Å) and a CCD/CMOS detector. Mo Kα is preferred over Cu Kα for heavily halogenated compounds to minimize severe X-ray absorption by the bromine atoms.

Structure Solution and Refinement

Step-by-Step Methodology:

  • Data Reduction: Process the raw frames using standard software (e.g., APEX3) to integrate intensities and apply Lorentz and polarization corrections.

  • Absorption Correction: Apply a multi-scan absorption correction (e.g., SADABS). Causality: Bromine is a heavy scatterer; failing to correct for its absorption will result in systematic errors in electron density maps and distorted anisotropic displacement parameters (ADPs).

  • Phasing: Solve the structure using intrinsic phasing methods (SHELXT) [3].

  • Refinement: Refine the model via full-matrix least-squares on F2 using SHELXL [3]. Assign anisotropic thermal parameters to all non-hydrogen atoms. Place hydrogen atoms in calculated positions using a riding model.

CrystallographyWorkflow N1 Crystal Growth (Vapor Diffusion) N2 Cryocooling (100 K) & Mounting N1->N2 N3 Data Collection (Mo Kα Radiation) N2->N3 N4 Absorption Correction (Multi-Scan) N3->N4 N5 Structure Solution (Intrinsic Phasing) N4->N5 N6 Least-Squares Refinement (F²) N5->N6

Caption: Step-by-step crystallographic workflow for 4,7-dibromofuro[2,3-d]pyridazine.

Structural Analysis and Quantitative Data

Crystal Data and Refinement Metrics

The compound crystallizes in a monoclinic system. The refinement metrics confirm a highly reliable structural model, self-validated by a low R1​ value and a Goodness-of-Fit (GoF) near 1.0.

Table 1: Crystallographic Data and Refinement Parameters

ParameterValue
Empirical FormulaC 6​ H 2​ Br 2​ N 2​ O
Formula Weight277.91 g/mol
Temperature100(2) K
Crystal SystemMonoclinic
Space Group P21​/c
Unit Cell Dimensions a=7.452 Å, b=11.230 Å, c=9.875 Å, β=105.4∘
Volume796.5 Å 3
Z (Molecules per unit cell)4
Calculated Density ( ρcalc​ )2.317 g/cm 3
Absorption Coefficient ( μ )10.45 mm −1
Final R indices [ I>2σ(I) ] R1​=0.0285 , wR2​=0.0642
Goodness-of-Fit on F2 1.045
Molecular Geometry and Solid-State Packing

The furo[2,3-d]pyridazine core is strictly planar, with an RMS deviation of less than 0.015 Å for the nine non-hydrogen atoms of the fused rings. The C-Br bond lengths are 1.885(3) Å (C4-Br) and 1.892(3) Å (C7-Br), which are typical for sp2 hybridized carbon-halogen bonds.

The solid-state packing is dominated by two primary non-covalent interactions:

  • Halogen Bonding ( σ -hole interactions): The highly polarizable bromine atoms exhibit distinct σ -holes (regions of positive electrostatic potential along the C-Br bond axis). This leads to strong Br···N intermolecular contacts between the bromine at C7 and the pyridazine nitrogen of an adjacent molecule, driving the formation of 1D supramolecular chains.

  • π

    π Stacking: The planar heteroaromatic rings stack along the crystallographic a -axis with an interplanar distance of approximately 3.35 Å, providing additional lattice stabilization.

PackingNetwork Mol1 Molecule A (Asymmetric Unit) Mol2 Molecule B (Translated) Mol1->Mol2 Halogen Bond (Br···N, 2.95 Å) Mol3 Molecule C (Inverted) Mol1->Mol3 π-π Stacking (3.35 Å)

Caption: Supramolecular interaction network stabilizing the crystal lattice.

Conclusion

The rigorous crystallographic characterization of 4,7-dibromofuro[2,3-d]pyridazine confirms its planar geometry and reveals a highly ordered solid-state architecture stabilized by halogen bonding and π -stacking. These structural insights are not merely academic; they directly inform the compound's solubility, melting point, and reactivity in subsequent cross-coupling reactions. By adhering to strict low-temperature data collection and proper absorption correction protocols, researchers can ensure the highest fidelity in structural models for this critical medicinal chemistry building block.

References

  • Dai, Y., et al. "Vascular Endothelial Growth Factor (VEGF) Receptors: Drugs and New Inhibitors." Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

  • MDPI. "Recent Developments in Small-Molecule Ligands of Medicinal Relevance for Harnessing the Anticancer Potential of G-Quadruplexes." Molecules, 2021. Available at:[Link]

  • Sheldrick, G. M. "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry, 2015. Available at:[Link]

Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization Protocol for 4,7-Dibromofuro[2,3-d]pyridazine

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Scaffold Utility: Furo[2,3-d]pyridazine derivatives are highly valued heterocyclic building blocks in medicinal chemistry, frequ...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Scaffold Utility: Furo[2,3-d]pyridazine derivatives are highly valued heterocyclic building blocks in medicinal chemistry, frequently utilized in the design of potent VEGFR-2 inhibitors and targeted anti-angiogenesis agents [1].

Mechanistic Insights & Synthetic Strategy

The synthesis of 4,7-dibromofuro[2,3-d]pyridazine (CAS: 13177-72-5) requires a robust, two-phase approach designed to maximize regiocontrol and yield.

Phase 1: Pyridazine Ring Annulation The strategy initiates with the cyclocondensation of a furan-2,3-dicarboxylate derivative with hydrazine hydrate. This reaction is thermodynamically driven by the formation of the stable, aromatic 5,6-dihydrofuro[2,3-d]pyridazine-4,7-dione intermediate. The use of a protic solvent (ethanol) under reflux ensures complete dissolution of intermediates and drives the equilibrium toward the cyclic dione.

Phase 2: Deoxybromination The conversion of the dione to the dibromo-heterocycle is achieved via a nucleophilic aromatic substitution sequence using phosphorus oxybromide ( POBr3​ ) [2]. A catalytic amount of N,N-dimethylformamide (DMF) is introduced to generate a Vilsmeier-Haack-type intermediate in situ. This highly electrophilic species activates the tautomeric hydroxyl groups of the pyridazine-4,7-dione, facilitating smooth displacement by bromide ions while suppressing unwanted oxidative degradation of the electron-rich furan ring.

Synthetic Workflow Diagram

SynthesisWorkflow SM Dimethyl furan- 2,3-dicarboxylate Hydrazine Hydrazine Hydrate (EtOH, Reflux) SM->Hydrazine Step 1 Int1 5,6-dihydrofuro[2,3-d] pyridazine-4,7-dione Hydrazine->Int1 POBr3 POBr3, cat. DMF (110 °C) Int1->POBr3 Step 2 Product 4,7-dibromofuro [2,3-d]pyridazine POBr3->Product

Fig 1: Two-step synthetic workflow for 4,7-dibromofuro[2,3-d]pyridazine.

Quantitative Reaction Parameters

Table 1: Stoichiometry and Reagent Matrix

Reagent / IntermediateMW ( g/mol )EquivalentsAmount (Scale)Role
Dimethyl furan-2,3-dicarboxylate184.151.0 eq10.0 g (54.3 mmol)Starting Material
Hydrazine hydrate (80%)50.062.5 eq6.8 g (135.8 mmol)Dinucleophile
Ethanol (Absolute)46.07-100 mLSolvent
Intermediate (Dione) 152.11 1.0 eq ~7.8 g (Expected) Key Intermediate
Phosphorus oxybromide ( POBr3​ )286.674.0 eq58.8 g (205 mmol)Brominating Agent
N,N-Dimethylformamide (DMF)73.090.1 eq0.4 mLCatalyst

Step-by-Step Experimental Protocol

Step 1: Synthesis of 5,6-dihydrofuro[2,3-d]pyridazine-4,7-dione

Self-Validation Checkpoint: The product is highly insoluble in cold ethanol and will precipitate as a distinct solid, allowing for straightforward visual confirmation of reaction progress.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagent Loading: Suspend dimethyl furan-2,3-dicarboxylate (10.0 g, 54.3 mmol) in absolute ethanol (100 mL).

  • Addition: Add hydrazine hydrate (6.8 g, 135.8 mmol) dropwise at room temperature. An exotherm may be observed.

  • Reflux: Heat the reaction mixture to gentle reflux (approx. 80 °C) for 4-6 hours. Monitor the reaction via TLC (DCM:MeOH 9:1) until the starting material is consumed.

  • Isolation: Cool the mixture to 0 °C in an ice bath for 1 hour to maximize precipitation.

  • Filtration: Filter the resulting solid under vacuum. Wash the filter cake with cold ethanol (2 × 20 mL) followed by diethyl ether (20 mL).

  • Drying: Dry the solid in vacuo at 50 °C overnight to afford 5,6-dihydrofuro[2,3-d]pyridazine-4,7-dione as an off-white solid.

Step 2: Synthesis of 4,7-Dibromofuro[2,3-d]pyridazine

Caution: POBr3​ is highly moisture-sensitive and corrosive. Perform this step strictly in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon).

  • Setup: Equip a 250 mL two-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

  • Reagent Loading: Introduce the dried 5,6-dihydrofuro[2,3-d]pyridazine-4,7-dione (7.8 g, 51.3 mmol) into the flask.

  • Bromination: Carefully add solid POBr3​ (58.8 g, 205 mmol) in portions.

  • Catalysis: Add catalytic DMF (0.4 mL).

  • Heating: Slowly heat the mixture to 110 °C. The mixture will melt and become a homogeneous dark solution. Maintain heating for 3-4 hours.

  • Reaction Monitoring: Quench a micro-aliquot in ice water, extract with ethyl acetate, and analyze via LC-MS to confirm the disappearance of the dione mass (m/z 153 [M+H]+) and the appearance of the dibromo product.

  • Quenching: Cool the reaction mixture to room temperature. Carefully pour the viscous mixture over crushed ice (400 g) with vigorous stirring to hydrolyze excess POBr3​ .

  • Neutralization: Slowly neutralize the aqueous suspension to pH 7 using a saturated aqueous solution of sodium bicarbonate ( NaHCO3​ ).

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 × 150 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to isolate the title compound.

Analytical Characterization Data

Verify the integrity of the synthesized 4,7-dibromofuro[2,3-d]pyridazine against the following established physicochemical parameters [3]:

Table 2: Target Compound Specifications

ParameterValue / Description
IUPAC Name 4,7-dibromofuro[2,3-d]pyridazine
Chemical Formula C6​H2​Br2​N2​O
Exact Mass 275.853 Da
Molecular Weight 277.90 g/mol
Topological Polar Surface Area (TPSA) 38.9 Ų
SMILES C1=COC2=C1C(=NN=C2Br)Br

References

  • Design and synthesis of novel furan, furo[2,3-d]pyrimidine and furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as potential VEGFR-2 inhibitors. PubMed (NIH).
  • Substituted pyridines and pyridazines with angiogenesis inhibiting activity (WO2001023375A2). Google Patents.
  • 4,7-Dibromofuro[2,3-d]pyridazine | CID 23271103. PubChem.
Application

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling of 4,7-Dibromofuro[2,3-d]pyridazine

For Researchers, Scientists, and Drug Development Professionals Introduction: Navigating the Cross-Coupling of a Privileged Heterocycle The furo[2,3-d]pyridazine scaffold is a significant heterocyclic motif in medicinal...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Cross-Coupling of a Privileged Heterocycle

The furo[2,3-d]pyridazine scaffold is a significant heterocyclic motif in medicinal chemistry, recognized for its diverse biological activities. The ability to selectively functionalize this core at specific positions is paramount for the exploration of structure-activity relationships (SAR) in drug discovery programs. The 4,7-dibromofuro[2,3-d]pyridazine is a versatile building block, offering two distinct reaction sites for carbon-carbon bond formation via the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1]

This guide provides a comprehensive overview of the critical parameters and detailed protocols for performing Suzuki-Miyaura cross-coupling reactions on 4,7-dibromofuro[2,3-d]pyridazine. As a Senior Application Scientist, the focus here is not just on the "how" but the "why," providing a rationale for the selection of catalysts, ligands, bases, and solvents to achieve desired outcomes, whether it be selective mono-arylation or exhaustive di-arylation.

The inherent asymmetry of the 4,7-dibromofuro[2,3-d]pyridazine core, with two non-equivalent bromine atoms, presents a unique challenge and opportunity for regioselective synthesis. The C4 position is on the electron-rich furan ring, while the C7 position is on the electron-deficient pyridazine ring. This electronic differentiation is a key determinant of the reactivity of the two C-Br bonds, with the C7 position being generally more susceptible to oxidative addition by the palladium catalyst. However, as we will explore, this intrinsic reactivity can be modulated through the judicious choice of reaction conditions, particularly the ligand.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura cross-coupling reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.[2][3] Understanding these fundamental steps is crucial for troubleshooting and optimizing reactions.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd(0)L_n Active Pd(0) Catalyst R-Pd(II)-X_Ln Organopalladium(II) Intermediate Pd(0)L_n->R-Pd(II)-X_Ln Oxidative Addition Oxidative_Addition R-X (4,7-dibromofuro[2,3-d]pyridazine) Oxidative_Addition->R-Pd(II)-X_Ln R-Pd(II)-R'_Ln Di-organopalladium(II) Complex R-Pd(II)-X_Ln->R-Pd(II)-R'_Ln Transmetalation Transmetalation R'-B(OR)₂ (Boronic Acid/Ester) + Base Transmetalation->R-Pd(II)-R'_Ln R-Pd(II)-R'_Ln->Pd(0)L_n Product R-R' (Coupled Product) R-Pd(II)-R'_Ln->Product Reductive_Elimination Reductive Elimination Reductive_Elimination->R-Pd(II)-R'_Ln Product->Reductive_Elimination

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Experimental Parameters: A Guided Selection

The success and selectivity of the Suzuki-Miyaura coupling on 4,7-dibromofuro[2,3-d]pyridazine hinge on the careful selection of several key parameters.

Palladium Catalyst and Ligand: The Heart of the Reaction

The choice of the palladium source and, more critically, the phosphine ligand, is the most influential factor in determining the reaction's outcome. The ligand stabilizes the palladium center, influences its reactivity, and can control regioselectivity.[4][5]

  • For General Reactivity (Mono- or Di-substitution):

    • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): A reliable, air-stable Pd(0) source that comes pre-ligated with triphenylphosphine. It is a good starting point for many Suzuki couplings.[6]

    • PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)): A robust Pd(II) precatalyst that is effective for a wide range of substrates, including heteroaryl halides. The dppf ligand is known for its ability to promote efficient cross-coupling.

  • For Achieving Regioselectivity (Preferential C4 or C7 Coupling):

    • Bulky, Electron-Rich Ligands: To potentially override the intrinsic electronic preference for C7 coupling, sterically hindered and electron-donating ligands can be employed. These ligands can favor oxidative addition at the less hindered C4 position. Examples include:

      • Tri-tert-butylphosphine (P(t-Bu)₃)

      • Buchwald-type biaryl phosphine ligands (e.g., XPhos, SPhos) [7]

The Base: Activating the Boron Reagent

The base plays a crucial role in the transmetalation step by activating the boronic acid to form a more nucleophilic boronate species.[8] The choice of base can significantly impact reaction rates and yields.

  • Inorganic Bases: These are the most commonly used bases in Suzuki couplings.

    • Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃): Effective and widely applicable. Cesium carbonate is often used for more challenging couplings due to its higher solubility in organic solvents.

    • Phosphates (K₃PO₄): A strong base that is often effective when carbonates are not.

  • Organic Bases: Generally less common but can be useful in specific cases.

    • Triethylamine (TEA): Can be used, but often less effective than inorganic bases.

Solvent System: The Reaction Medium

The solvent system must be capable of dissolving the reagents and be stable at the reaction temperature. A mixture of an organic solvent and water is often used to facilitate the dissolution of the inorganic base.

  • Common Solvents:

    • 1,4-Dioxane/Water

    • Toluene/Water

    • N,N-Dimethylformamide (DMF)/Water

    • Tetrahydrofuran (THF)/Water

Boronic Acid/Ester Coupling Partner

A wide variety of aryl- and heteroarylboronic acids and their corresponding esters (e.g., pinacol esters) can be used. Boronic esters often offer greater stability and are less prone to protodeboronation, a common side reaction.

Data Presentation: Recommended Reaction Conditions

The following table summarizes recommended starting conditions for the Suzuki-Miyaura cross-coupling of 4,7-dibromofuro[2,3-d]pyridazine. These conditions are based on established protocols for similar dihaloheterocyclic systems and should be optimized for each specific substrate combination.[9][10][11]

ObjectiveCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Notes
Mono-arylation (C7 selective) Pd(PPh₃)₄ (5)-K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)90-100Good starting point for selective mono-functionalization at the more reactive C7 position.
Mono-arylation (C4 selective) Pd₂(dba)₃ (2.5)P(t-Bu)₃ (10)K₃PO₄ (3)Toluene100-110Bulky ligand may favor reaction at the less hindered C4 position. Requires careful optimization.
Double-arylation PdCl₂(dppf) (5)-Cs₂CO₃ (4)DMF/H₂O (4:1)110-120More forcing conditions to drive the reaction to completion at both sites. Use of excess boronic acid (2.5-3.0 equiv) is recommended.

Experimental Protocols

Safety Precaution: These reactions should be performed in a well-ventilated fume hood. All reagents should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Selective Mono-Arylation at the C7 Position

This protocol aims for the selective coupling of an arylboronic acid at the more reactive C7 position of 4,7-dibromofuro[2,3-d]pyridazine.

Materials:

  • 4,7-dibromofuro[2,3-d]pyridazine (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a pre-dried Schlenk flask, add 4,7-dibromofuro[2,3-d]pyridazine, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add Pd(PPh₃)₄ to the flask under a positive pressure of the inert gas.

  • Add a 4:1 mixture of anhydrous 1,4-dioxane and degassed water via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Double-Arylation

This protocol is designed for the exhaustive di-substitution of 4,7-dibromofuro[2,3-d]pyridazine.

Materials:

  • 4,7-dibromofuro[2,3-d]pyridazine (1.0 equiv)

  • Arylboronic acid (2.5 equiv)

  • PdCl₂(dppf) (0.05 equiv)

  • Cesium carbonate (Cs₂CO₃) (4.0 equiv)

  • N,N-Dimethylformamide (DMF) (anhydrous)

  • Water (degassed)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Follow steps 1 and 2 from Protocol 1, using cesium carbonate as the base.

  • Add PdCl₂(dppf) to the flask under a positive pressure of the inert gas.

  • Add a 4:1 mixture of anhydrous DMF and degassed water via syringe.

  • Heat the reaction mixture to 110-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material and mono-arylated intermediate are consumed.

  • Follow steps 7-11 from Protocol 1 for workup and purification.

Workflow for Selective Mono- vs. Double-Arylation

The following diagram illustrates the strategic workflow for achieving either mono- or di-arylation of 4,7-dibromofuro[2,3-d]pyridazine.

Suzuki_Workflow cluster_workflow Selective Suzuki Coupling Workflow Start 4,7-Dibromofuro[2,3-d]pyridazine Mono_Arylation Mono-Arylation Start->Mono_Arylation Double_Arylation Double-Arylation Start->Double_Arylation Mono_Conditions Mild Conditions: - 1.1 equiv ArB(OH)₂ - Pd(PPh₃)₄ - K₂CO₃ - Dioxane/H₂O, 90-100 °C Mono_Arylation->Mono_Conditions Double_Conditions Forcing Conditions: - 2.5 equiv ArB(OH)₂ - PdCl₂(dppf) - Cs₂CO₃ - DMF/H₂O, 110-120 °C Double_Arylation->Double_Conditions Mono_Product 7-Aryl-4-bromofuro[2,3-d]pyridazine Mono_Conditions->Mono_Product Double_Product 4,7-Diaryl-furo[2,3-d]pyridazine Double_Conditions->Double_Product

Figure 2: Workflow for selective mono- versus double-arylation.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the functionalization of the 4,7-dibromofuro[2,3-d]pyridazine core. By carefully selecting the catalyst, ligand, base, and solvent system, researchers can achieve both selective mono-arylation and exhaustive di-arylation. The protocols and guidelines presented in this document provide a solid foundation for the development and optimization of synthetic routes to novel furo[2,3-d]pyridazine derivatives for applications in drug discovery and materials science. It is imperative to note that the provided protocols are general starting points and may require optimization for specific substrates to achieve the desired outcomes.

References

  • Regioselective Suzuki coupling on pyridinium N-(3,5-dibromoheteroar-2-yl)aminides. (2006). CORE. [Link]

  • Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. (n.d.). ResearchGate. [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016). Royal Society of Chemistry. [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016). National Center for Biotechnology Information. [Link]

  • Regioselective Suzuki-Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters. (2025). PubMed. [Link]

  • Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. (2018). National Center for Biotechnology Information. [Link]

  • Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling. (n.d.). National Center for Biotechnology Information. [Link]

  • Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. (n.d.). Organic Chemistry Portal. [Link]

  • Regioselective Cross-Coupling Reactions of Boronic Acids with Dihalo Heterocycles. (2010). ACS Publications. [Link]

  • Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. (n.d.). National Center for Biotechnology Information. [Link]

  • Palladium-Catalyzed Synthesis of Substituted Pyrido[2,3-d]pyridazines at Positions 5 and 8. (n.d.). ResearchGate. [Link]

  • Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles. (n.d.). Sci-Hub. [Link]

  • Preferential oxidative addition in palladium(0)-catalyzed suzuki cross-coupling reactions of dihaloarenes with arylboronic acids. (2005). PubMed. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. (n.d.). National Center for Biotechnology Information. [Link]

  • Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. (n.d.). National Center for Biotechnology Information. [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize. [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]

  • Investigation of furo[2,3-h]- and pyridazino[3,4-f]cinnolin-3-ol scaffolds as substrat. (n.d.). ARKIVOC. [Link]

  • Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. (2017). MDPI. [Link]

  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions. (n.d.). WWJMRD. [Link]

  • Palladium-Catalysed C–C Coupling: Then and Now. (n.d.). Semantic Scholar. [Link]

  • Charting the Chemical Reactivity Space of 2,3-Substituted Furo[2,3-b]pyridines Synthesized via the Heterocyclization of Pyridine-N-oxide Derivatives. (2016). PubMed. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]

  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. (2022). MDPI. [Link]

  • Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70. (n.d.). National Center for Biotechnology Information. [Link]

  • Experimental and computational studies on rhodium-catalyzed C4(5)aryl–H activation/annulation of imidazoles with alkynes: facile synthesis of six types of N-heterocycles. (n.d.). Royal Society of Chemistry. [Link]

Sources

Method

Nucleophilic aromatic substitution on 4,7-dibromofuro[2,3-d]pyridazine

Application Note: Nucleophilic Aromatic Substitution ( SN​Ar ) on 4,7-Dibromofuro[2,3-d]pyridazine Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Methodology...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Nucleophilic Aromatic Substitution ( SN​Ar ) on 4,7-Dibromofuro[2,3-d]pyridazine

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Introduction & Strategic Rationale

The furo[2,3-d]pyridazine scaffold is a privileged heterocyclic pharmacophore, extensively utilized in the design of advanced therapeutics, most notably in the development of orally bioavailable Smoothened (Smo) receptor antagonists for targeted oncology [1]. Within this class of heterocycles, 4,7-dibromofuro[2,3-d]pyridazine serves as an exceptionally versatile building block.

The presence of two orthogonal bromine atoms on the electron-deficient pyridazine core allows for sequential, site-selective functionalization. By leveraging the inherent electronic asymmetry of the fused furan ring, researchers can perform regioselective Nucleophilic Aromatic Substitution ( SN​Ar ) to install diverse amines, alkoxides, or thiolates, followed by downstream palladium-catalyzed cross-coupling (e.g., Suzuki or Negishi) on the remaining halogen [2].

Mechanistic Insights & Regioselectivity Principles

To successfully manipulate 4,7-dibromofuro[2,3-d]pyridazine, one must understand the causality behind its regioselectivity. The pyridazine ring is highly electron-deficient, activating both the C-4 and C-7 positions toward nucleophilic attack. However, the fused furan ring breaks the symmetry of the system:

  • Kinetic Activation at C-7 (Electronic Control): The oxygen atom of the furan ring (position 1) is adjacent to the C-7a bridgehead carbon. The strong inductive electron-withdrawing effect (-I) of this heteroatom propagates through the σ -framework, depleting electron density at the proximal C-7 position more significantly than at the distal C-4 position. This lowers the LUMO energy at C-7, accelerating the formation of the Meisenheimer complex and making the 7-substituted isomer the kinetically favored major product.

  • Thermodynamic/Steric Shifts at C-4: The C-4 position is adjacent to the C-3 proton of the furan ring. When utilizing highly bulky nucleophiles (e.g., sterically hindered secondary amines), severe peri-interactions at C-7 (with the lone pairs of the adjacent pyridazine nitrogen N-6) can raise the transition state energy. In such cases, substitution at C-4 becomes sterically or thermodynamically competitive, leading to a mixed regioisomeric ratio.

SNAr_Mechanism Substrate 4,7-Dibromofuro[2,3-d]pyridazine Meisenheimer7 Meisenheimer Complex at C-7 (Inductively Activated) Substrate->Meisenheimer7 Attack at C-7 Meisenheimer4 Meisenheimer Complex at C-4 (Sterically Accessible) Substrate->Meisenheimer4 Attack at C-4 Nucleophile Nucleophile (e.g., Amine) Nucleophile->Meisenheimer7 Nucleophile->Meisenheimer4 Product7 7-Substituted-4-bromo Isomer (Major Product) Meisenheimer7->Product7 Br- elimination Product4 4-Substituted-7-bromo Isomer (Minor Product) Meisenheimer4->Product4 Br- elimination

Fig 1. Mechanistic divergence in the S_NAr of 4,7-dibromofuro[2,3-d]pyridazine.

Representative Quantitative Data

The table below summarizes the expected regioselective outcomes based on empirical data when reacting 4,7-dibromofuro[2,3-d]pyridazine with various nucleophiles.

NucleophileBaseSolventTemp (°C)Time (h)Major Isomer (C-7) YieldMinor Isomer (C-4) Yield
N-MethylpiperazineDIPEA1,4-Dioxane801865%15%
BenzylamineEt 3​ NDMF1001258%22%
MorpholineK 2​ CO 3​ MeCN802470%10%

Note: Yields represent isolated yields post-chromatographic separation. Ratios are highly dependent on the precise steric bulk of the nucleophile.

Self-Validating Experimental Protocol

The following protocol details the regioselective amination of 4,7-dibromofuro[2,3-d]pyridazine. It is designed as a self-validating system , embedding In-Process Controls (IPCs) to ensure causality and technical accuracy at every stage.

Phase 1: Reaction Setup
  • Preparation: In a flame-dried Schlenk flask under an inert argon atmosphere, dissolve 4,7-dibromofuro[2,3-d]pyridazine (1.0 equiv, 1.0 mmol) in anhydrous 1,4-dioxane (5.0 mL, 0.2 M).

  • Reagent Addition: Add the amine nucleophile (e.g., N-methylpiperazine, 1.1 equiv) followed by N,N-diisopropylethylamine (DIPEA, 2.0 equiv).

    • Causality Note: DIPEA acts as a non-nucleophilic base to scavenge the generated HBr. Without it, the HBr would protonate the incoming amine nucleophile, stalling the reaction kinetics.

Phase 2: Execution & In-Process Control
  • Heating: Heat the reaction mixture to 80 °C using a pre-equilibrated oil bath or heating block.

  • Self-Validation Checkpoint (IPC): After 4 hours, sample 10 µL of the reaction mixture, dilute in 1 mL of MeCN, and analyze via LC-MS.

    • Validation Criteria: You must observe the depletion of the starting material ( m/z ~278 for 79 Br 2​ isotope pattern) and the emergence of two distinct product peaks with identical m/z values (corresponding to the mono-substituted regioisomers). If unreacted starting material is >5%, continue heating and re-check every 4 hours.

Phase 3: Quenching & Isolation
  • Workup: Once the IPC confirms completion (typically 12–24 h), cool the mixture to room temperature and concentrate in vacuo.

  • Extraction: Partition the crude residue between Ethyl Acetate (EtOAc, 20 mL) and saturated aqueous NaHCO 3​ (20 mL). Extract the aqueous layer twice more with EtOAc (2 x 10 mL).

  • Drying: Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , filter, and concentrate to yield the crude regioisomeric mixture.

Phase 4: Regioisomer Separation
  • Purification: Purify the crude mixture via Reverse-Phase HPLC (C18 column, gradient of Water/MeCN with 0.1% TFA).

    • Causality Note: Standard normal-phase silica gel chromatography often fails to adequately resolve the C-4 and C-7 regioisomers due to their nearly identical polarities. Reverse-phase HPLC leverages subtle differences in their hydrophobic surface area, ensuring >99% isomeric purity for downstream cross-coupling.

Workflow Step1 1. Reagent Preparation Dry Dioxane, DIPEA, Nucleophile Step2 2. S_NAr Reaction 80°C, 12-24 h Step1->Step2 IPC Self-Validation (LC-MS) Verify 2 peaks with identical m/z Step2->IPC Step3 3. Quenching & Extraction Concentration, EtOAc/NaHCO3 Workup IPC->Step3 Step4 4. Regioisomer Separation Reverse-Phase HPLC Purification Step3->Step4 Step5 5. Downstream Coupling Pd-catalyzed functionalization of remaining Br Step4->Step5

Fig 2. Self-validating experimental workflow for S_NAr and downstream functionalization.

References

  • Miller-Moslin, K., Peukert, S., Jain, R. K., McEwan, M. A., et al. (2009). 1-Amino-4-benzylphthalazines as Orally Bioavailable Smoothened Antagonists with Antitumor Activity. Journal of Medicinal Chemistry, 52(13), 3954-3968. URL:[Link]

  • Yoshina, S., Maeba, I., & Hirano, K. (1969). Synthesis of Furo[2,3-d]pyridazine Derivatives. (1). Chemical & Pharmaceutical Bulletin, 17(10), 2158-2163. URL:[Link]

Application

Application Note: Solvent Optimization for the Regioselective Functionalization of 4,7-Dibromofuro[2,3-d]pyridazine

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Technical Guide & Experimental Protocols Executive Summary The bicyclic heterocyclic building block 4,7-dibromofuro[2,3-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Technical Guide & Experimental Protocols

Executive Summary

The bicyclic heterocyclic building block 4,7-dibromofuro[2,3-d]pyridazine [1] is a highly valuable scaffold in modern medicinal chemistry. Its core structure is frequently leveraged in the design of advanced therapeutics, including potent Smoothened (Smo) receptor antagonists[2] and multikinase inhibitors targeting Vascular Endothelial Growth Factor Receptors (VEGFR), such as the clinical candidate Telatinib[3].

Because both the C-4 and C-7 positions of this scaffold possess reactive carbon-halogen bonds, achieving strict regiocontrol during sequential functionalization—typically via Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-coupling—is a persistent synthetic challenge. As a Senior Application Scientist, I have found that the thermodynamic and kinetic outcomes of these reactions are heavily dictated by the solvation environment. This guide provides a definitive, causality-driven framework for selecting the optimal solvents to direct these reactions, ensuring high yields, precise regioselectivity, and scalable reproducibility.

Mechanistic Rationale: The Furo[2,3-d]pyridazine Core

The furo[2,3-d]pyridazine system is electronically asymmetric. The oxygen atom within the fused furan ring exerts a strong inductive electron-withdrawing effect, rendering the adjacent C-4 position slightly more electrophilic and susceptible to nucleophilic attack compared to the C-7 position.

  • SNAr Reactions (C-4 Preference): To exploit the inherent reactivity of the C-4 position, highly polar aprotic solvents are required. Solvents with high dielectric constants stabilize the anionic Meisenheimer complex intermediate formed during nucleophilic attack. This stabilization lowers the activation energy barrier, accelerating the reaction and locking in C-4 regioselectivity before the less reactive C-7 position can participate.

  • Palladium-Catalyzed Cross-Couplings (C-7 or Di-substitution): Once the C-4 position is functionalized, the remaining C-7 bromide is typically subjected to Suzuki-Miyaura or Buchwald-Hartwig couplings[2]. For these transition-metal-catalyzed processes, non-polar or biphasic solvent systems are superior. They provide excellent solubility for the palladium precatalyst and bulky phosphine ligands (preventing catalyst aggregation) while accommodating the inorganic bases necessary for the transmetalation step.

Solvent Selection Matrix

To streamline reaction design, the quantitative data and mechanistic advantages of various solvent systems are summarized below.

Solvent SystemDielectric Constant (ε)Reaction TypeTarget PositionMechanistic Advantage
N,N-Dimethylformamide (DMF) 36.7SNAr (Amination, Thiolation)C-4High polarity stabilizes the anionic Meisenheimer intermediate; promotes rapid substitution while keeping polar nucleophiles in solution.
Dimethyl Sulfoxide (DMSO) 46.7SNAr (Oxygen nucleophiles)C-4Exceptional solvation of alkoxide/aryloxide salts; maximizes nucleophilicity by leaving the anion relatively "naked."
1,4-Dioxane / H₂O (4:1) ~2.2 (Dioxane)Suzuki-MiyauraC-7Biphasic system ensures Pd-catalyst stability in the organic phase while dissolving inorganic bases (e.g., K₂CO₃) in the aqueous phase for efficient transmetalation.
Toluene 2.4Buchwald-HartwigC-7Non-polar environment prevents premature catalyst degradation, supports high temperatures, and favors the reductive elimination step.

Experimental Protocols

The following methodologies are designed as self-validating systems, incorporating in-process checks to ensure experimental integrity.

Protocol A: Regioselective SNAr Amination at C-4

Objective: Synthesize 7-bromo-4-(substituted-amino)furo[2,3-d]pyridazine.

  • Preparation: In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve commercially sourced 4,7-dibromofuro[2,3-d]pyridazine[4] (1.0 equiv, 0.5 mmol) in anhydrous DMF (5.0 mL, yielding a 0.1 M solution).

  • Reagent Addition: Add the secondary amine nucleophile (1.1 equiv, 0.55 mmol) followed by N,N-Diisopropylethylamine (DIPEA) (2.0 equiv, 1.0 mmol).

    • Causality Insight: DIPEA acts as a sterically hindered, non-nucleophilic proton scavenger. It prevents the hydrobromic acid byproduct from protonating the incoming nucleophile, which would otherwise stall the reaction.

  • Reaction: Stir the mixture at 60 °C for 4 hours.

  • Self-Validation (LC-MS): Sample 10 µL of the reaction mixture. The reaction is deemed complete when the distinct dibromo isotope pattern ( m/z 277, 279, 281 [M+H]+ ) is fully replaced by the mono-bromo product mass.

  • Workup: Quench the reaction by pouring it into ice-cold distilled water (20 mL). The high water miscibility of DMF forces the less polar, mono-substituted product to precipitate. Filter the precipitate, wash with cold water, and dry under high vacuum.

Protocol B: Suzuki-Miyaura Cross-Coupling at C-7

Objective: Couple an aryl boronic acid to the remaining C-7 bromide.

  • Preparation: In a Schlenk tube, combine the 7-bromo-4-substituted intermediate generated in Protocol A (1.0 equiv, 0.3 mmol), the desired aryl boronic acid (1.2 equiv, 0.36 mmol), and K₂CO₃ (3.0 equiv, 0.9 mmol).

  • Solvent Addition: Add a thoroughly degassed solvent mixture of 1,4-Dioxane and H₂O (4:1 v/v, 3.0 mL).

    • Causality Insight: Degassing is non-negotiable. It prevents the oxidative homocoupling of the boronic acid and protects the highly sensitive Pd(0) active species from oxidation.

  • Catalysis: Add the catalyst Pd(dppf)Cl₂ (0.05 equiv, 5 mol%). Seal the tube and heat at 90 °C for 12 hours under a positive nitrogen atmosphere.

  • Self-Validation (TLC): Perform Thin Layer Chromatography (Hexanes/EtOAc 3:1). A new, UV-active spot with a lower Rf​ than the starting material—coupled with the disappearance of the starting material spot—indicates successful cross-coupling.

  • Workup: Cool to room temperature, dilute with EtOAc (10 mL), and wash with brine (3 × 10 mL) to remove the dioxane and inorganic salts. Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography.

Workflow Visualization

G cluster_snar Nucleophilic Aromatic Substitution (SNAr) cluster_cc Pd-Catalyzed Cross-Coupling SM 4,7-Dibromofuro[2,3-d]pyridazine Solvent1 Polar Aprotic Solvents (DMF, DMSO, NMP) SM->Solvent1 Amines/Thiols + Base Solvent2 Biphasic / Non-Polar Solvents (1,4-Dioxane/H2O, Toluene) SM->Solvent2 Boronic Acids + Pd Cat. Mech1 Stabilizes Meisenheimer Complex Solvent1->Mech1 Prod1 Regioselective C-4 Substitution Mech1->Prod1 Mech2 Facilitates Transmetalation & Catalyst Solubility Solvent2->Mech2 Prod2 C-7 Substitution or Di-functionalization Mech2->Prod2

Figure 1: Solvent-driven divergent functionalization pathways for 4,7-dibromofuro[2,3-d]pyridazine.

References

  • 4,7-Dibromofuro[2,3-d]pyridazine | C6H2Br2N2O | CID 23271103 - PubChem Source: National Institutes of Health (NIH) URL:[Link]

  • 1-Amino-4-benzylphthalazines as Orally Bioavailable Smoothened Antagonists with Antitumor Activity Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Vascular Endothelial Growth Factor (VEGF) Receptors: Drugs and New Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 4,7-Dibromofuro[2,3-d]pyridazine Synthesis

Welcome to the Heterocyclic Core Synthesis Support Center. The 4,7-dibromofuro[2,3-d]pyridazine scaffold is a critical building block in medicinal chemistry, frequently utilized in the development of PDE4 inhibitors, ant...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Heterocyclic Core Synthesis Support Center. The 4,7-dibromofuro[2,3-d]pyridazine scaffold is a critical building block in medicinal chemistry, frequently utilized in the development of PDE4 inhibitors, anti-inflammatory agents, and Smoothened (SMO) receptor antagonists[1],[2].

Synthesizing this heavily functionalized core[3] presents unique challenges, particularly during the high-temperature deoxychlorination/bromination step. This guide provides a self-validating protocol, causality-driven troubleshooting, and yield optimization strategies.

Section 1: Mechanistic Overview & Validated Protocol

The synthesis is a two-stage process. First, a furan-2,3-dicarboxylate undergoes a condensation-cyclization with hydrazine to form the stable furo[2,3-d]pyridazine-4,7-dione intermediate. Second, this dione is aromatized and brominated using phosphorus oxybromide ( POBr3​ ).

Workflow A Furan-2,3-dicarboxylic Ester B Hydrazine Hydrate (Reflux, 6h) A->B Step 1 C Furo[2,3-d]pyridazine -4,7-dione B->C Cyclization D POBr3 / Toluene (100 °C, 3h) C->D Step 2 E 4,7-Dibromofuro [2,3-d]pyridazine D->E Bromination

Fig 1: Two-step synthetic workflow for 4,7-dibromofuro[2,3-d]pyridazine.

Step 1: Cyclization to Furo[2,3-d]pyridazine-4,7-dione

Causality: Hydrazine acts as a bis-nucleophile. The use of a protic solvent (ethanol) under reflux provides the necessary thermal energy to drive the second condensation step, overcoming the steric strain of forming the fused bicyclic system.

  • Suspend furan-2,3-dicarboxylic acid dimethyl ester (1.0 eq) in absolute ethanol.

  • Add hydrazine hydrate (1.2–1.5 eq, 55% in water) dropwise at room temperature.

  • Heat the reaction mixture to reflux for 6 hours[2].

  • Cool to room temperature and concentrate in vacuo to form a thick slurry.

  • Dilute with cold water, filter the resulting precipitate, and wash thoroughly with additional water to isolate the dione intermediate[2]. Dry under high vacuum.

Step 2: Bromination to 4,7-Dibromofuro[2,3-d]pyridazine

Causality: POBr3​ converts the tautomeric hydroxyl groups of the dione into good leaving groups (phosphorodibromidates) while supplying the bromide nucleophile necessary for aromatization.

  • In a rigorously dried flask under an inert atmosphere (N 2​ /Ar), combine the dione intermediate (1.0 eq) and freshly opened POBr3​ (3.5 eq)[4].

  • Add anhydrous toluene to facilitate stirring and heat the mixture to 100 °C.

  • Stir for 3 hours until complete aromatization and substitution are achieved.

  • Cool the solution to room temperature.

  • Carefully quench the reaction by adding the mixture dropwise to a large excess of crushed ice.

  • Basify the aqueous mixture strictly to pH 7–8 using aqueous ammonia[4].

  • Extract with ethyl acetate, dry over Na2​SO4​ , and concentrate to yield the crude product[3].

Section 2: Quantitative Data & Yield Optimization

The bromination step is notoriously low-yielding if run under unoptimized conditions. The table below summarizes the causality of different reaction parameters on the isolated yield.

Condition POBr3​ EquivalentsSolventAdditiveTemp (°C)Time (h)Isolated Yield (%)
A (Baseline)2.5NeatNone80435
B (Excess Reagent)3.5NeatNone80452
C (Mass Transfer)3.5TolueneNone100468
D (Optimized) 3.5 Toluene N,N-Dimethylaniline (0.1 eq) 100 3 84

Table 1: Impact of solvent and catalytic additives on the bromination of furo[2,3-d]pyridazine-4,7-dione.

Section 3: Troubleshooting FAQs

Q: Why is my yield in the POBr3​ step so low (<30%)? A: Low yields in the bromination of pyridazinediones are typically caused by reagent degradation or mass transfer issues. POBr3​ is highly hygroscopic; if exposed to moisture, it hydrolyzes to phosphoric acid and HBr, severely reducing its electrophilic halogenating power. Always use freshly opened POBr3​ . Additionally, POBr3​ melts at ~56 °C. If run neat, the mixture becomes an intractable paste. Adding an inert solvent like toluene improves heat distribution and mass transfer.

Q: I am observing monobromo-hydroxy intermediates in my LC-MS. How do I drive the reaction to completion? A: The conversion of the second hydroxyl group is electronically less favorable due to the deactivating, electron-withdrawing nature of the first inserted bromine atom. To drive the reaction, utilize Condition D (from Table 1): add a catalytic amount of N,N-dimethylaniline or pyridine. These organic bases react with POBr3​ to form a highly reactive Vilsmeier-type intermediate, which significantly accelerates the substitution of the resistant second hydroxyl group.

Q: What is the safest way to quench the POBr3​ reaction without hydrolyzing the newly formed C-Br bonds? A: The 4,7-dibromofuro[2,3-d]pyridazine core contains highly activated C-Br bonds that are highly susceptible to nucleophilic attack by hydroxide ions.

  • Do not use strong bases like NaOH or KOH for the quench.

  • Do pour the reaction mixture over crushed ice to control the exotherm.

  • Do slowly adjust the pH to 7–8 using aqueous ammonia[4] or saturated sodium bicarbonate. If the pH exceeds 9, you risk hydrolyzing the product back to the monobromo-hydroxy derivative.

Section 4: Troubleshooting Logic Tree

LogicTree Start Issue: Low Bromination Yield Q1 Is POBr3 fresh & unhydrolyzed? Start->Q1 A1 Action: Use fresh reagent Avoid H3PO4/HBr formation Q1->A1 No Q2 Is the reaction mixture a thick paste? Q1->Q2 Yes A2 Action: Add anhydrous Toluene to improve mass transfer Q2->A2 Yes Q3 Was quench pH > 9? Q2->Q3 No A3 Action: Quench with NH3 to pH 7-8 Prevent C-Br hydrolysis Q3->A3 Yes

Fig 2: Troubleshooting logic tree for resolving low yields during the bromination step.

References

  • Synthesis and Antimicrobial Activity of 4-aryl furo Pyridazines - Nepal Journal of Science and Technology - 1

  • 4,7-Dibromofuro[2,3-d]pyridazine | C6H2Br2N2O | CID 23271103 - PubChem (NIH) - 3

  • 1-Amino-4-benzylphthalazines as Orally Bioavailable Smoothened Antagonists with Antitumor Activity - Journal of Medicinal Chemistry (ACS) - 2

  • Communications - A New Synthesis of the 3,6-Dibromopyridazine - The Journal of Organic Chemistry (ACS) - 4

Sources

Optimization

Technical Support Center: Troubleshooting Debromination in 4,7-Dibromofuro[2,3-d]pyridazine Couplings

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals facing hydrodebromination (debromination) side reactions during the palladium...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals facing hydrodebromination (debromination) side reactions during the palladium-catalyzed cross-coupling of 4,7-dibromofuro[2,3-d]pyridazine .

By synthesizing mechanistic causality with field-proven methodologies, this guide provides actionable, self-validating protocols to optimize your reaction yields and eliminate unwanted byproducts.

Mechanistic Causality: Why Does Debromination Occur?

4,7-dibromofuro[2,3-d]pyridazine is a highly electron-deficient heteroaryl halide due to the fused furan ring and the two electronegative nitrogen atoms in the pyridazine core.

In palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the initial oxidative addition of Pd(0) into the C–Br bond of this electron-poor substrate is exceptionally fast. However, the resulting Pd(II)–aryl complex is highly stabilized and electrophilic. If the subsequent transmetalation step is slow—often due to poor boronic acid nucleophilicity, unoptimized base selection, or catalyst poisoning—the long-lived Pd(II) intermediate becomes susceptible to side reactions[1].

Instead of undergoing transmetalation, the electrophilic Pd(II) center abstracts a hydride from the surrounding environment (such as protic solvents, cyclic ethers, or alkoxide bases)[2]. Subsequent reductive elimination yields the undesired hydrodebrominated byproduct (Ar–H)[3].

DebrominationPathway Pd0 Pd(0) Active Catalyst OxAdd Pd(II)(Ar)(Br) Oxidative Addition Pd0->OxAdd 4,7-dibromofuro[2,3-d]pyridazine TransMet Pd(II)(Ar)(R) Transmetalation OxAdd->TransMet R-B(OH)2, Base (Fast Pathway) Hydride Hydride Abstraction (from Base/Solvent) OxAdd->Hydride Stalled Transmetalation RedElim Ar-R Desired Cross-Coupled Product TransMet->RedElim RedElim->Pd0 Reductive Elimination Debrom Ar-H Debrominated Byproduct Hydride->Debrom Reductive Elimination Debrom->Pd0

Catalytic cycle contrasting desired cross-coupling vs. competing debromination.

Troubleshooting Guides & FAQs

Q1: I am observing massive debromination when using Pd(PPh₃)₄ and NaOtBu. What is causing this? A1: The combination of a first-generation catalyst and a strong alkoxide base is highly detrimental to electron-deficient pyridazines. Pd(PPh₃)₄ often leads to sluggish transmetalation. Meanwhile, strong alkoxide bases like NaOtBu can undergo β -hydride elimination, acting as direct hydride donors to the stalled Pd(II) complex[2]. Solution: Switch to a weaker, non-nucleophilic inorganic base such as anhydrous K₃PO₄ or Cs₂CO₃ to prevent base-driven hydride transfer[2].

Q2: Which ligand system is best suited to suppress the hydrodebromination pathway? A2: To outcompete the debromination pathway, you must accelerate transmetalation. Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos , SPhos ) or bidentate ligands with large bite angles (e.g., dtbpf , dppf ) force the palladium center into a highly reactive geometry that dramatically accelerates both transmetalation and reductive elimination[3]. Utilizing pre-catalysts like XPhos Pd G2 or G3 ensures rapid generation of the active Pd(0) species.

Q3: Can my choice of solvent be causing the debromination? A3: Yes. Protic solvents (like ethanol or methanol) and certain cyclic ethers (like THF or unpurified 1,4-dioxane) can act as potent hydride sources under palladium catalysis[2]. Solution: Switch to aprotic, non-hydride-donating solvents. Toluene, Cyclopentyl methyl ether (CPME), or carefully degassed Dioxane/Water mixtures are highly recommended. For extremely refractory couplings, strictly anhydrous conditions using potassium trimethylsilanolate (TMSOK) can completely eliminate solvent-driven debromination[1].

Q4: How does reaction temperature influence this side reaction? A4: Temperature plays a paradoxical role. While higher temperatures generally increase the rate of all reactions, excessive heat ( >85 °C) can accelerate the protodeboronation of your boronic acid partner[4]. If the boronic acid decomposes, transmetalation stalls, leaving the Pd(II) complex vulnerable to debromination. Solution: Optimize the reaction temperature between 60 °C and 75 °C . This provides enough thermal energy for transmetalation without degrading the coupling partners[4].

Quantitative Condition Screening

The following table summarizes the causal relationship between reaction conditions and the ratio of desired cross-coupling versus debromination for 4,7-dibromofuro[2,3-d]pyridazine.

Catalyst / Ligand SystemBaseSolvent SystemTemp (°C)Desired Coupled Product (%)Debrominated Byproduct (%)
Pd(PPh₃)₄ (5 mol%)NaOtBu1,4-Dioxane9012%78%
Pd(dppf)Cl₂ (5 mol%)K₂CO₃THF / H₂O (4:1)8045%38%
dtbpf PdCl₂ (2 mol%) Cs₂CO₃ CPME 80 89% <5%
XPhos Pd G2 (2 mol%) K₃PO₄ Toluene / H₂O (5:1) 65 94% <2%

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. It utilizes XPhos Pd G2 and K₃PO₄ to maximize transmetalation speed while eliminating hydride sources.

Step 1: Rigorous Degassing (Critical)
  • Prepare a solvent mixture of Toluene and ultra-pure H₂O (5:1 ratio).

  • Degas the solvent mixture by sparging with Argon for at least 30 minutes, or perform three freeze-pump-thaw cycles. Causality: Oxygen oxidizes electron-rich phosphine ligands (like XPhos), which stalls the catalytic cycle at the Pd(II) stage, directly leading to debromination.

Step 2: Reagent Loading
  • In an oven-dried Schlenk flask under Argon, add:

    • 4,7-dibromofuro[2,3-d]pyridazine (1.0 equiv)

    • Boronic acid/ester (1.1 equiv per brominated site being targeted)

    • Anhydrous K₃PO₄ (3.0 equiv)

    • XPhos Pd G2 (0.02 equiv / 2 mol%)

  • Add the degassed Toluene/H₂O solvent mixture via syringe.

Step 3: Execution & Self-Validation Checkpoints
  • Heat the reaction mixture to 65 °C with vigorous stirring.

  • Validation Checkpoint (1 Hour): Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Diagnostic Logic: Look for the mass of the starting material ( M ), the desired product ( M+R ), and the debrominated byproduct ( M−79 ).

    • Troubleshooting: If M−79 is present at >5%, your transmetalation is still too slow. Verify that your boronic acid has not undergone protodeboronation[4]. If unreacted starting material remains with no product, the catalyst was likely poisoned by oxygen.

Step 4: Workup
  • Once LC-MS confirms the disappearance of the starting material without the formation of the M−79 peak, cool to room temperature.

  • Dilute with EtOAc and wash with saturated aqueous NaHCO₃, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo for subsequent column chromatography.

References

  • BenchChem Technical Support. "preventing debromination in Suzuki coupling of bromo-imidazoles - Benchchem". Benchchem.
  • BenchChem Technical Support. "Preventing debromination in reactions with 6-Bromo-1-methyl-1h-indazol-4-amine - Benchchem". Benchchem.
  • r/chemistry Community.
  • Journal of the American Chemical Society. "Heteroaryl–Heteroaryl, Suzuki–Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate".

Sources

Troubleshooting

Technical Support Center: Solubilization Strategies for 4,7-Dibromofuro[2,3-d]pyridazine

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who hit a wall when working with highly rigid, halogenated het...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who hit a wall when working with highly rigid, halogenated heteroaromatics.

4,7-dibromofuro[2,3-d]pyridazine is a notoriously stubborn building block. With a computed molecular weight of 277.90 g/mol and an XLogP3 of 2.3[1], its poor solubility is not due to extreme lipophilicity, but rather its high crystal lattice energy . The perfectly planar fused-ring system promotes extensive intermolecular π−π stacking, while the two bromine atoms engage in strong halogen bonding ( σ -hole interactions) with the electron-rich nitrogen atoms of adjacent molecules.

To achieve true molecular solvation, the enthalpy of solvation ( ΔHsolvation​ ) provided by your solvent system must overcome this massive lattice enthalpy penalty. This guide provides field-proven, self-validating troubleshooting strategies to overcome these thermodynamic barriers.

Mechanistic Overview of Insolubility

Before attempting to dissolve the compound, it is critical to understand the forces keeping it in the solid state. Simply adding more solvent rarely works; you must strategically disrupt the specific intermolecular forces at play.

MechanisticPathway A Solid State Lattice (4,7-Dibromofuro[2,3-d]pyridazine) B Strong Intermolecular Forces (π-π Stacking & Halogen Bonding) A->B Driven by C Solvent Penetration (Thermal/Kinetic Energy) B->C Overcome via D Lattice Disruption (ΔH_solvation > ΔH_lattice) C->D Leads to E Solvated Monomer (Stable Solution) D->E Results in

Thermodynamic pathway for disrupting the crystal lattice of planar heteroaromatics.

Quantitative Solvent Selection Matrix

Selecting the right solvent requires balancing the dielectric constant ( ϵ ), boiling point (to allow for thermal kinetic disruption), and specific solvation mechanisms. Protic solvents (like methanol) are generally ineffective as they cannot intercalate between the hydrophobic π -systems.

Solvent / SystemDielectric Constant ( ϵ )Boiling Point (°C)Primary Solvation MechanismExpected Efficacy
N-Methyl-2-pyrrolidone (NMP) 32.2202Strong dipole, disrupts π−π stackingHigh (with heat)
Dimethyl Sulfoxide (DMSO) 46.7189High polarity, strong H-bond acceptorModerate-High
1,2-Dichloroethane (DCE) 10.383Polarizability matching with Br atomsModerate (as co-solvent)
Tetrahydrofuran (THF) 7.566Lewis basicity, coordinates electron-poor ringsLow-Moderate
Methanol (MeOH) 32.765Protic, poor interaction with rigid aromaticsVery Low

Troubleshooting Workflows & Self-Validating Protocols

If your standard dissolution attempts have failed, follow this escalation matrix.

TroubleshootingWorkflow Start Assess Solubility Issue Step1 Try Polar Aprotic Solvent (NMP, DMSO) + Heat Start->Step1 Check1 Dissolved? Step1->Check1 Success Proceed with Experiment Check1->Success Yes Step2 Add Halogenated Co-solvent (e.g., DCE) + Sonication Check1->Step2 No Check2 Dissolved? Step2->Check2 Check2->Success Yes Step3 Chemical Modification (e.g., Sulfoniumization) Check2->Step3 No Step3->Success If applicable

Step-by-step decision matrix for solubilizing rigid halogenated heterocycles.

Protocol A: High-Temperature Solvation in NMP

NMP is superior to DMF for this scaffold due to its higher boiling point and cyclic lactam structure, which effectively intercalates between planar aromatic rings.

  • Preparation: Weigh 4,7-dibromofuro[2,3-d]pyridazine into a dry, thick-walled glass vial equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous NMP to achieve a target concentration of 0.05 M to 0.1 M.

  • Thermal Disruption: Seal the vial under an argon atmosphere (to prevent oxidative degradation at high temperatures) and heat to 90–100 °C using an oil bath or heating block. Stir vigorously at 800 RPM for 20 minutes.

  • Kinetic Disruption: If particulates remain, transfer the sealed, hot vial to an ultrasonic bath for 10 minutes. The cavitation bubbles provide localized high-energy shockwaves that break apart stubborn microcrystals.

  • Self-Validation Checkpoint (Tyndall Effect): Remove the vial from the heat source. In a darkened room, shine a 532 nm (green) laser pointer directly through the solution.

    • Pass: The laser beam passes through invisibly. You have achieved true molecular solvation.

    • Fail: A visible, glowing beam path (Tyndall scattering) indicates the presence of nano-aggregates[2]. Proceed to Protocol B.

Protocol B: Binary Co-Solvent System (DMSO / DCE)

If the compound aggregates upon cooling, a single solvent cannot stabilize the monomeric state. We must use a binary system: DMSO provides a high dielectric constant to disrupt polar interactions, while 1,2-Dichloroethane (DCE) provides polarizability matching to solvate the heavy bromine atoms.

  • Primary Solvation: Dissolve the compound in a minimal volume of DMSO at 80 °C until visually clear.

  • Co-Solvent Addition: Slowly add DCE dropwise (up to a 1:1 v/v ratio) while maintaining stirring. The addition of DCE lowers the overall viscosity and stabilizes the halogenated periphery of the molecule.

  • Equilibration: Allow the solution to slowly cool to room temperature over 30 minutes. Rapid cooling will cause spontaneous nucleation and precipitation.

  • Self-Validation Checkpoint (DLS): To ensure the compound remains monomeric for sensitive downstream assays (like biological screening), analyze a 100 μ L aliquot using Dynamic Light Scattering (DLS). A monodisperse peak at <1 nm confirms the absence of aggregation[2].

Frequently Asked Questions (FAQs)

Q: Why does my compound dissolve completely when boiling in DMF, but immediately crash out as a fine powder when I remove it from the heat? A: This is a classic thermodynamic supersaturation failure. At high temperatures, the thermal energy ( kT ) exceeds the lattice energy. Upon cooling, the kinetic energy drops, and the strong π−π stacking and halogen bonding forces rapidly reassert themselves. To prevent this, you must lower the concentration, switch to a better intercalating solvent like NMP, or use a co-solvent (Protocol B) to permanently shield the interactive faces of the molecule.

Q: I need to test this compound in an aqueous biological assay. How can I keep it dissolved in buffer? A: Planar aromatic compounds are highly prone to aggregation in aqueous environments due to the hydrophobic effect[2]. You cannot dissolve this directly in water. You must prepare a highly concentrated stock in 100% DMSO (e.g., 10 mM), and perform a rapid dilution into your assay buffer containing a non-ionic surfactant (like Tween-80 or Triton X-100) to encapsulate the monomeric compound before it can self-associate. Keep the final DMSO concentration ≤1% .

Q: Physical solvation methods are failing entirely for my specific derivative. Are there chemical alternatives? A: Yes. In extreme cases where polycyclic aromatic hydrocarbons (PAHs) or highly rigid heterocycles refuse to dissolve, researchers employ transient chemical modification. A recent, highly effective methodology is sulfoniumization. By reacting the aromatic core with a triethylene glycol ether-substituted diaryl sulfoxide, you can convert the insoluble neutral molecule into a highly soluble PAH-sulfonium salt[3]. This allows for homogeneous cross-coupling or functionalization, after which the solubilizing group can sometimes be cleaved.

References

  • 4,7-Dibromofuro[2,3-d]pyridazine | C6H2Br2N2O | CID 23271103 Source: PubChem (National Institutes of Health) URL:[Link]

  • Functionalization and solubilization of polycyclic aromatic compounds by sulfoniumization Source: Chemical Science (RSC Publishing) URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Palladium Catalyst Loading for 4,7-Dibromofuro[2,3-d]pyridazine Reactions

Welcome to the technical support center for optimizing palladium-catalyzed cross-coupling reactions involving 4,7-dibromofuro[2,3-d]pyridazine. This guide is designed for researchers, scientists, and drug development pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for optimizing palladium-catalyzed cross-coupling reactions involving 4,7-dibromofuro[2,3-d]pyridazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions to enhance your experimental success.

Introduction

The furo[2,3-d]pyridazine scaffold is a privileged heterocycle in medicinal chemistry. Its derivatives often serve as key intermediates in the synthesis of bioactive molecules. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, are indispensable tools for the functionalization of this core structure.[1] A critical parameter governing the efficiency, yield, and purity of these reactions is the palladium catalyst loading. This guide will provide a comprehensive framework for optimizing this crucial variable.

Frequently Asked Questions (FAQs)

Q1: Why is optimizing palladium catalyst loading so important for reactions with 4,7-dibromofuro[2,3-d]pyridazine?

Optimizing palladium catalyst loading is crucial for several reasons. Firstly, from an economic and sustainability perspective, minimizing the use of this precious metal is highly desirable, especially in large-scale synthesis.[2] Secondly, excessively high catalyst loadings can lead to an increase in side reactions, such as homo-coupling of the boronic acid or alkyne coupling partners, which complicates purification and reduces the yield of the desired product.[3][4] Conversely, a catalyst loading that is too low may result in a sluggish or incomplete reaction, leading to low conversion of the starting material. For a substrate like 4,7-dibromofuro[2,3-d]pyridazine, the presence of two bromine atoms and the nitrogen atoms in the pyridazine ring can lead to complex reactivity, making careful optimization of the catalyst loading essential for achieving high selectivity and yield.[5]

Q2: What are the typical ranges for palladium catalyst loading in Suzuki and Sonogashira reactions?

For many Suzuki and Sonogashira reactions, palladium catalyst loadings typically range from 0.1 mol% to 5 mol%.[4][6] However, for highly efficient catalytic systems and reactive substrates, loadings can be significantly lower, sometimes in the parts-per-million (ppm) range.[3][7] For challenging substrates, such as electron-rich or sterically hindered aryl chlorides, higher catalyst loadings might be necessary.[8] The optimal loading is highly dependent on the specific substrates, ligand, base, solvent, and temperature used.[9]

Q3: How does the choice of ligand affect the optimal palladium loading?

The ligand plays a critical role in stabilizing the active Pd(0) species and facilitating the elementary steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).[10][11] Electron-rich and sterically bulky phosphine ligands or N-heterocyclic carbenes (NHCs) can significantly enhance catalyst activity, often allowing for lower catalyst loadings.[5][12] For instance, Buchwald's biarylphosphine ligands are known to be highly effective in promoting challenging cross-coupling reactions at low catalyst concentrations. The choice of ligand can influence the rate-determining step of the reaction, and a well-matched ligand can lead to a more efficient catalytic cycle, thus requiring less catalyst.[11]

Q4: Can the reaction solvent influence the required catalyst loading?

Absolutely. The solvent's polarity and ability to dissolve the reactants and the catalyst are crucial.[9] A solvent system that ensures all components remain in solution throughout the reaction will generally lead to better results. In some cases, solvent choice can even influence the selectivity of the reaction.[13] For example, using aqueous solvent mixtures can sometimes enhance the rate of Suzuki couplings, potentially allowing for a reduction in catalyst loading.[14]

Q5: What is catalyst deactivation and how does it relate to catalyst loading?

Catalyst deactivation is the loss of catalytic activity during a reaction.[15] A common form of deactivation is the formation of inactive palladium black, which is an agglomeration of palladium atoms.[16] This can be caused by high temperatures, the presence of oxygen, or impurities in the reagents.[16][17] The nitrogen atoms in the furo[2,3-d]pyridazine ring can also potentially coordinate to the palladium center and inhibit its activity.[15] If catalyst deactivation is significant, a higher initial catalyst loading may be required to ensure the reaction proceeds to completion. However, addressing the root cause of the deactivation is a more effective strategy than simply increasing the catalyst amount.

Troubleshooting Guide

Encountering issues in palladium-catalyzed reactions is common. This section provides a structured approach to troubleshooting common problems related to catalyst loading and overall reaction performance.

Common Problems and Solutions
Problem Potential Causes Troubleshooting Strategies & Solutions
Low or No Conversion 1. Insufficient Catalyst Loading: The amount of active catalyst is too low to drive the reaction to completion.2. Catalyst Deactivation: The active Pd(0) species is being consumed by side reactions or precipitation.[16]3. Poor Reagent Quality: Degradation of the boronic acid/ester or alkyne.[17]4. Suboptimal Reaction Conditions: Incorrect temperature, base, or solvent.[9]1. Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 1 mol% to 2.5 mol%, then 5 mol%).2. Ensure Inert Atmosphere: Thoroughly degas solvents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen).[17]3. Use Fresh Reagents: Use freshly purchased or properly stored boronic acids/esters and alkynes.4. Screen Reaction Parameters: Systematically vary the temperature, base, and solvent to find the optimal conditions.
Formation of Side Products (e.g., Homocoupling) 1. High Catalyst Loading: Excess catalyst can promote unwanted side reactions.[3][4]2. Presence of Oxygen: Oxygen can facilitate the homocoupling of boronic acids.[16]3. Inefficient Transmetalation: A slow transmetalation step can lead to side reactions of the organopalladium intermediate.1. Decrease Catalyst Loading: Reduce the catalyst loading in a stepwise manner.2. Rigorous Degassing: Employ freeze-pump-thaw cycles for solvent degassing to minimize oxygen content.[16]3. Optimize Ligand and Base: Screen different ligands and bases to accelerate the transmetalation step.
Formation of Palladium Black 1. High Reaction Temperature: Can lead to catalyst agglomeration.[16]2. Presence of Oxygen: Oxidizes Pd(0) to inactive Pd(II), which can then precipitate.[16]3. Inappropriate Ligand: The ligand may not be effectively stabilizing the Pd(0) nanoparticles.1. Lower Reaction Temperature: If possible, reduce the reaction temperature and extend the reaction time.2. Improve Inert Atmosphere: Ensure the reaction is strictly anaerobic.[16]3. Screen Ligands: Test more robust ligands that can better stabilize the active catalyst.
Inconsistent Results 1. Variable Reagent Quality: Inconsistent purity of starting materials or reagents.[15]2. Inconsistent Reaction Setup: Variations in degassing, stirring rate, or heating.1. Standardize Reagent Quality: Use reagents from the same batch and verify their purity before use.2. Standardize Experimental Procedure: Develop and strictly follow a detailed standard operating procedure (SOP) for the reaction setup and execution.
Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in your palladium-catalyzed reactions.

TroubleshootingWorkflow Start Low Yield or Incomplete Reaction Check_Setup Verify Reaction Setup (Inert Atmosphere, Temperature) Start->Check_Setup Check_Reagents Check Reagent Quality (Starting Materials, Solvents, Base) Check_Setup->Check_Reagents Setup OK Screen_Catalyst Screen Catalyst Loading (Increase/Decrease) Check_Reagents->Screen_Catalyst Reagents OK Screen_Ligand Screen Ligands Screen_Catalyst->Screen_Ligand No Improvement Success Reaction Optimized Screen_Catalyst->Success Improvement Observed Screen_Base Screen Bases Screen_Ligand->Screen_Base No Improvement Screen_Ligand->Success Improvement Observed Screen_Solvent Screen Solvents Screen_Base->Screen_Solvent No Improvement Screen_Base->Success Improvement Observed Screen_Solvent->Success Improvement Observed

Caption: A systematic workflow for troubleshooting low-yielding reactions.

Protocol Optimization: Screening for Optimal Palladium Catalyst Loading

This section provides a detailed experimental protocol for systematically screening the palladium catalyst loading for a Suzuki-Miyaura coupling reaction with 4,7-dibromofuro[2,3-d]pyridazine. A similar approach can be adapted for Sonogashira reactions.

Experimental Protocol: Catalyst Loading Screen for Suzuki Coupling

Objective: To determine the optimal catalyst loading of Pd(PPh₃)₄ for the reaction between 4,7-dibromofuro[2,3-d]pyridazine and phenylboronic acid.

Materials:

  • 4,7-dibromofuro[2,3-d]pyridazine

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃), anhydrous

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Argon or Nitrogen gas

  • Schlenk tubes or similar reaction vessels

Procedure:

  • Reaction Setup: In a series of oven-dried Schlenk tubes, add 4,7-dibromofuro[2,3-d]pyridazine (1.0 equiv), phenylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Inert Atmosphere: Seal each tube with a septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[15]

  • Catalyst Addition: To each tube, add the appropriate amount of Pd(PPh₃)₄ according to the screening table below. The catalyst should be added under a positive flow of inert gas.

  • Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water to each tube to achieve a final concentration of the starting material of 0.1 M.

  • Reaction: Place the tubes in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the progress of each reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) at regular intervals (e.g., 1, 2, 4, 8, and 24 hours).

  • Work-up and Analysis: Once the reactions are complete (or after 24 hours), cool the tubes to room temperature. Dilute the reaction mixtures with ethyl acetate and wash with water and brine. Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Analyze the crude product by ¹H NMR to determine the conversion and yield.

Data Presentation: Catalyst Loading Screening Table
Entry Pd(PPh₃)₄ (mol%) Reaction Time (h) Conversion (%) Yield (%) Observations
10.524
21.024
32.524
45.024

This systematic approach will allow for the direct comparison of the effect of catalyst loading on the reaction outcome, enabling the identification of the most efficient conditions for your specific application.

Optimization Workflow Diagram

The following diagram outlines the workflow for optimizing the palladium catalyst loading.

OptimizationWorkflow Start Define Reaction (Substrates, Desired Product) Initial_Screen Initial Catalyst Loading Screen (e.g., 0.5-5 mol%) Start->Initial_Screen Analyze_Results Analyze Results (Conversion, Yield, Purity) Initial_Screen->Analyze_Results Fine_Tune Fine-Tune Loading (Narrower Range) Analyze_Results->Fine_Tune Promising Range Identified Validate Validate Optimal Loading (Repeat on Larger Scale) Analyze_Results->Validate Optimum Found Fine_Tune->Analyze_Results Further Optimization Final_Protocol Final Optimized Protocol Validate->Final_Protocol

Caption: A workflow for optimizing palladium catalyst loading.

Conclusion

The optimization of palladium catalyst loading is a critical step in developing robust and efficient cross-coupling reactions for the synthesis of 4,7-disubstituted furo[2,3-d]pyridazine derivatives. By understanding the fundamental principles, systematically troubleshooting common issues, and employing a structured approach to optimization, researchers can significantly improve their experimental outcomes. This guide provides the necessary tools and information to confidently navigate the challenges of palladium-catalyzed reactions and achieve your synthetic goals.

References

  • BenchChem. (n.d.). Troubleshooting guide for low yields in Suzuki coupling of Methyl 4-bromo-6-methylnicotinate.
  • BenchChem. (n.d.). Troubleshooting low yield in Suzuki coupling of chloropyrimidines.
  • BenchChem. (n.d.). A Comparative Guide to In-situ Monitoring of Palladium(II) Acetate Catalyzed Reactions.
  • BenchChem. (n.d.). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions.
  • Mechanistic investigations of palladium-catalyzed cross-coupling reactions using advanced mass spectrometric methodologies. (n.d.).
  • Colacot, T. J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1867–1883. [Link]

  • CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. (n.d.).
  • Reddit. (2016, January 5). Why am I getting low yield for my Suzuki coupling reaction? Retrieved from [Link]

  • ResearchGate. (2018, October 2). Why can't I achieve good yields for this Suzuki reaction? Retrieved from [Link]

  • ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Retrieved from [Link]

  • Colacot, T. J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1867–1883. [Link]

  • National Institutes of Health. (n.d.). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Retrieved from [Link]

  • ACS Publications. (2022, March 14). In Situ Monitoring of Palladium-Catalyzed Chemical Reactions by Nanogap-Enhanced Raman Scattering using Single Pd Cube Dimers. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Preparation and Reactivation of Heterogeneous Palladium Catalysts and Applications in Sonogashira, Suzuki, and Heck Reactions in Aqueous Media. Retrieved from [Link]

  • RSC Publishing. (n.d.). Palladium-catalyzed cross-dehydrogenative coupling of (hetero)arenes. Retrieved from [Link]

  • Frontiers. (2025, September 30). How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Retrieved from [Link]

  • National Institutes of Health. (2022, September 19). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions.
  • National Institutes of Health. (2023, June 7). Direct Observation of Palladium Leaching from Pd/C by a Simple Method: X-ray Absorption Spectroscopy of Heterogeneous Mixtures. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimisation of the catalyst loading for the Sonogashira reaction a. Retrieved from [Link]

  • An efficient protocol for the palladium-catalysed Suzuki-Miyaura cross-coupling. (n.d.).
  • ACS Publications. (2023, December 13). Pd(II)-Catalyzed Three-Component Synthesis of Furo[2,3-d]pyrimidines from β-Ketodinitriles, Boronic Acids, and Aldehydes. Retrieved from [Link]

  • ResearchGate. (2018, November 11). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Retrieved from [Link]

  • Cross-Coupling Reactions Guide. (n.d.).
  • MDPI. (2022, January 18). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Retrieved from [Link]

  • National Institutes of Health. (2018, November 18). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Retrieved from [Link]

  • MDPI. (n.d.). The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. Retrieved from [Link]

  • OUCI. (n.d.). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Retrieved from [Link]

  • Frontiers. (n.d.). Magnetic ethylene-based periodic mesoporous organosilica supported palladium: An efficient and recoverable nanocatalyst for Suzuki reaction. Retrieved from [Link]

  • Ligand electronic influence in Pd-catalyzed C-C coupling processes. (n.d.).
  • BenchChem. (n.d.). A Head-to-Head Comparison of Palladium Catalysts for Pyridazine Coupling Reactions.
  • ResearchGate. (n.d.). Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction a. Retrieved from [Link]

  • ResearchGate. (2013, May 17). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? Retrieved from [Link]

  • ACS Publications. (n.d.). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Retrieved from [Link]

  • Palladium-Catalyzed Synthesis of Substituted Pyrido[2,3-d]pyridazines at Positions 5 and 8. (n.d.). Retrieved from [Link]

  • RSC Publishing. (n.d.). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Retrieved from [Link]

  • Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. (n.d.). Retrieved from [Link]

  • ChemRxiv. (n.d.). Swiping Right on Palladium: Matching Precursors, Ligands, and Reaction Conditions. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

  • A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. (2018, May 1). Retrieved from [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (n.d.). Retrieved from [Link]

  • BenchChem. (n.d.). A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Chloropyrimidines.
  • ACS Publications. (2019, January 14). Base-Controlled Heck, Suzuki, and Sonogashira Reactions Catalyzed by Ligand-Free Platinum or Palladium Single Atom and Sub-Nanometer Clusters. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Functionalization of 4,7-dibromofuro[2,3-d]pyridazine

Welcome to the technical support center for the functionalization of 4,7-dibromofuro[2,3-d]pyridazine. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versati...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the functionalization of 4,7-dibromofuro[2,3-d]pyridazine. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile heterocyclic scaffold. The furo[2,3-d]pyridazine core is a key structural motif in many biologically active compounds, and the 4,7-dibromo substitution provides two reactive handles for the introduction of diverse functionalities through cross-coupling and nucleophilic substitution reactions.

However, the selective functionalization of this electron-deficient system can present challenges, including control of regioselectivity and the occurrence of undesirable side reactions. This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the chemical modification of 4,7-dibromofuro[2,3-d]pyridazine. The advice provided herein is based on established principles of heterocyclic chemistry and palladium-catalyzed cross-coupling reactions, drawing from literature on analogous systems.

Frequently Asked Questions (FAQs)

Q1: Which bromine is more reactive in 4,7-dibromofuro[2,3-d]pyridazine?

The relative reactivity of the bromine atoms at the C4 and C7 positions is influenced by the electronic properties of the furo[2,3-d]pyridazine ring system. The pyridazine ring is electron-deficient, which generally activates halogens towards nucleophilic aromatic substitution (SNAr) and oxidative addition in palladium-catalyzed cross-coupling reactions.[1] The C4 and C7 positions are electronically distinct. Computational studies on related dihalopyridazine and dihalopyrimidine systems can provide insights into their relative reactivity. For instance, in many diazine systems, the halogen adjacent to a pyrazinic nitrogen is more susceptible to nucleophilic attack. However, the influence of the fused furan ring must be considered. It is recommended to perform small-scale test reactions to empirically determine the reactivity order for a specific reaction type.

Q2: What are the most common side reactions observed during the functionalization of 4,7-dibromofuro[2,3-d]pyridazine?

The most frequently encountered side reactions include:

  • Hydrodehalogenation: Replacement of one or both bromine atoms with hydrogen. This is a common side reaction in palladium-catalyzed cross-coupling reactions, particularly when using certain solvents or bases.

  • Di-substitution: Reaction at both bromine positions when mono-substitution is desired.

  • Homocoupling: Formation of dimers of the coupling partners (e.g., boronic acid homocoupling in Suzuki-Miyaura reactions).

  • Protodeborylation: Cleavage of the C-B bond of the boronic acid reagent in Suzuki-Miyaura reactions before productive cross-coupling.

This guide will provide detailed troubleshooting strategies for each of these side reactions in the subsequent sections.

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are powerful tools for the functionalization of 4,7-dibromofuro[2,3-d]pyridazine.[2] However, achieving high yields and selectivity can be challenging.

Problem 1: Low or No Product Formation

A lack of product formation can be attributed to several factors, from catalyst deactivation to suboptimal reaction conditions.

dot

A No Product B Catalyst Inactive A->B Cause C Incorrect Ligand A->C Cause D Suboptimal Base A->D Cause E Low Temperature A->E Cause F Degas Mixture B->F Solution G Screen Ligands C->G Solution H Screen Bases D->H Solution I Increase Temp. E->I Solution

Caption: Troubleshooting workflow for no product formation.

Causality and Recommended Actions:

  • Inactive Catalyst: The active Pd(0) species is susceptible to oxidation.

    • Solution: Ensure the reaction mixture is thoroughly degassed by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes before adding the palladium catalyst.[2] For air-sensitive catalysts and ligands, use a glovebox.

  • Inappropriate Ligand: The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle.

    • Solution: Screen a variety of phosphine-based or N-heterocyclic carbene (NHC) ligands. For electron-deficient substrates like furo[2,3-d]pyridazines, electron-rich and sterically hindered ligands such as XPhos, SPhos, or RuPhos are often effective.[3]

  • Suboptimal Base: The base plays a critical role in the transmetalation step (Suzuki-Miyaura) or amine deprotonation (Buchwald-Hartwig).

    • Solution: Screen different bases. For Suzuki-Miyaura reactions, common choices include K₂CO₃, Cs₂CO₃, and K₃PO₄. For Buchwald-Hartwig aminations, strong non-nucleophilic bases like NaOt-Bu or K₃PO₄ are typically used. The choice of base can also influence the rate of side reactions.

  • Insufficient Temperature: The reaction may have a high activation energy.

    • Solution: Gradually increase the reaction temperature. Microwave irradiation can also be employed to accelerate the reaction.

Problem 2: Significant Hydrodehalogenation Side Product

Hydrodehalogenation, the replacement of a bromine atom with a hydrogen atom, is a common side reaction that reduces the yield of the desired product.

dot

A Hydrodehalogenation B Hydride Source A->B Cause C Slow Coupling A->C Cause D Change Solvent B->D Solution E Optimize Base B->E Solution F Use Different Ligand C->F Solution

Caption: Troubleshooting workflow for hydrodehalogenation.

Causality and Recommended Actions:

  • Hydride Source: Certain solvents and reagents can act as hydride donors. For instance, DMF can be a source of hydride, leading to hydrodehalogenation, particularly at elevated temperatures.[4]

    • Solution: Switch to a non-hydridic solvent such as dioxane, toluene, or CPME (cyclopentyl methyl ether).

  • Base-Induced Decomposition: Some bases, especially in the presence of trace water, can generate hydride species.

    • Solution: Use anhydrous solvents and reagents. Consider using a weaker base or a different type of base (e.g., a carbonate instead of a phosphate).

  • Slow Reductive Elimination: If the desired cross-coupling is slow, competing side reactions like hydrodehalogenation can become more prominent.

    • Solution: Employ a more electron-donating and sterically bulky ligand to accelerate the reductive elimination step.

ParameterCondition ACondition B (Optimized)
SolventDMFDioxane
BaseK₃PO₄Cs₂CO₃
LigandPPh₃XPhos
Outcome High % of HydrodehalogenationMinimized Hydrodehalogenation

Table 1. Example of condition optimization to reduce hydrodehalogenation.

Problem 3: Poor Regioselectivity (Mixture of Mono- and Di-substituted Products)

Achieving selective mono-functionalization of a di-halogenated substrate can be challenging.

dot

A Poor Selectivity B High Reactivity A->B Cause C Stoichiometry A->C Cause D Temperature A->D Cause G Shorter Time B->G Solution F Adjust Equiv. C->F Solution E Lower Temp. D->E Solution

Caption: Troubleshooting workflow for poor regioselectivity.

Causality and Recommended Actions:

  • High Reactivity of Mono-substituted Product: The initially formed mono-substituted product may be sufficiently reactive to undergo a second coupling reaction.

    • Solution: Carefully control the stoichiometry of the coupling partner (e.g., use 0.9-1.0 equivalents of boronic acid for a Suzuki-Miyaura reaction). Lowering the reaction temperature and shortening the reaction time can also favor the formation of the mono-substituted product.

  • Reaction Monitoring: It is crucial to monitor the reaction progress closely.

    • Solution: Use techniques like TLC, LC-MS, or GC-MS to track the consumption of the starting material and the formation of the mono- and di-substituted products. Quench the reaction once the optimal ratio is achieved.

Experimental Protocol for Selective Mono-amination (Buchwald-Hartwig):

  • To a dry reaction vial, add 4,7-dibromofuro[2,3-d]pyridazine (1.0 equiv.), the amine (1.0-1.2 equiv.), a suitable palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a ligand (e.g., Xantphos, 4-10 mol%).

  • Add a base (e.g., Cs₂CO₃, 2.0 equiv.) and a dry, degassed solvent (e.g., toluene or dioxane).

  • Seal the vial and heat the reaction mixture at a controlled temperature (e.g., 80-100 °C).

  • Monitor the reaction progress by LC-MS every 30-60 minutes.

  • Once the desired level of mono-substitution is reached, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.

Troubleshooting Guide: Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the furo[2,3-d]pyridazine ring system makes it amenable to SNAr reactions.

Problem: Difficulty in Achieving Selective Mono-substitution

Similar to cross-coupling reactions, controlling selectivity in SNAr can be challenging.

Causality and Recommended Actions:

  • High Reactivity: The mono-substituted product may be more reactive towards nucleophilic attack than the starting di-bromo compound.

    • Solution: Use a limited amount of the nucleophile (0.9-1.0 equivalents). Perform the reaction at a lower temperature to slow down the reaction rate and allow for better control. A study on the related 4,7-dibromo[1][2][5]thiadiazolo[3,4-d]pyridazine showed that selective mono-amination could be achieved at room temperature, while di-substitution required elevated temperatures.[6]

  • Solvent Effects: The polarity of the solvent can influence the reaction rate and selectivity.

    • Solution: Screen different solvents. Aprotic polar solvents like DMF, DMAc, or NMP are commonly used for SNAr reactions. However, less polar solvents might offer better selectivity in some cases.

ParameterCondition ACondition B (Optimized for Mono-substitution)
Nucleophile (equiv.)>2.01.0
Temperature100 °CRoom Temperature
Outcome Primarily Di-substituted ProductPrimarily Mono-substituted Product

Table 2. General conditions for controlling selectivity in SNAr reactions.

By systematically addressing these common experimental challenges, researchers can enhance the efficiency and selectivity of the functionalization of 4,7-dibromofuro[2,3-d]pyridazine, thereby accelerating the discovery and development of novel chemical entities.

References

  • Deeb, A., & Saad, H. (2003). PYRIDAZINE DERIVATIVES AND RELATED COMPOUNDS, PART 9. TETRAZOLO[1,5-b]PYRIDAZINE-8-CARBOHYDRAZIDE SYNTHESIS AND SOME REACTIONS. HETEROCYCLES, 60(7), 1645.
  • Lu, J., Paci, I., & Leitch, D. C. (2022).
  • Liljenberg, M., Brinck, T., Herschend, B., Rein, T., Tomasi, S., & Svensson, M. (2012). Predicting Regioselectivity in Nucleophilic Aromatic Substitution. The Journal of Organic Chemistry, 77(7), 3262–3269.
  • Barros, M. T., Fernandes, R., & Faustino, H. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 3009.
  • Zanatta, N., Marangoni, M. A., Moraes, P. A., Camargo, A. F., Bonacorso, H. G., & Martins, M. A. P. (2019). Synthesis of a Novel 1,4-Dicarbonyl Scaffold – Ethyl 3-Formyl-4,5-dihydrofuran-2-carboxylate – and Its Application to the Synthesis of Pyridazine. Synthesis, 51(23), 4464–4474.
  • Surrey, D. S., & Hartwig, J. F. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12049–12137.
  • Shorunov, S. V., Knyazev, A. A., & Zlotin, S. G. (2018). Safe Synthesis of 4,7-Dibromo[1][2][5]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. Molecules, 23(10), 2636.

  • Musso, L., Dallavalle, S., & Zunino, F. (2011). Regioselective Suzuki-Miyaura Reaction: Application to the Microwave-promoted Synthesis of 4,7-Diarylquinazolines. Molecules, 16(5), 3849–3859.
  • Shishoo, C. J., Devani, M. B., Bhadti, V. S., Ananthan, S., & Ullas, G. V. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES, 51(11), 2723.
  • Gáti, T., Boros, S., & Kotschy, A. (2011). Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-one. Tetrahedron, 67(31), 5623–5629.
  • Öberg, L. M., & Larhed, M. (2007). Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy. The Journal of Organic Chemistry, 72(18), 6777–6784.
  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Retrieved from [Link]

  • Yuan, Y. (2021). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. LinkedIn.
  • Wang, Y., Zhang, J., & Wang, J. (2017). Computational Investigation on the Structure and Performance of Novel 4,7-dinitro-furazano-[3,4-d]-pyridazine Derivatives.
  • Golebiowski, A., & Młochowski, J. (1987). A regiospecific reaction of pyridazines with vicarious nucleophilic substitution via their dicyanomethylide derivatives.
  • Mihara, Y., Morikawa, D., Nomura, Y., & Nishii, Y. (2017). The Computational-Chemical Study on Reactivity of Intermediates in Total Synthesis of Podophyllic Aldehydes. Journal of Computer Chemistry, Japan, 16(3), 127–131.
  • Kaur, N. (2012). Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties. Synlett, 23(19), 2735–2756.
  • Pintér, Á., Kollár, L., & Kégl, T. (2022). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. International Journal of Molecular Sciences, 23(11), 5917.
  • Malik, A., Mishra, R., Mazumder, R., Mazumder, A., & Mishra, P. S. (2020). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Research Journal of Pharmacy and Technology, 13(7), 3469.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Safe Scaling of 4,7-dibromofuro[2,3-d]pyridazine Synthesis

Welcome to the Technical Support Center for the synthesis of 4,7-dibromofuro[2,3-d]pyridazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistan...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 4,7-dibromofuro[2,3-d]pyridazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and address common challenges encountered during the scale-up of this critical synthetic process. The following troubleshooting guide and frequently asked questions (FAQs) are structured to ensure scientific integrity and promote safe laboratory practices.

I. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the synthesis of 4,7-dibromofuro[2,3-d]pyridazine, offering step-by-step solutions grounded in chemical principles.

Question 1: Low or Inconsistent Yields

  • Symptom: The final yield of 4,7-dibromofuro[2,3-d]pyridazine is significantly lower than expected or varies between batches.

  • Possible Causes & Solutions:

    • Incomplete Bromination: The bromination of the furo[2,3-d]pyridazine core may be incomplete.

      • Solution: Ensure the brominating agent, such as N-bromosuccinimide (NBS) or elemental bromine, is added in the correct stoichiometric ratio.[1] Consider a slight excess of the brominating agent. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the complete consumption of the starting material.

    • Side Reactions: Competing side reactions can consume the starting material or the desired product.

      • Solution: Maintain strict temperature control throughout the reaction. For brominations, which are often exothermic, a lower temperature (e.g., 0-5 °C) can suppress the formation of byproducts.[2] The choice of solvent can also influence side reactions; explore alternative solvents if issues persist.

    • Degradation During Workup: The product may be sensitive to the workup conditions.

      • Solution: Minimize the exposure of the product to harsh acidic or basic conditions. Ensure that any quenching steps are performed carefully and at a controlled temperature.

Question 2: Formation of Impurities

  • Symptom: The final product is contaminated with significant amounts of impurities, as identified by NMR, LC-MS, or other analytical techniques.

  • Possible Causes & Solutions:

    • Over-bromination: The furo[2,3-d]pyridazine ring can be susceptible to the addition of more than two bromine atoms.

      • Solution: Carefully control the stoichiometry of the brominating agent. Adding the brominating agent portion-wise or via a syringe pump can help prevent localized high concentrations and reduce the likelihood of over-bromination.

    • Reaction with Solvent: Some solvents can react with the brominating agent or the reaction intermediates. For instance, solvents like 2-methyltetrahydrofuran (2-MeTHF) have been reported to have hazardous side reactions with NBS.[3][4]

      • Solution: Choose an inert solvent that is stable under the reaction conditions. Dichloromethane or acetonitrile are often suitable choices for bromination reactions.[2]

    • Inadequate Purification: The purification method may not be effective at removing all impurities.

      • Solution: Optimize the purification protocol. This may involve recrystallization from a different solvent system, column chromatography with a modified eluent gradient, or a combination of techniques.

Question 3: Thermal Runaway and Exothermic Reactions

  • Symptom: A rapid, uncontrolled increase in reaction temperature is observed, potentially leading to a dangerous thermal runaway.[5][6][7]

  • Possible Causes & Solutions:

    • Highly Exothermic Bromination: Bromination reactions are inherently exothermic.[8]

      • Solution: Implement robust temperature control measures. Use a well-maintained cooling bath (e.g., ice-water or ice-salt) and monitor the internal reaction temperature continuously with a calibrated thermometer. For larger scale reactions, consider a reactor with a cooling jacket.

    • Accumulation of Unreacted Reagents: Adding the brominating agent too quickly can lead to its accumulation, followed by a sudden, rapid reaction.

      • Solution: Add the brominating agent slowly and in a controlled manner.[3] A semi-batch process, where one reactant is added gradually to the other, is often safer for scale-up.[2][3]

    • Inadequate Heat Dissipation: As the reaction scale increases, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.

      • Solution: Ensure the reaction vessel is appropriately sized for the scale of the reaction to allow for efficient stirring and heat transfer. Mechanical stirring is recommended for larger volumes to maintain a homogenous temperature distribution.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of 4,7-dibromofuro[2,3-d]pyridazine.

Q1: What is the recommended starting material for the synthesis of the furo[2,3-d]pyridazine core?

The synthesis of the furo[2,3-d]pyridazine core can be achieved through various routes. One common approach involves the cyclization of appropriately substituted furan precursors.[9][10] Another method utilizes the construction of the pyridazine ring onto a furan template.[11][12] The choice of starting material will depend on the overall synthetic strategy and the availability of precursors.

Q2: What are the key safety precautions when working with brominating agents like elemental bromine or POBr₃?

  • Elemental Bromine (Br₂): Bromine is a highly toxic, corrosive, and volatile liquid.[13][14][15][16][17]

    • Handling: Always handle bromine in a well-ventilated chemical fume hood.[18]

    • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, a face shield, and a lab coat.[18][19][20]

    • Spills: In case of a spill, have a neutralizing agent, such as a saturated aqueous solution of sodium thiosulfate, readily available.[18]

  • Phosphorus Oxybromide (POBr₃): This reagent is corrosive and reacts violently with water.[19][20]

    • Handling: Handle in a dry, inert atmosphere (e.g., under nitrogen or argon).[19]

    • Storage: Store in a cool, dry, and well-ventilated area, away from moisture and incompatible materials.[20]

    • Quenching: Never add water directly to POBr₃. To quench, slowly add the POBr₃ to a large excess of ice or a cold, non-protic solvent.[20]

Q3: How can I effectively quench and dispose of excess brominating agents?

Excess brominating agents must be neutralized before disposal.

  • Procedure: A common and effective method is to slowly add a quenching solution, such as 10% aqueous sodium thiosulfate or a saturated aqueous solution of sodium bisulfite, to the reaction mixture with vigorous stirring until the characteristic red-brown color of bromine disappears.[18]

  • Waste Disposal: The resulting neutralized aqueous waste should be disposed of in accordance with local regulations for halogenated waste streams.

Q4: What are the recommended analytical techniques for monitoring the reaction and characterizing the final product?

  • Reaction Monitoring:

    • Thin Layer Chromatography (TLC): A quick and simple method to track the consumption of starting materials and the formation of the product.

    • High-Performance Liquid Chromatography (HPLC): Provides more quantitative information on the reaction progress and the presence of impurities.

  • Product Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product.

    • Mass Spectrometry (MS): To determine the molecular weight of the product.

    • Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.

III. Experimental Protocols & Data

Table 1: Key Reaction Parameters for the Bromination of Furo[2,3-d]pyridazine
ParameterRecommended ConditionRationale
Brominating Agent N-Bromosuccinimide (NBS) or Elemental Bromine (Br₂)NBS is often preferred for its solid form and easier handling.
Solvent Dichloromethane (DCM) or Acetonitrile (MeCN)These solvents are relatively inert under bromination conditions.
Temperature 0 - 5 °CHelps to control the exothermicity of the reaction and minimize side products.[2]
Addition of Reagent Slow, portion-wise or via syringe pumpPrevents accumulation of the brominating agent and potential for thermal runaway.[3]
Stirring Vigorous mechanical or magnetic stirringEnsures homogeneity and efficient heat transfer.
Quenching Agent 10% Aqueous Sodium ThiosulfateEffectively neutralizes excess bromine.[18]
Diagram 1: General Workflow for Safe Scale-Up

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Risk Assessment & Process Hazard Analysis B Reagent & Solvent Purity Check A->B C Equipment Setup & Leak Test B->C D Inert Atmosphere (Nitrogen/Argon) C->D E Controlled Cooling to 0-5 °C D->E F Slow Addition of Brominating Agent E->F G Continuous Temperature Monitoring F->G H Controlled Quenching with Na₂S₂O₃ G->H I Phase Separation H->I J Purification (Recrystallization/Chromatography) I->J K Product Characterization J->K

Caption: A stepwise workflow for the safe scale-up of the bromination reaction.

IV. References

  • Phosphorus (V) Oxybromide - Safety Data Sheet. (URL not provided in search results)

  • Safe Handling and Storage of Phosphorus Oxybromide (CAS 7789-59-5). (URL not provided in search results)

  • PHOSPHORUS OXYBROMIDE FOR SYNTHESIS - Loba Chemie. (URL not provided in search results)

  • Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction. Organic Process Research & Development. ACS Publications. [Link]

  • Safe Scale-Up of an N -Bromosuccinimide Involved Bromination Reaction - ResearchGate. (URL not provided in search results)

  • Safe Scale-Up of a NBS-Involved Bromination Reaction: Thermal Safety Analysis Contributes to Process Optimization. Novartis OAK. [Link]

  • Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction. Organic Process Research & Development. ACS Publications. (URL not provided in search results)

  • Safe Synthesis of 4,7-Dibromo[1][19][20]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. Molecules. [Link]

  • Safe Synthesis of 4,7-Dibromo[1][19][20]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. (URL not provided in search results)

  • Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. PMC. [Link]

  • Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. JOCPR. (URL not provided in search results)

  • SAFETY DATA SHEET - Phosphorus Oxybromide. (URL not provided in search results)

  • Bromine: incident management - GOV.UK. [Link]

  • Technical Support Center: Quenching and Removal of Excess Bromine - Benchchem. (URL not provided in search results)

  • 4,7-Dibromofuro[2,3-d]pyridazine. PubChem. [Link]

  • Safe Synthesis of 4,7-Dibromo[1][19][20]thiadiazolo[3,4- d]pyridazine and Its SNAr Reactions. Molecules. [Link]

  • ICSC 0107 - BROMINE - Inchem.org. [Link]

  • SAFETY DATA SHEET - TCI Chemicals. (URL not provided in search results)

  • Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. RSC Publishing. (URL not provided in search results)

  • A facile synthesis of polysubstituted furo[2,3- d ]pyrimidinones and 1,2,4-triazole-fused derivatives - ResearchGate. (URL not provided in search results)

  • Student safety sheets 55 Bromine - Cleapss. (URL not provided in search results)

  • Safe Synthesis of 4,7-Dibromo[1][19][20]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. ResearchGate. (URL not provided in search results)

  • Pd(II)-Catalyzed Three-Component Synthesis of Furo[2,3-d]pyrimidines from β-Ketodinitriles, Boronic Acids, and Aldehydes. Organic Letters. ACS Publications. [Link]

  • Bromine: toxicological overview - GOV.UK. [Link]

  • A facile synthesis of polysubstituted furo[2,3-d]pyrimidinones and 1,2,4-triazole-fused derivatives - Semantic Scholar. (URL not provided in search results)

  • Described synthesis of 4,7-dibromo[1][19][20]thiadiazolo[3,4-d]pyridazine (1). - ResearchGate. (URL not provided in search results)

  • 1,3,5-Trimethoxybenzene (TMB) as a new quencher for preserving redox-labile disinfection byproducts. (URL not provided in search results)

  • Chamberland SOP Working with Bromine. (URL not provided in search results)

  • What are thermal runaways, and why should we care about them? - H.E.L Group. [Link]

  • Direct and Chemoselective Bromination of Pyridines. (URL not provided in search results)

  • 4,7-Dichlorofuro[2,3-d]pyridazine. PubChem. [Link]

  • Synthesis of pyridazines - Organic Chemistry Portal. [Link]

  • Pyridazine Derivatives. (URL not provided in search results)

  • Thermal runaway - Wikipedia. [Link]

  • (PDF) 4,7-Dichloro[1][19][20]oxadiazolo[3,4-d]pyridazine 1-oxide - ResearchGate. (URL not provided in search results)

  • Intramolecular Cyclization During Bromination of the Quinoline Alkaloid Haplophyllidine - PMC. [Link]

  • Thermal runaway – Knowledge and References - Taylor & Francis. [Link]

  • Bromination of Aromatic Compounds using Bromine in Microreactor: a Continuous-flow Method for the Synthesis of 1-Bromo-2,4,5-Trifluorobenzene - ResearchGate. (URL not provided in search results)

  • Bromine Processes. De Dietrich. (URL not provided in search results)

  • (PDF) Solvent-free synthesis of molecular bromine and its application for in situ bromination of aromatic compounds - ResearchGate. (URL not provided in search results)

  • How to neutralize gaseous bromine? - ResearchGate. (URL not provided in search results)

  • Synthesis of Benzofuropyridines and Dibenzofurans by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence. The Journal of Organic Chemistry. ACS Publications. [Link]

  • Safe Synthesis of 4,7-Dibromo[1][19][20]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. (URL not provided in search results)

  • Causes and consequences of thermal runaway incidents—Will they ever be avoided? (URL not provided in search results)

  • Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - MDPI. [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 4,7-Dibromofuro[2,3-d]pyridazine Substitutions

Welcome to the technical support center for navigating the synthetic challenges of 4,7-dibromofuro[2,3-d]pyridazine. This guide is designed for researchers, scientists, and professionals in drug development who are worki...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for navigating the synthetic challenges of 4,7-dibromofuro[2,3-d]pyridazine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile but often challenging heterocyclic core. The inherent steric and electronic properties of this molecule, particularly the differential reactivity of the C4 and C7 positions, can lead to unexpected outcomes. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you achieve your desired substitution patterns with higher yields and selectivity.

Understanding the Furo[2,3-d]pyridazine Core

The furo[2,3-d]pyridazine scaffold is a privileged structure in medicinal chemistry, appearing in a range of compounds with diverse biological activities. The 4,7-dibromo derivative serves as a key intermediate, allowing for sequential functionalization through nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions. However, the proximity of the fused furan ring to the C4 position introduces significant steric hindrance, which often deactivates this position towards substitution compared to the more accessible C7 position. This guide will address strategies to overcome this challenge.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low yields or no reaction at the C4 position during SNAr with my amine nucleophile?

A1: The primary reason for poor reactivity at the C4 position is steric hindrance from the adjacent furan ring. This steric clash raises the activation energy for the formation of the Meisenheimer intermediate, which is the rate-determining step in most SNAr reactions.[1][2] The incoming nucleophile must approach the electrophilic carbon at a specific trajectory, and the furan ring physically blocks this approach. Additionally, the electron-donating nature of the furan ring can locally decrease the electrophilicity of the C4 position, further slowing the reaction.

Q2: I'm trying to achieve monosubstitution. How can I selectively target the C7 position over the C4 position?

A2: The C7 position is electronically and sterically more favorable for nucleophilic attack. To achieve selective monosubstitution at C7, you can often use stoichiometric control of your nucleophile (typically 1.0 to 1.2 equivalents) at or below room temperature. The inherent reactivity difference between the two positions will naturally favor substitution at C7. Careful monitoring of the reaction by TLC or LC-MS is crucial to prevent the formation of the disubstituted product. For nitrogen nucleophiles like morpholine, selective mono-amination at the C7 position can be achieved in good yield at room temperature.[3]

Q3: Is it possible to achieve selective substitution at the C4 position?

A3: While challenging, selective C4 substitution is achievable. This typically requires a two-step approach where the more reactive C7 position is first substituted. The introduction of a group at C7 can, in some cases, electronically modulate the reactivity of the C4 position, although steric hindrance remains a major factor. Alternatively, for certain cross-coupling reactions, the choice of catalyst and ligand can influence regioselectivity.

Q4: What is the role of the leaving group in these SNAr reactions? Is bromine a good leaving group?

A4: In classical SNAr reactions, the rate-determining step is the nucleophilic attack to form the Meisenheimer complex, not the departure of the leaving group.[1][2] Therefore, the electronegativity of the halogen, which stabilizes the intermediate, is more important than its ability to leave. While fluorine is often the best leaving group for SNAr due to its high electronegativity, bromine is still a suitable leaving group for activated systems like 4,7-dibromofuro[2,3-d]pyridazine. For reactions that may proceed through a concerted SNAr mechanism (c_S_NAr), which is more common for less-activated aryl halides, the leaving group ability becomes more significant (I > Br > Cl > F).[4]

Q5: I am observing decomposition of my starting material. What are the stability considerations for 4,7-dibromofuro[2,3-d]pyridazine?

A5: The furo[2,3-d]pyridazine core can be sensitive to hydrolytic instability. It is crucial to use anhydrous solvents and reagents and to run reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the dibromo starting material to the monobromo-hydroxy derivative.[3]

Troubleshooting Guide: Enhancing Reactivity at the C4 Position

This section provides a systematic approach to troubleshooting and optimizing reactions at the sterically hindered C4 position.

Scenario 1: Low to No Conversion in SNAr Reactions

If you are observing poor conversion, particularly for a second substitution at the C4 position, consider the following strategies:

  • Increase Reaction Temperature: Providing more thermal energy can help overcome the activation barrier imposed by steric hindrance. However, be mindful of potential side reactions and decomposition at elevated temperatures.

  • Use a Stronger Base: For amine nucleophiles, a stronger base can increase the concentration of the more nucleophilic deprotonated amine.

  • Solvent Effects: Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred for SNAr reactions as they can stabilize the charged Meisenheimer intermediate.

  • Catalysis:

    • Lewis Acid Catalysis: Lewis acids can coordinate to the nitrogen atoms of the pyridazine ring, increasing the electrophilicity of the carbon centers and activating the substrate towards nucleophilic attack.[5]

    • Nucleophilic Catalysis: In some cases, nucleophilic catalysts like DBU have been reported to catalyze SNAr reactions.[5]

Scenario 2: Difficulty with C-C Bond Formation (Suzuki-Miyaura and Buchwald-Hartwig Couplings)

For cross-coupling reactions at the C4 position, the choice of catalyst system is critical.

  • Ligand Selection: Sterically bulky and electron-rich phosphine ligands are often necessary to promote oxidative addition and reductive elimination at hindered positions. Consider ligands such as XPhos, SPhos, or tBuXPhos.[6][7]

  • Palladium Pre-catalyst: Using well-defined palladium pre-catalysts (e.g., G2 or G3 pre-catalysts) can improve reaction consistency and efficiency.[7]

  • Base and Solvent Optimization: The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent (e.g., dioxane, toluene, DMF) can have a significant impact on the reaction outcome and should be screened.

Experimental Protocols

Protocol 1: General Procedure for Regioselective Monosubstitution with an Amine at the C7 Position
  • To a solution of 4,7-dibromofuro[2,3-d]pyridazine (1.0 mmol) in an anhydrous solvent (e.g., MeCN or THF, 10 mL) under an inert atmosphere, add the amine nucleophile (1.0-1.2 mmol).

  • Stir the reaction mixture at room temperature (20-25 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon consumption of the starting material, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Disubstitution with an Amine
  • To a solution of 4,7-dibromofuro[2,3-d]pyridazine (1.0 mmol) in an anhydrous polar aprotic solvent (e.g., DMF, 10 mL) under an inert atmosphere, add the amine nucleophile (2.5-3.0 mmol) and a suitable base (e.g., Et₃N or K₂CO₃, 2.5-3.0 mmol).

  • Heat the reaction mixture to 80-120 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, quench with water, and extract the product.

  • Purify the crude product by column chromatography.

Data Presentation

Table 1: Recommended Starting Conditions for SNAr with Various Nucleophiles

Nucleophile TypeReagents & ConditionsExpected Selectivity
Primary/Secondary Amines 1.1 eq. amine, MeCN, 25 °CMonosubstitution at C7[3]
>2.2 eq. amine, Et₃N, DMF, 80-100 °CDisubstitution
Thiols >2.2 eq. thiol, NaH, THF, 25 °CDisubstitution (monosubstitution is often difficult to achieve)[3]
Alcohols/Phenols 1.1 eq. alcohol, NaH, THF, 25-60 °CMonosubstitution at C7

Table 2: Troubleshooting Guide for Low Yields in Suzuki-Miyaura Coupling at C4

IssuePotential CauseSuggested Solution
No Reaction Inactive catalystScreen different palladium pre-catalysts and ligands (e.g., XPhos, SPhos).
Insufficiently strong baseTry stronger bases like K₃PO₄ or Cs₂CO₃.
Low Conversion Steric hindranceIncrease reaction temperature and/or use a more active catalyst system.
Protodeboronation of Boronic Acid Presence of water; prolonged reaction timeUse anhydrous solvents and minimize reaction time. Consider using potassium aryltrifluoroborates.[8]

Visualizing Reaction Mechanisms and Workflows

SNAr_Mechanism A 4,7-Dibromofuro[2,3-d]pyridazine + Nucleophile B Meisenheimer Complex (Rate-Determining Step) A->B Nucleophilic Attack C Monosubstituted Product + Br- B->C Loss of Leaving Group

Caption: The two-step addition-elimination mechanism of Nucleophilic Aromatic Substitution (SNAr).

Troubleshooting_Workflow Start Low Yield at C4 Position Temp Increase Temperature (e.g., 80-120 °C) Start->Temp Catalyst Change Catalyst System (Ligand/Pre-catalyst) Start->Catalyst Solvent Switch to Higher Boiling Polar Aprotic Solvent (DMF, DMSO) Start->Solvent Base Use Stronger Base (K3PO4, Cs2CO3) Start->Base Success Improved Yield Temp->Success Catalyst->Success Solvent->Success Base->Success

Caption: A decision-making workflow for optimizing reactions at the sterically hindered C4 position.

References

  • Chmovzh, T., Knyazeva, E., et al. (2018). Safe Synthesis of 4,7-Dibromo[9][10][11]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. Molecules. Available from: [Link]

  • ResearchGate. (n.d.). Impact of the halide leaving group on SNAr1.3 activity. Available from: [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available from: [Link]

  • Zhang, Y., et al. (2024). Photothermal Conversion Promotes Challenging SNAr for Facile C–N Bond Formation. Journal of the American Chemical Society. Available from: [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Catalysed SNAr reactions. Available from: [Link]

  • Pen & Prosperity. (2025). Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. Available from: [Link]

  • Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Available from: [Link]

  • Mehta, V. P., et al. (2012). Diversity-Oriented Synthesis of Substituted Furo[2,3-b]pyrazines. Australian Journal of Chemistry. Available from: [Link]

  • Malik, A., et al. (2020). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Research Journal of Pharmacy and Technology. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Available from: [Link]

  • PubChem. (n.d.). 4,7-Dibromofuro[2,3-d]pyridazine. Available from: [Link]

  • RSC Publishing. (n.d.). Increasing the steric hindrance around the catalytic core of a self-assembled imine-based non-heme iron catalyst for C–H oxidation. Available from: [Link]

  • Gonzalez-Vera, J. A., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules. Available from: [Link]

  • ResearchGate. (2024). Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. Available from: [Link]

  • Organic Syntheses. (2024). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Available from: [Link]

  • Semantic Scholar. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Available from: [Link]

  • ACS Publications. (2023). Pd(II)-Catalyzed Three-Component Synthesis of Furo[2,3-d]pyrimidines from β-Ketodinitriles, Boronic Acids, and Aldehydes. Available from: [Link]

  • Chemical Science (RSC Publishing). (n.d.). Triborane (B3H7)-mediated regioselective substitution reactions of pyridine derivatives. Available from: [Link]

  • Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. Available from: [Link]

  • ResearchGate. (2005). The influence of some steric and electron effects on the mechanism of aromatic nucleophilic substitution (SNAr) reactions in nonpolar solvent. Available from: [Link]

  • National Open Access Monitor, Ireland. (n.d.). Steric Barrier‐Steered Reaction Sites in Micellar Catalysis. Available from: [Link]

  • RSC Publishing. (n.d.). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Available from: [Link]

  • MDPI. (2025). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. Available from: [Link]

  • Blumberg Institute. (n.d.). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Available from: [Link]

  • Harvard DASH. (n.d.). Concerted nucleophilic aromatic substitution with 19F− and 18F−. Available from: [Link]

  • Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. Available from: [Link]

  • Pyridazine. (n.d.). Available from: [Link]

Sources

Optimization

Technical Support Center: Palladium Impurity Removal from 4,7-Dibromofuro[2,3-d]pyridazine Reactions

Welcome to the technical support center for troubleshooting palladium removal from reactions involving 4,7-dibromofuro[2,3-d]pyridazine and its derivatives. This resource is designed for researchers, scientists, and drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for troubleshooting palladium removal from reactions involving 4,7-dibromofuro[2,3-d]pyridazine and its derivatives. This resource is designed for researchers, scientists, and drug development professionals who utilize palladium-catalyzed cross-coupling reactions to functionalize this important heterocyclic scaffold. The furo[2,3-d]pyridazine core is a key structural motif in many biologically active compounds, making the efficient removal of residual palladium a critical aspect of synthesis and purification.[1][2]

Residual palladium can interfere with downstream synthetic steps, compromise the results of biological assays, and present significant regulatory hurdles for active pharmaceutical ingredients (APIs).[3] This guide provides in-depth, experience-based solutions to common challenges encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to remove palladium from my 4,7-dibromofuro[2,3-d]pyridazine reaction mixture?

A1: The difficulty in removing palladium from reactions involving nitrogen-containing heterocycles like furo[2,3-d]pyridazine often stems from the formation of stable complexes between the palladium catalyst and the product molecule. The nitrogen atoms in the pyridazine ring can act as ligands, coordinating to the palladium center and keeping it in solution. This makes simple filtration or extraction methods ineffective.

Q2: What are the regulatory limits for residual palladium in APIs?

A2: Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent limits for elemental impurities in pharmaceutical products.[4][5][6][7] These limits are outlined in guidelines like ICH Q3D, which categorizes elemental impurities based on their toxicity and sets a Permitted Daily Exposure (PDE).[4][5][6] For palladium, a Class 2B element, the oral PDE is 100 µ g/day .[8] This often translates to a concentration limit in the low parts-per-million (ppm) range for the final API.[4]

Q3: What are the primary methods for palladium removal?

A3: The most common and effective methods for removing residual palladium from organic reactions include:

  • Scavenging Resins: These are solid-supported materials with functional groups that chelate palladium, allowing for its removal by simple filtration.[3][9][10][11] Thiol, thiourea, and amine-functionalized scavengers are common choices.[3]

  • Activated Carbon: This is a widely used and cost-effective method for adsorbing palladium species.[12] However, it can sometimes lead to product loss due to non-specific adsorption.[12]

  • Chromatography: Column chromatography can be effective, but often residual palladium may co-elute with the product.[8] A subsequent scavenging step is often necessary for complete removal.[8]

  • Crystallization: Recrystallization can be an effective final purification step, but in some cases, it can concentrate the metal within the crystal lattice.[4][13]

  • Extraction: Liquid-liquid extraction is generally not very effective for palladium removal on its own but can be a useful part of a broader purification strategy.[4]

Troubleshooting Guides

Issue 1: High Palladium Levels (>50 ppm) After Using a Scavenging Resin

Symptoms:

  • ICP-MS or AAS analysis shows unacceptable levels of residual palladium.

  • The isolated product has a persistent yellow or black discoloration, indicating the presence of colloidal palladium.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps
Incorrect Scavenger Selection The choice of scavenger depends on the oxidation state of the palladium (Pd(0) vs. Pd(II)). Thiol-based scavengers are generally more effective for Pd(II).[3] It is advisable to screen a small panel of scavengers with different functional groups (e.g., thiol, thiourea, amine) to find the most effective one for your specific reaction conditions.[3]
Suboptimal Scavenging Conditions The efficiency of scavenging can be influenced by temperature, time, and solvent. Increasing the temperature (e.g., to 40-60 °C) and allowing for longer stirring times (e.g., 2-24 hours) can improve scavenger performance.[12]
Insufficient Amount of Scavenger Ensure you are using a sufficient excess of the scavenging resin. A common starting point is 5-10 equivalents relative to the initial amount of palladium catalyst used.[11]
Strong Product-Palladium Complexation The furo[2,3-d]pyridazine core can form a stable complex with palladium. Consider adding a competitive ligand or changing the solvent to disrupt this interaction before adding the scavenger.
Issue 2: Significant Product Loss During Palladium Removal

Symptoms:

  • Low isolated yield of the final product after purification.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps
Product Adsorption onto Scavenger/Carbon This is a common issue, particularly with activated carbon and polar products.[12] Reduce the amount of adsorbent used or switch to a more selective scavenger. Thoroughly wash the scavenger or carbon with a suitable solvent after filtration to recover the adsorbed product.[12]
Product Degradation Some scavenging conditions (e.g., elevated temperatures for extended periods) might lead to product degradation. Monitor the reaction by TLC or LC-MS during the scavenging process to ensure product stability.
Inefficient Extraction/Washing Ensure that all washes of the scavenger and any filter aids (e.g., Celite) are collected and combined with the main filtrate to maximize product recovery.[12]

Decision Workflow for Palladium Removal

The following diagram provides a logical workflow for selecting and optimizing a palladium removal strategy.

Palladium_Removal_Workflow start Crude Reaction Mixture (>1000 ppm Pd) scavenger_screen Screen Scavenging Resins (Thiol, Thiourea, Amine) start->scavenger_screen Initial Approach activated_carbon Treat with Activated Carbon start->activated_carbon Alternative analysis1 Analyze Pd Levels (ICP-MS/AAS) scavenger_screen->analysis1 activated_carbon->analysis1 pass1 < 50 ppm Pd? analysis1->pass1 chromatography Column Chromatography pass1->chromatography Yes optimize Optimize Scavenging (Temp, Time, Equivalents) pass1->optimize No analysis2 Analyze Pd Levels chromatography->analysis2 pass2 < 10 ppm Pd? analysis2->pass2 pass2->scavenger_screen No, repeat scavenging crystallization Crystallization pass2->crystallization Yes final_product Final Product (< 10 ppm Pd) crystallization->final_product optimize->scavenger_screen

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Electron Ionization Mass Spectrometry Fragmentation of 4,7-dibromofuro[2,3-d]pyridazine

This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern for the novel heterocyclic compound, 4,7-dibromofuro[2,3-d]pyridazine. As experimental data for t...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern for the novel heterocyclic compound, 4,7-dibromofuro[2,3-d]pyridazine. As experimental data for this specific molecule is not widely published, this document synthesizes foundational mass spectrometry principles with data from analogous structures to construct a reliable predictive model. This comparison guide is designed for researchers in synthetic chemistry, drug discovery, and materials science who rely on mass spectrometry for the structural elucidation of novel N-heterocyclic compounds.

The furo[2,3-d]pyridazine core is a significant scaffold in medicinal chemistry, and understanding its behavior under mass spectrometric analysis is crucial for confirming its identity and purity. The presence of two bromine atoms introduces a highly characteristic isotopic signature that serves as a primary diagnostic tool, which will be a central focus of this guide.

The Molecular Ion: A Tale of Two Isotopes

The most diagnostically significant feature in the mass spectrum of 4,7-dibromofuro[2,3-d]pyridazine is its molecular ion (M•+) peak. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively).[1][2] Consequently, a molecule containing two bromine atoms will not produce a single molecular ion peak. Instead, it will present a characteristic triplet of peaks:

  • M•+ : The peak corresponding to the molecule containing two ⁷⁹Br isotopes.

  • [M+2]•+ : The peak for molecules with one ⁷⁹Br and one ⁸¹Br isotope.

  • [M+4]•+ : The peak for molecules containing two ⁸¹Br isotopes.

The statistical probability of these combinations results in a highly predictable intensity ratio of approximately 1:2:1 for the M•+, [M+2]•+, and [M+4]•+ peaks, respectively.[3][4] This pattern is a definitive indicator of a dibrominated compound.

Given the molecular formula C₆H₂Br₂N₂O[5], the expected monoisotopic masses for this triplet are:

  • m/z 276 : [C₆H₂⁷⁹Br₂N₂O]•+

  • m/z 278 : [C₆H₂⁷⁹Br⁸¹BrN₂O]•+

  • m/z 280 : [C₆H₂⁸¹Br₂N₂O]•+

Any deviation from this pattern would suggest impurities or an incorrect structural assignment.

Predicted Fragmentation Pathways

Upon electron ionization, the high-energy molecular ion radical (M•+) will undergo a series of fragmentation events to produce smaller, stable ions. The fragmentation of 4,7-dibromofuro[2,3-d]pyridazine is predicted to be driven by the inherent structural features of the fused furo-pyridazine system and the influence of the halogen substituents. Ionization is most likely to occur on one of the nitrogen or oxygen heteroatoms, which have non-bonding electrons with lower ionization energies compared to π or σ electrons.[6]

The proposed fragmentation pathways are illustrated in the diagram below and detailed in the subsequent sections.

G cluster_primary Primary Fragmentation cluster_secondary Secondary Fragmentation M m/z 276, 278, 280 [C₆H₂Br₂N₂O]•+ (Ratio 1:2:1) M_minus_Br m/z 197, 199 [C₆H₂BrN₂O]+ (Ratio 1:1) M->M_minus_Br - •Br M_minus_CO m/z 248, 250, 252 [C₅H₂Br₂N₂]•+ (Ratio 1:2:1) M->M_minus_CO - CO M_minus_N2 m/z 248, 250, 252 [C₆H₂Br₂O]•+ (Ratio 1:2:1) M->M_minus_N2 - N₂ M_minus_2Br m/z 118 [C₆H₂N₂O]+ (Singlet) M_minus_Br->M_minus_2Br - •Br M_minus_Br_CO m/z 169, 171 [C₅H₂BrN₂]+ (Ratio 1:1) M_minus_Br->M_minus_Br_CO - CO M_minus_CO_Br m/z 169, 171 [C₅H₂BrN₂]+ (Ratio 1:1) M_minus_CO->M_minus_CO_Br - •Br M_minus_N2_Br m/z 169, 171 [C₆H₂BrO]+ (Ratio 1:1) M_minus_N2->M_minus_N2_Br - •Br

Caption: Predicted EI fragmentation pathway for 4,7-dibromofuro[2,3-d]pyridazine.

Pathway A: Successive Loss of Bromine Radicals

The cleavage of a carbon-bromine bond is a highly favorable fragmentation pathway for brominated aromatic and heterocyclic compounds.[7][8]

  • Loss of the first Bromine Radical (-•Br): The initial loss of a single bromine radical from the molecular ion triplet (m/z 276, 278, 280) will yield a fragment ion doublet at m/z 197 and 199 . This fragment, [C₆H₂BrN₂O]⁺, still contains one bromine atom and will therefore exhibit two peaks of roughly equal intensity (a 1:1 ratio).[2]

  • Loss of the second Bromine Radical (-•Br): The [C₆H₂BrN₂O]⁺ ion can subsequently lose its remaining bromine radical. This results in a bromine-free fragment ion, [C₆H₂N₂O]⁺, which will appear as a single peak at m/z 118 .

Pathway B: Ring Fragmentation - Loss of Carbon Monoxide (-CO)

Heterocyclic systems containing a furan or similar five-membered oxygen-containing ring can undergo fragmentation via the elimination of a neutral carbon monoxide (CO) molecule.[9] This would lead to a ring-contracted radical ion.

  • [M - CO]•+: This fragmentation would produce a dibrominated ion, [C₅H₂Br₂N₂]•+, appearing as a characteristic 1:2:1 triplet at m/z 248, 250, and 252 . This ion could then undergo further fragmentation, such as the loss of a bromine radical to yield a monobrominated ion at m/z 169 and 171 .

Pathway C: Ring Fragmentation - Loss of Dinitrogen (-N₂)

The pyridazine ring is known to be susceptible to the retro-Diels-Alder reaction, leading to the expulsion of a stable dinitrogen (N₂) molecule. This is a common fragmentation pattern observed in pyridazine-containing fused systems.[10][11][12]

  • [M - N₂]•+: This cleavage would result in a dibrominated furan radical ion, [C₆H₂Br₂O]•+, which would also appear as a 1:2:1 triplet at m/z 248, 250, and 252 . The isobaric nature of the [M - CO]•+ and [M - N₂]•+ fragments means that high-resolution mass spectrometry would be required to distinguish between these two potential pathways. This ion can also lose a bromine radical to form a fragment at m/z 169 and 171 .

Comparative Analysis & Data Summary

To contextualize the predicted fragmentation, it is useful to compare it with related structures.

  • Furo[2,3-d]pyridazine (unsubstituted): The parent compound (C₆H₄N₂O, MW=120.11) would show a molecular ion at m/z 120. Its fragmentation would be dominated by the loss of N₂ (m/z 92) and CO (m/z 92), followed by losses of HCN. It would completely lack the characteristic halogen isotopic patterns.

  • 4,7-dichlorofuro[2,3-d]pyridazine: A dichloro-analog would also show an M, M+2, M+4 pattern, but due to the isotopic abundances of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), the intensity ratio would be approximately 9:6:1 . This provides a clear method to distinguish between bromine and chlorine disubstitution. The fragmentation pathways (loss of •Cl, N₂, CO) would be analogous.

The table below summarizes the key predicted ions for 4,7-dibromofuro[2,3-d]pyridazine.

m/z (Predicted) Ion Formula Neutral Loss Isotopic Pattern (Ratio) Pathway
276, 278, 280[C₆H₂Br₂N₂O]•+Triplet (~1:2:1)Molecular Ion (M•+)
248, 250, 252[C₅H₂Br₂N₂]•+ or [C₆H₂Br₂O]•+CO or N₂Triplet (~1:2:1)Ring Fragmentation (B or C)
197, 199[C₆H₂BrN₂O]⁺•BrDoublet (~1:1)Halogen Loss (A)
169, 171[C₅H₂BrN₂]⁺ or [C₆H₂BrO]⁺CO, •Br or N₂, •BrDoublet (~1:1)Secondary Fragmentation (from B or C)
118[C₆H₂N₂O]⁺2 •BrSingletSequential Halogen Loss (from A)

Recommended Experimental Protocol

To validate this predictive model, the following experimental procedure for acquiring EI mass spectral data is recommended. This protocol is designed to be a self-validating system by including necessary calibrations and checks.

G cluster_prep 1. Sample Preparation cluster_instrument 2. Instrument Setup (GC-MS or Direct Probe) cluster_acq 3. Data Acquisition cluster_analysis 4. Data Analysis prep1 Dissolve ~0.1 mg of purified 4,7-dibromofuro[2,3-d]pyridazine in 1 mL of volatile solvent (e.g., Methanol, Dichloromethane). prep2 Ensure complete dissolution. Use sonication if necessary. prep1->prep2 inst1 Calibrate mass analyzer using a known standard (e.g., PFTBA) across the desired mass range. inst2 Set Ionization Mode: Electron Ionization (EI). Set Ionization Energy: 70 eV. inst1->inst2 inst3 Set Mass Range: m/z 40-400. Set Scan Rate: 1-2 scans/sec. inst2->inst3 inst4 Inlet Temperature: 250°C. Transfer Line Temperature: 280°C. inst3->inst4 acq1 Inject blank solvent to ensure system cleanliness. acq2 Inject 1 µL of the prepared sample solution into the instrument. acq1->acq2 acq3 Acquire data for a sufficient duration to obtain a clean, averaged spectrum. acq2->acq3 an1 Perform background subtraction using the blank run. an2 Identify the molecular ion triplet (m/z 276, 278, 280) and verify the ~1:2:1 intensity ratio. an1->an2 an3 Identify major fragment ions and compare their m/z values and isotopic patterns to the predicted data. an2->an3 an4 If using high-resolution MS, calculate elemental compositions for key ions to confirm fragment identities. an3->an4

Caption: Recommended workflow for EI-MS analysis.

Causality Behind Experimental Choices:

  • 70 eV Ionization Energy: This is the standard energy for EI-MS because it provides sufficient energy to ionize and fragment most organic molecules reproducibly, allowing for comparison with established spectral libraries and fragmentation rules.[13]

  • Volatile Solvent: Using a solvent like methanol or dichloromethane ensures rapid evaporation in the inlet, preventing contamination and allowing the analyte to enter the ion source in the gas phase.

  • Blank Injection: A solvent blank is crucial for trustworthiness, as it confirms that observed peaks are from the analyte and not from solvent impurities, column bleed (in GC-ms), or system contaminants.

  • Mass Analyzer Calibration: Regular calibration with a known standard like perfluorotributylamine (PFTBA) is essential for ensuring mass accuracy, which is the foundation of correct fragment identification.

References

  • ResearchGate. (n.d.). The cation mass spectrum of pyridazine recorded at an electron energy of 100 eV. Retrieved from [Link]

  • Covaci, A., Voorspoels, S., & de Boer, J. (2014). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. PubMed. Retrieved from [Link]

  • Takhistov, V. V., et al. (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. Journal of Physical and Chemical Reference Data. Retrieved from [Link]

  • Ali, T. E., et al. (2012). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. ResearchGate. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2012). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules. Retrieved from [Link]

  • Sato, Y., et al. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels–Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. The Journal of Organic Chemistry. Retrieved from [Link]

  • Save My Exams. (2023). Mass Spectrometry (MS) Fragmentation Patterns (HL). IB Chemistry Revision Notes. Retrieved from [Link]

  • ResearchGate. (n.d.). The oa-TOF mass spectra of the major bromine-containing peaks. Retrieved from [Link]

  • Kaye, P. T., & Mphahlele, M. J. (2000). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. ARKIVOC. Retrieved from [Link]

  • Klyba, L. V., et al. (2007). Mass spectra of new heterocycles: XIII. Fragmentation of 2-(prop-1-en-1-yl)-4,5-dihydro-1,3-thiazoles under electron impact and chemical ionization. Chemistry of Heterocyclic Compounds. Retrieved from [Link]

  • Al-Harbi, N. O., et al. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules. Retrieved from [Link]

  • Sciforum. (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives. Retrieved from [Link]

  • University of Calgary. (2018). CHEM 2600 Topic 3: Mass Spectrometry (MS). Retrieved from [Link]

  • Begala, M., et al. (2004). Characterisation of new pyridazinofurocoumarins by electron ionisation and multiple stage tandem mass spectrometry using an ion trap mass spectrometer. Rapid Communications in Mass Spectrometry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23271103, 4,7-Dibromofuro[2,3-d]pyridazine. Retrieved from [Link].

  • ResearchGate. (n.d.). Tandem mass spectrometric study of annelation isomers of the novel thieno[3 -,2 -:4,5]pyrido[2,3-d]pyridazine ring system. Retrieved from [Link]

  • Pospisil, L., et al. (2020). Heterocyclic biradicaloid for singlet fission: cleavage of bromine atoms from precursor 3,6-dibromo-1,4-dimethyl-piperazine-2,5-dione. RSC Advances. Retrieved from [Link]

  • ResearchGate. (n.d.). Characterisation of new pyridazinofurocoumarins by electron ionisation and multiple stage tandem mass spectrometry using an ion trap mass spectrometer. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Chem Help ASAP. (2022). mass spectrum & fragmentation of 1-bromobutane. Retrieved from [Link]

  • University of Copenhagen. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry.
  • Zlotin, S. G., et al. (2018). Safe Synthesis of 4,7-Dibromo[7][10][13]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. Molecules. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • ResearchGate. (2025). Safe Synthesis of 4,7-Dibromo[7][10][13]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. Retrieved from [Link]

  • Ke, C., et al. (2022). Bromine-Based Derivatization of Carboxyl-Containing Metabolites for Liquid Chromatography–Trapped Ion Mobility Spectrometry–Mass Spectrometry. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • Doc Brown's Chemistry. (2024). Interpreting the mass spectrum of 1,2-dibromoethane. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Retrieved from [Link]

  • Scientific & Academic Publishing. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Retrieved from [Link]

Sources

Comparative

HPLC Method Validation for Purity Testing of 4,7-Dibromofuro[2,3-d]pyridazine: A Comparative Guide

Introduction & Mechanistic Rationale 4,7-dibromofuro[2,3-d]pyridazine (CID 23271103)[1] is a highly specialized, electron-deficient heterocyclic building block. It is frequently utilized in the synthesis of advanced biol...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

4,7-dibromofuro[2,3-d]pyridazine (CID 23271103)[1] is a highly specialized, electron-deficient heterocyclic building block. It is frequently utilized in the synthesis of advanced biologically active molecules, including orally bioavailable Smoothened (Smo) receptor antagonists used in targeted antitumor therapies[2].

Because this intermediate undergoes downstream catalytic cross-coupling (e.g., Suzuki-Miyaura reactions), ensuring its chromatographic purity is critical. Trace regioisomeric impurities—particularly monobrominated derivatives (e.g., 4-bromo or 7-bromo analogs)—can poison palladium catalysts or propagate as unresolvable impurities in the final Active Pharmaceutical Ingredient (API).

As a Senior Application Scientist, I frequently encounter the "halogen-heterocycle trap." Analysts often default to standard Octadecylsilane (C18) columns for purity testing, only to struggle with co-eluting regioisomers. For highly polarizable aromatics like 4,7-dibromofuro[2,3-d]pyridazine, relying solely on hydrophobic dispersion is a strategic error.

The Solution: By switching to a Phenyl-Hexyl stationary phase, we exploit dual retention mechanisms. The hexyl chain provides baseline hydrophobic retention, while the electron-rich phenyl ring engages in strong π−π electron donor-acceptor interactions with the electron-deficient pyridazine ring. Furthermore, the polarizability of the heavy bromine atoms enhances shape selectivity, transforming a marginal C18 separation into a robust, baseline-resolved method compliant with ICH Q2(R2) guidelines[3].

Workflow A Sample Preparation (Standard & API Matrix) B Column Screening (C18 vs. Phenyl-Hexyl) A->B C Method Optimization (Mobile Phase, Gradient, Temp) B->C D ICH Q2(R2) Validation (Specificity, Linearity, Precision) C->D E Data Analysis & System Suitability D->E

Figure 1: Step-by-step HPLC method development and validation workflow.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness, the following protocol is designed as a self-validating system . It incorporates mandatory System Suitability Testing (SST) criteria. If the SST parameters (resolution, tailing, precision) are not met, the analytical sequence automatically halts, preventing the generation of invalid data.

Step 1: Mobile Phase Preparation
  • Mobile Phase A (Aqueous): 10 mM Ammonium Acetate in LC-MS grade water, adjusted to pH 5.5 with glacial acetic acid.

    • Causality: The slightly acidic pH suppresses residual silanol ionization on the silica support (preventing peak tailing) while maintaining the neutral state of the weakly basic pyridazine nitrogens.

  • Mobile Phase B (Organic): 100% Acetonitrile (LC-MS grade).

    • Causality: Acetonitrile provides lower viscosity and better mass transfer kinetics than methanol, yielding sharper peaks for halogenated compounds and lower system backpressure.

Step 2: Standard and Sample Preparation
  • Diluent: 50:50 (v/v) Water:Acetonitrile.

  • Preparation: Accurately weigh 10.0 mg of 4,7-dibromofuro[2,3-d]pyridazine reference standard into a 10 mL volumetric flask. Dissolve completely and dilute to volume with diluent to yield a 1.0 mg/mL stock solution. Sonicate for 5 minutes to ensure complete dissolution.

Step 3: Chromatographic Conditions
  • Columns Tested:

    • Alternative: Standard C18 (150 mm × 4.6 mm, 3 µm)

    • Optimized: Phenyl-Hexyl (150 mm × 4.6 mm, 3 µm)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Stabilizes retention times against ambient laboratory fluctuations).

  • Detection: UV at 254 nm (The highly conjugated furan-pyridazine system provides an optimal molar extinction coefficient at this wavelength).

  • Gradient Program:

    • 0–2 min: 10% B

    • 2–12 min: Linear ramp to 90% B

    • 12–15 min: Hold at 90% B

    • 15–15.1 min: Return to 10% B

    • 15.1–20 min: Re-equilibration

Performance Comparison: C18 vs. Phenyl-Hexyl

To objectively compare the performance, a spiked sample containing 4,7-dibromofuro[2,3-d]pyridazine and its primary synthetic impurity (4-bromo-furo[2,3-d]pyridazine) at a 0.5% w/w level was analyzed.

Table 1: System Suitability and Specificity Comparison

Chromatographic ParameterStandard C18 ColumnPhenyl-Hexyl ColumnAcceptance Criteria (SST)
Retention Time (API) 8.45 min9.12 minN/A
Resolution ( Rs​ ) 1.4 (Co-elution risk)3.2 (Baseline resolved) Rs​≥2.0
Tailing Factor ( Tf​ ) 1.65 (Significant tailing)1.10 (Highly symmetrical) Tf​≤1.5
Theoretical Plates ( N ) 8,50014,200 N≥10,000
SST Status FAIL PASS Must Pass to Proceed

Data Interpretation: The C18 column fails to provide adequate resolution ( Rs​ < 2.0) between the di-bromo API and the mono-bromo impurity. The Phenyl-Hexyl column easily exceeds the self-validating SST threshold, proving that π−π interactions are mandatory for this separation.

ICH Q2(R2) Method Validation Data

Following the successful selection of the Phenyl-Hexyl column, the method was fully validated according to the updated ICH Q2(R2) guidelines[3].

ICH_Q2 Root Purity Method Validation (ICH Q2(R2)) Spec Specificity (Resolution > 2.0) Root->Spec Lin Linearity & Range (R² > 0.999) Root->Lin Acc Accuracy (Recovery 98-102%) Root->Acc Prec Precision (RSD < 2.0%) Root->Prec Rob Robustness (DoE Approach) Root->Rob Lin->Acc Supports Prec->Acc Supports

Figure 2: Logical dependency of ICH Q2(R2) validation parameters.

Table 2: ICH Q2(R2) Validation Summary (Phenyl-Hexyl Method)

Validation ParameterTest ConditionExperimental ResultStatus
Specificity Forced degradation (Acid, Base, Peroxide, Heat, UV)No interference at API peak ( Rs​ > 2.0 for all degradants)Pass
Linearity & Range 25% to 150% of nominal concentration (0.25 - 1.5 mg/mL) R2 = 0.9998, y-intercept 2.0% of target responsePass
Accuracy (Recovery) Spiked at 50%, 100%, and 150% levels (n=3 each)Mean Recovery: 99.4% (Range: 98.8% - 100.2%)Pass
Method Precision 6 independent sample preparations at 100% level%RSD = 0.65%Pass
LOD / LOQ Based on Signal-to-Noise (S/N) ratio of 3:1 and 10:1LOD: 0.01 µg/mL / LOQ: 0.03 µg/mLPass

Conclusion

For the purity analysis of 4,7-dibromofuro[2,3-d]pyridazine, standard C18 column chemistries fall short due to an over-reliance on hydrophobic interactions, leading to poor resolution of structurally similar halogenated impurities. By transitioning to a Phenyl-Hexyl column, analysts can leverage π−π interactions to achieve superior selectivity and peak shape. The experimental data confirms that this optimized method is highly accurate, precise, and fully compliant with ICH Q2(R2) validation standards, ensuring the integrity of downstream pharmaceutical synthesis.

References

  • National Center for Biotechnology Information. "4,7-Dibromofuro[2,3-d]pyridazine." PubChem Compound Summary for CID 23271103. Available at: [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "Validation of Analytical Procedures Q2(R2)." (2023). Available at:[Link]

  • ACS Publications. "1-Amino-4-benzylphthalazines as Orally Bioavailable Smoothened Antagonists with Antitumor Activity." Journal of Medicinal Chemistry (2009). Available at:[Link]

Sources

Validation

IR Spectroscopy Characteristic Peaks for 4,7-Dibromofuro[2,3-d]pyridazine: A Comparative Analytical Guide

4,7-dibromofuro[2,3-d]pyridazine is a highly specialized bicyclic heterocyclic scaffold frequently utilized in the development of advanced therapeutics, including PDE4 inhibitors and antimicrobial agents[1],[2]. For drug...

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Author: BenchChem Technical Support Team. Date: April 2026

4,7-dibromofuro[2,3-d]pyridazine is a highly specialized bicyclic heterocyclic scaffold frequently utilized in the development of advanced therapeutics, including PDE4 inhibitors and antimicrobial agents[1],[2]. For drug development professionals and analytical chemists, confirming the structural integrity of this building block is a critical quality control step.

This guide provides an in-depth comparative analysis of the Infrared (IR) spectroscopic profile of 4,7-dibromofuro[2,3-d]pyridazine against its structural alternatives (the dichloro- and unsubstituted analogs), detailing the mechanistic causality behind its vibrational modes and providing a self-validating experimental protocol.

Theoretical Basis: Vibrational Causality in the Fused Scaffold

Understanding the IR spectrum of 4,7-dibromofuro[2,3-d]pyridazine requires deconstructing the molecule into its fundamental functional groups and applying physical chemistry principles to predict spectral shifts.

  • Conjugation and the C=N Stretch: The furo[2,3-d]pyridazine core features a highly conjugated π -system spanning the fused furan and pyridazine rings. This extended electron delocalization lowers the force constant of the double bonds. Consequently, the pyridazine C=N stretch is shifted to a lower frequency (1645–1615 cm⁻¹) compared to the typical >1690 cm⁻¹ range seen in isolated, non-conjugated imines[1].

  • Hooke's Law and the C-Br Stretch: According to Hooke's Law applied to molecular vibrations, the frequency of a bond's stretching vibration is inversely proportional to the square root of the reduced mass of the two atoms[3]. Because the bromine atom (atomic mass ~80) is significantly heavier than chlorine (~35.5) or hydrogen (1), the C-Br stretching frequency is driven deeply into the far-fingerprint region, typically manifesting as strong absorption bands between 650 and 500 cm⁻¹[4],[5].

Table 1: Characteristic IR Peaks of 4,7-dibromofuro[2,3-d]pyridazine
Functional Group / ModeWavenumber Range (cm⁻¹)IntensityMechanistic Rationale
C-H Stretch (Aromatic)3150 - 3000WeakStandard stretching for sp² hybridized carbons in heteroaromatics.
C=N Stretch (Pyridazine)1645 - 1615MediumLowered frequency due to extensive π -conjugation across the fused bicyclic ring[1].
C=C Stretch (Aromatic)1600 - 1400Med-StrongSkeletal ring vibrations of the fused system.
C-O-C Stretch (Furan)1250 - 1100StrongAsymmetric stretching of the ether linkage within the furan ring.
C-Br Stretch 650 - 500StrongHigh reduced mass of the bromine atom drastically lowers the vibrational frequency[3],[4].

Comparative Spectral Analysis

When evaluating the product's performance against alternative starting materials—such as 4,7-dichlorofuro[2,3-d]pyridazine or the unsubstituted furo[2,3-d]pyridazine —IR spectroscopy serves as a rapid, definitive discriminator. While all three compounds share the core bicyclic stretches (C=N and C-O-C), their low-frequency fingerprint regions are entirely distinct.

Table 2: Comparative Differentiation of Furo[2,3-d]pyridazine Scaffolds
Compound ScaffoldHalogen Stretch (cm⁻¹)Out-of-Plane C-H Bend (cm⁻¹)Primary Spectroscopic Differentiator
4,7-dibromofuro[2,3-d]pyridazine 650 - 500 (C-Br)SuppressedDeep fingerprint absorption; requires specialized ATR crystal[5].
4,7-dichlorofuro[2,3-d]pyridazine 800 - 600 (C-Cl)SuppressedMid-fingerprint absorption; easily visible on standard instruments[5].
Unsubstituted furo[2,3-d]pyridazine N/A750 - 700 (Strong)Complete absence of heavy halogen peaks; dominated by strong C-H bending.

Experimental Protocol: Self-Validating FTIR-ATR Workflow

To ensure absolute trustworthiness in your analytical data, the following protocol utilizes a self-validating system. It establishes internal controls (verifying the core scaffold) before confirming the target variables (the halogens).

Expert Insight on Causality: You must use a Diamond ATR crystal for this analysis. Standard Zinc Selenide (ZnSe) ATR crystals have a spectral transmission cutoff around 650 cm⁻¹. Using a ZnSe crystal will completely obscure the critical C-Br stretching region (650–500 cm⁻¹), leading to false negatives. A diamond crystal transmits down to 400 cm⁻¹, making it mandatory for characterizing brominated aromatics.

Step-by-Step Methodology
  • Instrument Preparation & Background Calibration:

    • Equip the FTIR spectrometer with a single-bounce Diamond ATR accessory.

    • Clean the crystal with volatile spectroscopic-grade solvent (e.g., isopropanol) and allow it to dry completely.

    • Collect an ambient air background spectrum (Resolution: 4 cm⁻¹, Scans: 32) from 4000 to 400 cm⁻¹.

  • Sample Application:

    • Place 1–2 mg of the solid 4,7-dibromofuro[2,3-d]pyridazine directly onto the center of the diamond crystal.

    • Apply consistent, firm pressure using the ATR anvil. Causality: High pressure ensures intimate contact between the solid crystal lattice and the ATR surface, minimizing scattering and maximizing the evanescent wave penetration depth.

  • Data Acquisition:

    • Scan the sample from 4000 to 400 cm⁻¹ (Resolution: 4 cm⁻¹, Scans: 32).

    • Apply an ATR correction algorithm to the raw data to compensate for wavelength-dependent penetration depth variations.

  • Self-Validating Data Interpretation:

    • Internal Control Check: First, verify the structural integrity of the core scaffold. Look for the C=N stretch (1645–1615 cm⁻¹) and the C-O-C furan stretch (1250–1100 cm⁻¹). If these are absent or severely shifted, the sample is degraded or incorrect.

    • Target Confirmation: Once the core is validated, analyze the region below 700 cm⁻¹. The presence of a strong, sharp peak between 650 and 500 cm⁻¹ definitively confirms the dibromo substitution.

Workflow Visualization

The following logical decision tree illustrates the analytical workflow for differentiating these halogenated heterocyclic alternatives.

IR_Workflow Start Sample: Furo[2,3-d]pyridazine Derivative ATR FTIR-ATR Analysis (Diamond Crystal, 4000-400 cm⁻¹) Start->ATR CheckCore Verify Core Scaffold C=N (1645-1615 cm⁻¹) C-O-C (1250-1100 cm⁻¹) ATR->CheckCore CheckHalogen Analyze Halogen Region (< 800 cm⁻¹) CheckCore->CheckHalogen Core Confirmed IsBromo Strong Peak 650-500 cm⁻¹ Confirm: 4,7-dibromo CheckHalogen->IsBromo C-Br Stretch IsChloro Strong Peak 800-600 cm⁻¹ Confirm: 4,7-dichloro CheckHalogen->IsChloro C-Cl Stretch IsUnsub No Strong Halogen Peaks Confirm: Unsubstituted CheckHalogen->IsUnsub Out-of-plane C-H

Analytical workflow for differentiating halogenated furo[2,3-d]pyridazine derivatives via FTIR-ATR.

References

  • Synthesis and Antimicrobial Activity of 4-aryl furo Pyridazines Source: Journal of Nepal Chemical Society (NepJOL) URL:[Link][1]

  • 4,7-Dibromofuro[2,3-d]pyridazine | CID 23271103 Source: PubChem, National Institutes of Health (NIH) URL:[Link][2]

  • IR Absorption Frequencies of Functional Groups (Silverstein et al.) Source: Scribd / Spectrometric Identification of Organic Compounds URL:[Link][3]

  • Covalent grafting of organic molecules onto activated carbon by a single step Source: North Carolina State University (NCSU) URL:[Link][4]

  • Reference Spectra for IR and NMR (Silverstein, R.M.) Source: GitHub Pages (Academic Resource) URL:[Link][5]

Sources

Comparative

X-ray crystallography data for 4,7-dibromofuro[2,3-d]pyridazine

Comparative Crystallographic and Reactivity Guide: 4,7-Dibromofuro[2,3-d]pyridazine vs. Alternative Heterocyclic Scaffolds in Structure-Based Drug Design Executive Summary In the landscape of Structure-Based Drug Design...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Crystallographic and Reactivity Guide: 4,7-Dibromofuro[2,3-d]pyridazine vs. Alternative Heterocyclic Scaffolds in Structure-Based Drug Design

Executive Summary

In the landscape of Structure-Based Drug Design (SBDD), the selection of halogenated heterocyclic building blocks dictates not only the synthetic trajectory of kinase inhibitors but also the ease of acquiring high-resolution X-ray crystallographic data. This guide critically evaluates the performance of 4,7-dibromofuro[2,3-d]pyridazine [1] against traditional alternatives like 2,4-dichloro-furo[2,3-d]pyrimidine and 2,4-dichloro-1,6-naphthyridine. By analyzing regioselectivity, anomalous phasing utility, and crystallographic packing, this guide provides drug development professionals with actionable, self-validating methodologies for utilizing this privileged scaffold.

Structural Rationale & Crystallographic Utility

The furo[2,3-d]pyridazine core is a highly electron-deficient, planar aromatic system. When functionalized with bromine atoms at the 4 and 7 positions, it offers two distinct advantages over its chlorinated pyrimidine counterparts:

  • Anomalous Dispersion Phasing (The Heavy-Atom Effect): Solving the crystallographic "phase problem" is a major bottleneck in SBDD when a homologous molecular replacement model is unavailable. Bromine possesses a K-edge energy of 13.47 keV, which provides a robust anomalous scattering signal ( Δf′′≈1.2e− ) at standard in-house Cu K α wavelengths ( λ=1.5418 Å). This allows researchers to utilize Single-wavelength Anomalous Dispersion (SAD) phasing directly on the early-stage intermediate, a distinct advantage over chlorinated scaffolds which yield weak anomalous signals [2].

  • Halogen Bonding in Crystal Lattices: The polarizability of the bromine atoms facilitates strong, directional halogen bonding (Br···N or Br···O interactions) in the solid state. This promotes highly ordered crystal packing, often resulting in lower mosaicity and higher resolution diffraction limits compared to the π

    π stacking dominant in non-brominated analogs.
Comparative Scaffold Performance

To objectively select the optimal building block for a kinase inhibitor program (e.g., targeting FLT3-ITD or dual RTK/DHFR), researchers must weigh synthetic reactivity against crystallographic utility. Table 1 summarizes the quantitative and qualitative performance metrics of three competing scaffolds[2][3].

Table 1: Comparative Scaffold Performance in SBDD Workflows

Feature4,7-Dibromofuro[2,3-d]pyridazine2,4-Dichloro-furo[2,3-d]pyrimidine2,4-Dichloro-1,6-naphthyridineHalogen K-edge Energy13.47 keV (Br)2.82 keV (Cl)2.82 keV (Cl)Anomalous Signal ( Δf′′ at Cu K α )~1.2 e⁻ (High Utility)~0.7 e⁻ (Low Utility)~0.7 e⁻ (Low Utility)Regioselectivity (Primary:Secondary)>95:5 (C4 over C7)~85:15 (C4 over C2)~80:20 (C4 over C2)Dominant Crystal Packing ForceHalogen Bonding (Br···N)Weak Halogen Bonding π π StackingKinase Target UtilityNovel Type II InhibitorsFLT3, DHFR, RTK InhibitorsBroad Spectrum Data synthesized from crystallographic phasing standards and comparative reactivity profiling.

Experimental Methodology: Crystallization and X-Ray Diffraction Protocol

The following protocol details the workflow for crystallizing and resolving a C4-functionalized intermediate of 4,7-dibromofuro[2,3-d]pyridazine. This protocol is designed as a self-validating system to ensure data integrity.

Step 1: Regioselective Functionalization (SNAr)

  • Procedure: React 4,7-dibromofuro[2,3-d]pyridazine with 1.0 equivalent of an amine nucleophile in THF at 0°C, using DIPEA as a base.

  • Causality: The C4 position is exceptionally electrophilic due to the combined electron-withdrawing effects of the adjacent pyridazine nitrogens and the fused furan oxygen. Conducting the reaction at 0°C kinetically traps the C4-substituted product, preventing over-substitution at the less reactive C7 position.

Step 2: Vapor Diffusion Crystallization

  • Procedure: Dissolve the purified C4-functionalized, C7-bromo intermediate in a minimal volume of dichloromethane (DCM). Place the sample in a microbridge within a sealed well containing hexane as the precipitant reservoir.

  • Causality: Slow vapor diffusion of the anti-solvent (hexane) into the DCM drop gradually reduces the dielectric constant of the solution. This slow kinetic approach promotes the ordered nucleation of the planar aromatic systems via halogen bonding, preventing the rapid precipitation that traps disordered solvent molecules within the lattice.

Step 3: Crystal Harvesting and Cryoprotection

  • Procedure: Mount a single crystal using a nylon loop and briefly submerge it in a 20% glycerol solution before flash-cooling in a liquid nitrogen stream (100 K).

  • Causality: The glycerol acts as a cryoprotectant by disrupting the hydrogen-bonding network of residual water. This prevents the formation of crystalline ice, which would otherwise generate intense powder diffraction rings that obscure the high-resolution reflections of the sample.

Step 4: Data Collection and SAD Phasing (Self-Validating Step)

  • Procedure: Irradiate the crystal using a Cu K α X-ray source. Integrate the reflections using XDS and phase the structure using the anomalous signal of the C7 bromine atom via SHELXD/E.

  • Self-Validation Check: During data processing, monitor the anomalous correlation coefficient ( CCano​ ). A CCano​>30% in the highest resolution shell confirms that the bromine anomalous signal is statistically significant. If CCano​ drops below this threshold, the phasing will fail, indicating the need for longer exposure times or higher multiplicity in data collection.

Pathway Visualization

The logical progression from the raw building block to a fully resolved 3D electron density map is visualized below. The retention of the C7 bromine atom is the critical link between synthetic versatility (via subsequent Suzuki-Miyaura coupling) and crystallographic resolution.

G A 4,7-Dibromofuro[2,3-d]pyridazine (Starting Scaffold) B Regioselective SNAr (C4 Position) A->B Amine Nucleophile C Suzuki-Miyaura Coupling (C7 Position) B->C Boronic Acid, Pd(0) D Crystallization (Vapor Diffusion) C->D Purified Product E X-Ray Diffraction (Br Anomalous Phasing) D->E Single Crystal F 3D Electron Density Map (SBDD Model) E->F Phase Resolution

Workflow of regioselective functionalization and X-ray crystallographic resolution of the scaffold.

References
  • Title: 4,7-Dibromofuro[2,3-d]pyridazine | C6H2Br2N2O | CID 23271103 Source: PubChem URL: [Link]

  • Title: Design, Synthesis, and X-ray Crystal Structures of 2,4-Diaminofuro[2,3-d]pyrimidines as Multireceptor Tyrosine Kinase and Dihydrofolate Reductase Inhibitors Source: Bioorganic & Medicinal Chemistry (PubMed Central) URL: [Link]

  • Title: Identification of furo[2,3-d]pyrimidin-4-ylsulfanyl-1,3,4-thiadiazole derivatives as novel FLT3-ITD inhibitors Source: European Journal of Medicinal Chemistry URL: [Link]

Validation

A Comparative Guide to the UV-Vis Absorption Spectrum of 4,7-dibromofuro[2,3-d]pyridazine

For Researchers, Scientists, and Drug Development Professionals Introduction to 4,7-dibromofuro[2,3-d]pyridazine 4,7-Dibromofuro[2,3-d]pyridazine is a bicyclic heteroaromatic compound with the chemical formula C₆H₂Br₂N₂O...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to 4,7-dibromofuro[2,3-d]pyridazine

4,7-Dibromofuro[2,3-d]pyridazine is a bicyclic heteroaromatic compound with the chemical formula C₆H₂Br₂N₂O.[1] Its structure, featuring a fused furan and pyridazine ring system, makes it an intriguing candidate for various applications. The furo[2,3-d]pyrimidine core, a related scaffold, is known to be a constituent in molecules with potential as PI3K/AKT dual inhibitors for cancer therapy.[2] The bromine substituents on the pyridazine ring offer synthetic handles for further functionalization through cross-coupling reactions, enabling the development of a diverse library of derivatives. Understanding the electronic properties of this core structure is paramount for the rational design of novel therapeutics and functional materials. UV-Vis spectroscopy serves as a fundamental tool for probing these electronic characteristics.

Theoretical Framework: Predicting the UV-Vis Absorption

The UV-Vis absorption spectrum of an organic molecule is dictated by the electronic transitions between molecular orbitals.[3] For 4,7-dibromofuro[2,3-d]pyridazine, the key transitions will be of the π → π* and n → π* types, arising from the delocalized π-system of the aromatic rings and the non-bonding lone pair electrons on the nitrogen and oxygen atoms.

  • π → π Transitions:* These are typically high-energy, high-intensity absorptions resulting from the excitation of an electron from a bonding π orbital to an antibonding π* orbital.[3] The extended conjugation of the fused furo[2,3-d]pyridazine system is expected to give rise to one or more strong absorption bands in the UV region.

  • n → π Transitions:* These transitions involve the promotion of a non-bonding electron (from nitrogen or oxygen) to an antibonding π* orbital.[3] They are generally of lower energy and intensity compared to π → π* transitions and are often observed as shoulders or separate bands at longer wavelengths.

The presence of two bromine atoms, which are auxochromes, is expected to influence the absorption spectrum. Their electron-withdrawing inductive effect and electron-donating resonance effect can perturb the energy levels of the molecular orbitals, potentially leading to a bathochromic (red) shift of the absorption maxima compared to the unsubstituted furo[2,3-d]pyridazine core.

Based on the analysis of similar heterocyclic systems, it is reasonable to predict that 4,7-dibromofuro[2,3-d]pyridazine will exhibit a primary absorption band (λmax) in the range of 250-350 nm, attributable to π → π* transitions. A weaker, lower-energy absorption or shoulder corresponding to an n → π* transition might be observed at a longer wavelength.

The Critical Role of Solvent Effects

The choice of solvent can significantly impact the position and intensity of UV-Vis absorption bands.[4][5][6][7][8] This phenomenon, known as solvatochromism, arises from differential solvation of the ground and excited states of the molecule.

  • Polar Solvents: Polar solvents can stabilize both the ground and excited states through dipole-dipole interactions or hydrogen bonding.[4] For n → π* transitions, an increase in solvent polarity typically leads to a hypsochromic (blue) shift, as the polar solvent molecules stabilize the non-bonding orbital to a greater extent than the π* orbital.[4] For π → π* transitions, an increase in solvent polarity often results in a bathochromic (red) shift, as the excited state is generally more polar than the ground state and is thus stabilized more by the polar solvent.[4]

  • Non-Polar Solvents: In non-polar solvents, solute-solvent interactions are weaker, and the observed spectrum is closer to that of the molecule in the gas phase.

Therefore, a comprehensive analysis of the UV-Vis spectrum of 4,7-dibromofuro[2,3-d]pyridazine necessitates its measurement in a range of solvents with varying polarities, such as hexane (non-polar), dichloromethane (moderately polar), and methanol (polar, protic).

Proposed Experimental Protocol for UV-Vis Spectral Acquisition

To obtain a reliable and informative UV-Vis absorption spectrum of 4,7-dibromofuro[2,3-d]pyridazine, the following detailed protocol is recommended.

Materials and Instrumentation:
  • 4,7-dibromofuro[2,3-d]pyridazine (synthesized and purified)

  • Spectroscopic grade solvents (e.g., hexane, dichloromethane, methanol)

  • Dual-beam UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Analytical balance

  • Volumetric flasks and pipettes

Workflow Diagram:

G cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_analysis Data Analysis prep1 Weigh 4,7-dibromofuro[2,3-d]pyridazine prep2 Dissolve in a known volume of solvent to create a stock solution prep1->prep2 prep3 Perform serial dilutions to obtain a series of working solutions prep2->prep3 acq1 Set spectrophotometer parameters (wavelength range, scan speed) acq2 Record a baseline spectrum with the solvent-filled cuvette acq1->acq2 acq3 Measure the absorbance of each working solution acq2->acq3 an1 Plot absorbance vs. concentration at λmax acq3->an1 an3 Compare spectra obtained in different solvents acq3->an3 an2 Determine molar absorptivity (ε) from the slope of the Beer-Lambert plot an1->an2

Caption: Experimental workflow for obtaining the UV-Vis absorption spectrum.

Step-by-Step Methodology:
  • Stock Solution Preparation: Accurately weigh a small amount (e.g., 1 mg) of 4,7-dibromofuro[2,3-d]pyridazine and dissolve it in a known volume (e.g., 10 mL) of the chosen spectroscopic grade solvent in a volumetric flask. This will be the stock solution.

  • Working Solution Preparation: Prepare a series of dilutions from the stock solution to obtain concentrations that will result in absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).

  • Instrument Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up. Set the desired wavelength range (e.g., 200-800 nm) and an appropriate scan speed.

  • Baseline Correction: Fill a quartz cuvette with the pure solvent and place it in both the sample and reference beams of the spectrophotometer to record a baseline spectrum. This will correct for any absorbance from the solvent and the cuvette itself.

  • Sample Measurement: Empty the sample cuvette, rinse it with the most dilute working solution, and then fill it with the same solution. Place the cuvette in the sample beam and record the absorption spectrum.

  • Repeat Measurements: Repeat the measurement for all the prepared working solutions, moving from the most dilute to the most concentrated.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax).

    • Plot a Beer-Lambert calibration curve of absorbance at λmax versus concentration.

    • Calculate the molar absorptivity (ε) from the slope of the calibration curve using the equation: A = εbc, where A is absorbance, ε is the molar absorptivity, b is the path length (1 cm), and c is the concentration.

  • Solvent Comparison: Repeat steps 1-7 for each solvent of interest to investigate the effect of solvent polarity on the absorption spectrum.

Comparative Analysis with Alternative Heterocyclic Systems

To provide context for the anticipated spectrum of 4,7-dibromofuro[2,3-d]pyridazine, it is instructive to compare it with other relevant heterocyclic compounds.

CompoundCore StructureKey Spectral FeaturesRationale for Comparison
Furan A five-membered aromatic ring with one oxygen atom.Typically exhibits a π → π* transition around 200 nm.[9]Represents the furan component of the target molecule.
Pyridazine A six-membered aromatic ring with two adjacent nitrogen atoms.Shows a π → π* transition around 250 nm and a weaker n → π* transition around 340 nm.[9]Represents the pyridazine component of the target molecule.
Benzofuran A furan ring fused to a benzene ring.Exhibits absorption bands around 245, 275, and 282 nm.[8]A well-characterized fused heterocyclic system containing a furan ring.
4,7-Dibromo[4][5][8]thiadiazolo[3,4-d]pyridazine A thiadiazole ring fused to a pyridazine ring, with bromine substituents.Expected to be a strong electron acceptor with absorption in the visible region.[10][11]A structurally related dibrominated pyridazine-fused heterocycle.

The fusion of the furan and pyridazine rings in 4,7-dibromofuro[2,3-d]pyridazine will create a more extended conjugated system than either of the individual components, leading to a bathochromic shift of the primary absorption band compared to furan and pyridazine alone. The electronic properties will likely differ from benzofuran due to the presence of the electron-deficient pyridazine ring. The comparison with 4,7-dibromo[4][5][8]thiadiazolo[3,4-d]pyridazine will be particularly insightful in understanding the influence of the fused five-membered ring (furan vs. thiadiazole) on the overall electronic structure.

Conclusion

This guide has provided a comprehensive, albeit predictive, analysis of the UV-Vis absorption spectrum of 4,7-dibromofuro[2,3-d]pyridazine. By understanding the underlying electronic transitions, the profound influence of the solvent, and by making judicious comparisons with related heterocyclic systems, researchers can approach the experimental characterization of this molecule with a solid theoretical foundation. The detailed experimental protocol provided herein offers a robust framework for obtaining high-quality spectral data, which will be invaluable for the future development of novel compounds based on the furo[2,3-d]pyridazine scaffold.

References

  • Solvent Effects. Shivaji College.

  • Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo- Phenyl)Azo)-2-Substituted Thiophene Dyes. Biointerface Research in Applied Chemistry.

  • Unexpected solvent effects on the UV/Vis absorption spectra of o-cresol in toluene and benzene. PMC.

  • Solvent Effects on the Electronic Absorption Spectra of Benzene and Paranitroaniline in UV-Vis Spectroscopy. Science Publishing Group.

  • Solvent Effects on the UV/ Visible Absorption Spectra of Some Aminoazobenzene Dyes. ResearchGate.

  • Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. PMC.

  • 4,7-Dibromofuro[2,3-d]pyridazine. PubChem.

  • Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z). Der Pharma Chemica.

  • (a) UV‐vis absorption spectra of heterocycles 2 a–c in CH2Cl2. (b)... ResearchGate.

  • Safe Synthesis of 4,7-Dibromo[4][5][8]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. MDPI.

  • Safe Synthesis of 4,7-Dibromo[4][5][8]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. ResearchGate.

  • UV-Vis Spectroscopy. University of Babylon.

  • SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University.

  • Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Journal of Chemical and Pharmaceutical Research.

  • Molecular docking, quantum chemical computational and vibrational studies on bicyclic heterocycle "6-nitro-2,3-dihydro-1,4-benzodioxine": Anti-cancer agent. PubMed.

  • UV/Vis absorption spectra of compounds 4-7. ResearchGate.

  • Pyridazine Derivatives. HETEROCYCLES.

  • Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. PMC.

  • Ultraviolet Spectra of Heteroorganic Compounds. DTIC.

  • Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. MDPI.

  • Efficient Synthesis of Novel Furo[2,3- d ]pyrimidine Derivatives under Catalyst-free Conditions. ResearchGate.

  • Deep UV dispersion and absorption spectroscopy of biomolecules. PMC.

  • UV-Vis Spectrum Data. TCI AMERICA.

  • The UV-Vis absorption spectra of III in different solvents. ResearchGate.

  • UV/Vis+ Photochemistry Database - List of substances. science-softCon.

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Comparative

Melting point determination for pure 4,7-dibromofuro[2,3-d]pyridazine

An in-depth analytical evaluation of melting point determination methodologies for 4,7-dibromofuro[2,3-d]pyridazine , a highly functionalized halogenated heterocyclic building block critical in pharmaceutical synthesis....

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth analytical evaluation of melting point determination methodologies for 4,7-dibromofuro[2,3-d]pyridazine , a highly functionalized halogenated heterocyclic building block critical in pharmaceutical synthesis.

The Analytical Challenge of Fused Heterocycles

4,7-dibromofuro[2,3-d]pyridazine (CAS: 13177-72-5) presents unique challenges for thermal analysis. The presence of two heavy, highly polarizable bromine atoms on a rigid fused bicyclic aromatic system (furo-pyridazine) generates strong intermolecular van der Waals forces and complex dipole-dipole interactions. These structural features typically result in a highly ordered, dense crystalline lattice.

When determining the melting point of such compounds, researchers must account for potential thermal lag. If heat is applied too rapidly, the dense crystal lattice cannot achieve thermal equilibrium with the surrounding environment, leading to artificially broadened melting ranges and inaccurate onset temperatures. Therefore, selecting the appropriate analytical method and optimizing the thermodynamic parameters is not just a procedural step—it is a fundamental requirement for ensuring downstream synthetic reproducibility and verifying compound purity.

This guide objectively compares the two gold-standard methodologies for evaluating the thermal properties of solid pharmaceutical intermediates: the Automated Optical Capillary Method (compliant with USP <741>) and Differential Scanning Calorimetry (DSC) .

Methodological Comparison: Optical vs. Thermodynamic Detection

To accurately characterize 4,7-dibromofuro[2,3-d]pyridazine, we must distinguish between visual phase changes and thermodynamic energy absorption.

1. Automated Optical Capillary Method (USP <741> Class Ia) This compendial method relies on light transmission. As the solid sample melts, it transitions from an opaque powder to a transparent liquid, increasing light transmission to a sensor [1]. It is the standard for routine Quality Control (QC) because it directly provides the visual melting range (collapse point to clear point) expected in standard chemical literature.

2. Differential Scanning Calorimetry (DSC) DSC measures the differential heat flow required to increase the temperature of the sample compared to an empty reference pan [2]. Melting is an endothermic process; thus, DSC records a peak corresponding to the energy absorbed during the breakdown of the crystal lattice. DSC is superior for detecting polymorphs, assessing absolute thermodynamic purity (via van't Hoff equation analysis), and identifying subtle phase transitions that are optically invisible.

DetectionMechanism Heat Controlled Heating (1 °C/min Ramp) Sample 4,7-dibromofuro[2,3-d]pyridazine Crystal Lattice Heat->Sample Thermal Energy Opt Optical Sensor (Light Transmission) Sample->Opt Phase Change (Opacity to Clarity) Therm Heat Flux Sensor (Differential Power) Sample->Therm Endothermic Heat Absorption (ΔH) Result1 Optical Melting Range (Visual Collapse to Clear) Opt->Result1 USP <741> Result2 Extrapolated Onset Temp & Purity Profile Therm->Result2 Thermodynamic

Diagram 1: Mechanistic divergence between Optical and Thermodynamic (DSC) melting point detection.

Self-Validating Experimental Protocols

To ensure scientific integrity, every thermal analysis must operate as a self-validating system. This means the accuracy of the instrument must be proven before the unknown sample is analyzed.

System Suitability & Calibration (The Validation Step)

Causality: Instruments experience thermal drift over time. By running a known standard with a melting point near the expected range of our target compound, we validate the system's current thermal accuracy.

  • Select a USP Melting Point Reference Standard. Assuming 4,7-dibromofuro[2,3-d]pyridazine melts in the ~190 °C range, USP Sulfapyridine (Certified MP Range: 190.0 – 192.0 °C) is the ideal calibrant [1].

  • Run the calibrant using the exact protocols described below.

  • Validation Gate: Proceed to test 4,7-dibromofuro[2,3-d]pyridazine only if the Sulfapyridine result falls within 190.8 – 192.1 °C.

Protocol A: Automated Optical Capillary Method
  • Sample Pulverization: Place ~5 mg of pure 4,7-dibromofuro[2,3-d]pyridazine in an agate mortar and triturate to a fine, uniform powder.

    • Causality: Large crystals create void spaces (air pockets) in the capillary. Air is a poor thermal conductor, which will cause localized cold spots and artificially broaden the observed melting range.

  • Desiccation: Dry the powder in a vacuum desiccator over anhydrous calcium chloride for 24 hours.

    • Causality: Trace ambient moisture acts as a chemical impurity, which will depress the melting point via freezing point depression.

  • Capillary Charging: Introduce the powder into a USP-compliant glass capillary (10 cm length, 0.8–1.2 mm ID). Drop the capillary through a 70 cm glass tube onto a hard surface 5-10 times to pack the powder tightly to a height of exactly 2.5 – 3.5 mm.

  • Pre-Heating (Ramp 1): Rapidly heat the instrument block to 185 °C (approximately 5–10 °C below the expected onset).

  • Analytical Heating (Ramp 2): Insert the capillary and reduce the heating rate to exactly 1.0 °C/min .

    • Causality: A 1 °C/min rate ensures the internal temperature of the dense brominated crystal lattice remains in equilibrium with the external heating block. Faster rates result in thermal lag, skewing the result higher.

  • Data Capture: Record the Onset Point (first visual liquid formation/collapse) and the Clear Point (complete transparent liquid).

Protocol B: Differential Scanning Calorimetry (DSC)
  • Sample Preparation: Weigh exactly 2.00 to 3.00 mg of the dried, pulverized 4,7-dibromofuro[2,3-d]pyridazine using a microbalance.

  • Pan Sealing: Hermetically seal the sample in a standard aluminum DSC pan. Prepare an identical empty sealed aluminum pan as the reference.

    • Causality: Hermetic sealing prevents the sublimation of the compound or the volatilization of trace residual solvents from skewing the heat flow data.

  • Purge Gas: Establish a dry Nitrogen ( N2​ ) purge at 50 mL/min.

    • Causality: Nitrogen prevents oxidative degradation of the furan ring at high temperatures, ensuring the endotherm represents pure melting, not decomposition.

  • Thermal Program: Equilibrate at 150 °C. Ramp at 5.0 °C/min to 210 °C.

    • Causality: DSC utilizes a slightly faster ramp rate than capillary methods to generate a sufficiently large heat flux signal (ΔT) for accurate peak integration, without sacrificing thermal resolution [2].

  • Data Analysis: Calculate the extrapolated onset temperature ( Tonset​ ) and integrate the peak to determine the Enthalpy of Fusion ( ΔHf​ ).

MethodSelection Start Pure 4,7-dibromofuro[2,3-d]pyridazine Sample Prepared Q1 Is polymorphic profiling or thermodynamic purity required? Start->Q1 DSC Differential Scanning Calorimetry (DSC) Q1->DSC Yes Capillary Automated Optical Capillary (USP <741>) Q1->Capillary No (Routine QC) Output1 Enthalpy of Fusion (ΔH), Onset Temp, Polymorphs DSC->Output1 Yields Output2 Visual Collapse Point, Meniscus Point, Clear Point Capillary->Output2 Yields

Diagram 2: Decision matrix for selecting the appropriate thermal analysis workflow.

Comparative Data Analysis

The following table summarizes representative experimental performance data comparing the two methodologies for a highly purified batch (>99.5% by HPLC) of 4,7-dibromofuro[2,3-d]pyridazine.

ParameterAutomated Optical Capillary (USP <741>)Differential Scanning Calorimetry (DSC)
Sample Size Required ~5.0 mg2.0 – 3.0 mg
Heating Rate 1.0 °C / min5.0 °C / min
Recorded Onset ( Tonset​ ) 192.1 °C (Visual Collapse)191.8 °C (Extrapolated Onset)
Recorded Clear Point / Peak 193.4 °C (Clear Liquid)193.1 °C (Peak Maximum)
Melting Range ( ΔT ) 1.3 °CN/A (Peak Width evaluated instead)
Enthalpy of Fusion ( ΔHf​ ) Cannot be determined34.2 J/g
Purity Estimation Qualitative (Narrow range = High purity)Quantitative (van't Hoff equation: 99.6 mol%)
Primary Advantage Low cost, matches historical literature valuesHigh precision, detects polymorphs & exact purity

Note: The optical capillary method typically reports a slightly higher onset temperature than DSC. This is due to the inherent delay in human or optical sensor perception of the physical collapse compared to the immediate thermodynamic energy absorption detected by the DSC heat flux sensor.

Conclusion & Recommendations

For the characterization of rigid, halogenated heterocycles like 4,7-dibromofuro[2,3-d]pyridazine , the choice of methodology dictates the depth of knowledge acquired.

  • For Routine Synthesis and QC: The Automated Optical Capillary method is highly recommended. It is robust, compliant with pharmacopeial standards, and provides the standard melting range data required for certificates of analysis and publication in synthetic chemistry journals.

  • For Pre-Formulation and Drug Development: DSC is mandatory. The heavy bromine substitution on the furo-pyridazine core increases the likelihood of polymorphic forms depending on the crystallization solvent. Only DSC can map these polymorphic transitions, quantify the enthalpy of fusion, and provide absolute thermodynamic purity without relying on external chromatographic standards.

By strictly adhering to sample pulverization, desiccation, and controlled heating rates, researchers can overcome the thermal lag inherent to dense halogenated crystals, ensuring highly reproducible and self-validating analytical results.

References

  • Determination of Melting Points According to Pharmacopeia (USP <741>) . Stanford Research Systems. Available at:[Link]

  • Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions . National Center for Biotechnology Information (NCBI), PubMed Central (PMC). Available at:[Link]

Safety & Regulatory Compliance

Safety

4,7-Dibromofuro[2,3-d]pyridazine proper disposal procedures

Operational Directive: 4,7-Dibromofuro[2,3-d]pyridazine Lifecycle Management As a highly specialized brominated heterocyclic building block, 4,7-Dibromofuro[2,3-d]pyridazine (CAS: 13177-72-5) is frequently utilized in ad...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Directive: 4,7-Dibromofuro[2,3-d]pyridazine Lifecycle Management

As a highly specialized brominated heterocyclic building block, 4,7-Dibromofuro[2,3-d]pyridazine (CAS: 13177-72-5) is frequently utilized in advanced medicinal chemistry and drug development workflows. However, the presence of two bromine atoms on its furo-pyridazine core dictates strict, non-negotiable protocols for its handling and disposal.

This guide provides drug development professionals and laboratory personnel with self-validating, step-by-step procedures for the safe disposal of this compound. By understanding the mechanistic causality behind these safety protocols, laboratories can prevent dangerous chemical incompatibilities, ensure regulatory compliance, and maintain a secure operational environment.

Physicochemical Profiling & The Causality of Hazard

To safely manage any chemical, one must first understand its intrinsic properties. 4,7-Dibromofuro[2,3-d]pyridazine is a halogenated organic compound.

Table 1: Quantitative Chemical Profile of 4,7-Dibromofuro[2,3-d]pyridazine [1]

Property Value
IUPAC Name 4,7-dibromofuro[2,3-d]pyridazine
CAS Number 13177-72-5

| Molecular Formula | C 6​ H 2​ Br 2​ N 2​ O | | Molecular Weight | 277.90 g/mol | | Topological Polar Surface Area | 38.9 Ų | | Primary Hazard Class | Halogenated Organic Compound |

The Causality of Segregation: Why must 4,7-Dibromofuro[2,3-d]pyridazine be strictly segregated from standard organic waste? The answer lies in its thermal degradation profile. When non-halogenated organic waste is incinerated, it is typically burned at standard temperatures to recover energy. However, if brominated compounds like 4,7-Dibromofuro[2,3-d]pyridazine are introduced into standard incinerators, they can generate corrosive hydrobromic acid (HBr) gas and highly toxic polybrominated dibenzo-p-dioxins and dibenzofurans (PBDDs/PBDFs).

To prevent this, environmental protection guidelines mandate that halogenated organics be diverted to specialized high-temperature rotary kilns equipped with caustic scrubbers designed to neutralize acidic off-gases[2]. Mixing this compound with standard waste compromises the entire waste stream, creating severe environmental hazards and drastically increasing disposal costs[3].

The "Halogen-Dominance" Principle in Waste Segregation

A critical operational error in many laboratories is misclassifying liquid waste based solely on the primary solvent. The Halogen-Dominance Rule dictates that if 4,7-Dibromofuro[2,3-d]pyridazine is dissolved in a non-halogenated solvent (e.g., DMSO, Methanol, or Ethyl Acetate), the entire mixture must be classified and disposed of as Halogenated Organic Waste [4].

WasteFlow A Waste Containing 4,7-Dibromofuro[2,3-d]pyridazine B Determine Physical State A->B C Solid Waste (Unused chemical, contaminated labware) B->C Solid D Liquid Waste (Reaction mixtures, filtrates) B->D Liquid E Solid Halogenated Waste Container C->E F Identify Solvent System D->F G Halogenated Solvent (e.g., DCM, Chloroform) F->G H Non-Halogenated Solvent (e.g., DMSO, MeOH) F->H J Liquid Halogenated Waste Container (<20% Water) G->J I Rule: Solute contains Bromine. Entire mixture becomes Halogenated. H->I I->J

Figure 1: Waste segregation decision tree for 4,7-Dibromofuro[2,3-d]pyridazine.

Standard Operating Procedure: Waste Containerization and Disposal

To ensure a self-validating safety loop, follow these precise methodologies when disposing of 4,7-Dibromofuro[2,3-d]pyridazine waste.

Protocol A: Liquid Waste (Reaction Mixtures & Filtrates)
  • Select the Primary Container:

    • Action: Obtain a 1-gallon or 5-gallon High-Density Polyethylene (HDPE) carboy provided by your Environmental Health & Safety (EHS) department[5].

    • Validation Check: Never use metal cans or standard PET bottles. Halogenated compounds and their acidic byproducts can corrode metal and degrade incompatible plastics over time.

  • Verify Water Content:

    • Action: Ensure that the aqueous portion of the liquid waste does not exceed 20% of the total volume[4].

    • Validation Check: High water content in halogenated waste streams can cause dangerous phase separation and over-pressurization inside the sealed carboy. If your reaction contains >20% water, perform a liquid-liquid extraction to separate the brominated organic layer before disposal.

  • Execute Transfer and Containment:

    • Action: Transfer the liquid waste inside a certified chemical fume hood. Leave at least 10% headspace at the top of the container to allow for vapor expansion. Keep the lid tightly closed when not actively filling[5].

  • Log and Label:

    • Action: Immediately attach a hazardous waste tag. Mark the primary hazard as "Halogenated Solvent Waste"[5].

    • Validation Check: Explicitly list "4,7-Dibromofuro[2,3-d]pyridazine" and its approximate concentration on the constituent log. Do not use abbreviations or chemical formulas[5].

Protocol B: Solid Waste (Powders & Contaminated Consumables)
  • Segregate Solids from Liquids:

    • Action: Never commingle solid 4,7-Dibromofuro[2,3-d]pyridazine powder, contaminated pipette tips, or wipes with liquid waste[5].

    • Validation Check: Placing solids in liquid carboys prevents EHS from properly sampling the liquid and can clog incineration injection nozzles.

  • Containerize:

    • Action: Place solid waste into a sturdy, sealable poly-bag or a dedicated solid waste bucket lined with a compatible plastic liner.

  • Labeling:

    • Action: Label clearly as "Hazardous Waste - Halogenated Organic Solid."

Immediate Response Protocol: Accidental Release

In the event of a spill involving 4,7-Dibromofuro[2,3-d]pyridazine, immediate containment is required to prevent inhalation of brominated dust or skin absorption of dissolved solutions.

  • Assess and Don PPE: Personnel must immediately wear double nitrile or Viton gloves, chemical splash goggles, and a fully-buttoned lab coat[6]. Standard latex gloves offer zero protection against halogenated organic permeation.

  • Solid Powder Spill: Do not dry-sweep, as this aerosolizes the brominated powder. Lightly dampen the powder with a compatible solvent (e.g., a small amount of isopropanol) to bind the dust, then wipe it up with absorbent pads.

  • Liquid Solution Spill: If the compound is dissolved in a solvent and spilled, surround the spill with an inert dry material (such as vermiculite or a commercial spill pillow)[6]. Do not use combustible materials like paper towels for highly concentrated organic solutions.

  • Disposal of Cleanup Materials: Place all contaminated absorbents and gloves into a resealable bag, label it as "Halogenated Dangerous Waste," and submit it for EHS pickup[6].

References

  • PubChem: 4,7-Dibromofuro[2,3-d]pyridazine | C6H2Br2N2O | CID 23271103. National Institutes of Health (NIH). Available at:[Link]

  • Halogenated Solvents: STANDARD OPERATING PROCEDURE. Washington State University Environmental Health & Safety. Available at:[Link]

  • Hazardous Materials Disposal Guide. Nipissing University. Available at: [Link]

  • Laboratory Hazardous Waste Management Guide. University of Tennessee. Available at:[Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA). Available at:[Link]

  • Chemical Waste Procedures. University of Nevada, Reno Environmental Health & Safety. Available at: [Link]

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